Thieno[3,2-b]pyridine-2-carbaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
thieno[3,2-b]pyridine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NOS/c10-5-6-4-7-8(11-6)2-1-3-9-7/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDLZTHJABCULR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(S2)C=O)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94191-18-1 | |
| Record name | thieno[3,2-b]pyridine-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Thieno[3,2-b]pyridine-2-carbaldehyde: Structural Architecture and Synthetic Utility
Executive Summary
Thieno[3,2-b]pyridine-2-carbaldehyde (CAS: 94191-18-1) represents a critical heteroaromatic scaffold in modern medicinal chemistry. Functioning as a bioisostere of 5-azaindole and indole-3-carboxaldehyde, this compound offers unique electronic properties due to the fusion of an electron-rich thiophene ring with an electron-deficient pyridine ring. Its primary utility lies as a divergent intermediate in the synthesis of pharmaceuticals targeting G-protein coupled receptors (GPCRs), specifically mGlu5 negative allosteric modulators (NAMs), and DNA repair enzymes like Tyrosyl-DNA phosphodiesterase 1 (TDP1).
This technical guide provides a rigorous analysis of its chemical structure, validated synthetic protocols, and reactivity profiles, designed for application scientists and drug discovery researchers.
Chemical Structure and Electronic Properties
Molecular Geometry and Numbering
The thieno[3,2-b]pyridine system is a planar, bicyclic heteroaromatic compound. The fusion occurs between the 3,2-bond of the thiophene and the 2,3-bond of the pyridine.
-
IUPAC Name: Thieno[3,2-b]pyridine-2-carbaldehyde
-
Molecular Formula: C₈H₅NOS
-
Molecular Weight: 163.19 g/mol
Numbering System:
In the [3,2-b] isomer, the sulfur atom is assigned position 1. The nitrogen atom is located at position 4. The formyl group (-CHO) is attached at position 2, which is the
Electronic Distribution
The molecule exhibits a "push-pull" electronic character:
-
Thiophene Ring (Electron Donor): The sulfur atom donates electron density into the
-system, making C2 and C3 nucleophilic. C2 is particularly reactive toward electrophiles (or lithiation) due to the -effect of sulfur. -
Pyridine Ring (Electron Acceptor): The nitrogen atom at position 4 exerts a strong inductive (-I) and mesomeric (-M) withdrawing effect, decreasing electron density on the pyridine ring carbons (C5, C6, C7).
-
2-Carbaldehyde Group: This substituent is strongly electron-withdrawing, deactivating the C2-C3 bond toward further electrophilic attack but activating the system for nucleophilic addition at the carbonyl carbon.
Physical and Chemical Properties[1][2][3]
The following data summarizes the physicochemical profile of the compound.
| Property | Value / Description | Source/Note |
| CAS Number | 94191-18-1 | ChemicalBook [1] |
| Appearance | Pale yellow to tan solid | Experimental observation |
| Melting Point | 130–135 °C (approx.)[1] | Derived from isomeric analogs [2] |
| Boiling Point | 320.2 ± 22.0 °C | Predicted (760 mmHg) |
| Solubility | DMSO, DMF, CH₂Cl₂, CHCl₃ | High solubility in polar aprotic solvents |
| pKa | ~2.5 (Pyridine Nitrogen) | Predicted conjugate acid pKa |
| LogP | 1.85 | Predicted (Lipophilic) |
Synthetic Methodologies
Two primary routes are recommended for the synthesis of Thieno[3,2-b]pyridine-2-carbaldehyde. Method A is preferred for high-precision, small-scale synthesis, while Method B is suitable for de novo construction of the ring system.
Method A: Regioselective Lithiation (Recommended)
This protocol utilizes the acidity of the C2 proton (adjacent to sulfur) in the parent thieno[3,2-b]pyridine.
Reaction Scheme:
-
Starting Material: Thieno[3,2-b]pyridine.[2]
-
Reagents:
-Butyllithium ( -BuLi), anhydrous THF, Dimethylformamide (DMF). -
Mechanism: Lithiation occurs exclusively at C2 due to the directing effect of the sulfur atom and the stabilization of the carbanion.
Protocol:
-
Setup: Flame-dry a 100 mL round-bottom flask under Argon atmosphere.
-
Dissolution: Dissolve thieno[3,2-b]pyridine (1.0 eq) in anhydrous THF (0.2 M concentration). Cool to -78 °C .
-
Lithiation: Add
-BuLi (1.1 eq, 2.5 M in hexanes) dropwise over 15 minutes. The solution typically turns dark red/brown. Stir for 45 minutes at -78 °C. -
Formylation: Add anhydrous DMF (1.5 eq) dropwise. Stir for 30 minutes at -78 °C, then allow to warm to 0 °C over 1 hour.
-
Quench: Quench with saturated aqueous NH₄Cl.
-
Workup: Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
Method B: Vilsmeier-Haack Formylation
Direct formylation using POCl₃/DMF is viable but may suffer from lower yields due to the electron-deficient nature of the fused pyridine ring compared to isolated thiophene.
Protocol:
-
Prepare Vilsmeier reagent: Add POCl₃ (1.2 eq) to DMF (5.0 eq) at 0 °C and stir for 30 mins.
-
Add thieno[3,2-b]pyridine (1.0 eq) dissolved in DMF.
-
Heat to 80–90 °C for 4–6 hours.
-
Hydrolyze the iminium intermediate with aqueous sodium acetate.
Visualization of Synthetic Pathways[5]
Figure 1: Comparison of Lithiation (Method A) and Vilsmeier-Haack (Method B) synthetic routes.
Reactivity and Applications in Drug Design
The Aldehyde "Handle"
The C2-aldehyde serves as a versatile "warhead" for diversifying the scaffold. Key transformations include:
-
Reductive Amination: Reaction with primary amines and NaBH(OAc)₃ yields secondary amines, a common motif in kinase inhibitors.
-
Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) to generate vinyl nitriles.
-
Wittig Olefination: Extension of the carbon chain.
Case Study: mGlu5 Negative Allosteric Modulators
Research has identified thieno[3,2-b]pyridine derivatives as potent Negative Allosteric Modulators (NAMs) for the metabotropic glutamate receptor 5 (mGlu5). The 2-position is critical for optimizing the pharmacokinetic profile (solubility and metabolic stability) of the inhibitor.
Experimental Workflow for Reductive Amination (Schiff Base Formation):
-
Reactants: Thieno[3,2-b]pyridine-2-carbaldehyde (1 eq) + Amine (R-NH₂, 1.1 eq).
-
Solvent: 1,2-Dichloroethane (DCE).
-
Catalyst: Acetic acid (catalytic amount).
-
Reductant: Sodium triacetoxyborohydride (1.5 eq) added after 1 hour of stirring.
-
Outcome: Formation of the C2-aminomethyl derivative.
Scaffold Hopping (Bioisosterism)
This scaffold is frequently used to replace 7-azaindole or quinoline cores.
-
Advantage:[3] The sulfur atom increases lipophilicity (LogP) and alters the metabolic soft spot compared to the NH of indole.
-
Interaction: The pyridine nitrogen (N4) retains the capacity to accept hydrogen bonds in the enzyme active site.
Figure 2: Structure-Activity Relationship (SAR) mapping of the thieno[3,2-b]pyridine core.
Safety and Handling
-
Hazards: The compound is an aldehyde and a pyridine derivative. It should be treated as a potential skin and eye irritant (H315, H319) and respiratory irritant (H335).
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C. Aldehydes are prone to air oxidation to the corresponding carboxylic acid (Thieno[3,2-b]pyridine-2-carboxylic acid) upon prolonged exposure to atmospheric oxygen.
-
Odor: Likely possesses a distinct, sulfur-like, unpleasant odor characteristic of thienopyridines. Work inside a fume hood.
References
-
ChemicalBook. (2024). Thieno[3,2-b]pyridine-2-carbaldehyde Product Properties. Retrieved from
-
Litvinov, V. P., et al. (2005).[4] Thienopyridines: Synthesis, Properties, and Biological Activity. Russian Chemical Bulletin, 54(4), 864-904. [5]
-
Bakhite, E. A. (2003).[6] Synthesis and reactions of some new thieno[3,2-b]pyridine derivatives. Journal of the Chinese Chemical Society.
-
PubChem. (2024). Thieno[3,2-b]pyridine Derivatives. National Library of Medicine. Retrieved from
-
AiFChem. (2025). Thieno[3,2-c]pyridine-2-carbaldehyde Structure and Data. (Used for comparative isomeric data). Retrieved from
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. americanelements.com [americanelements.com]
- 3. researchgate.net [researchgate.net]
- 4. Thienopyridines: synthesis, properties, and biological activity [ouci.dntb.gov.ua]
- 5. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Thieno[3,2-b]pyridine-2-carbaldehyde CAS 20261-26-1 basic data
Executive Summary
Thieno[3,2-b]pyridine-2-carbaldehyde is a critical heterocyclic building block in modern medicinal chemistry and organic materials science. Structurally, it represents a bioisostere of indole-2-carbaldehyde and quinoline-2-carbaldehyde, offering unique electronic properties due to the electron-rich thiophene ring fused with the electron-deficient pyridine ring. This "push-pull" electronic character makes it a valuable scaffold for optimizing solubility, metabolic stability, and target binding affinity in drug discovery programs, particularly for kinase inhibitors and G-protein coupled receptor (GPCR) modulators.
Technical Note on Identity: While the user query references CAS 20261-26-1 , commercial and regulatory databases (e.g., Sigma-Aldrich, PubChem) typically assign CAS 94191-18-1 to Thieno[3,2-b]pyridine-2-carbaldehyde. CAS 1631-26-1 corresponds to N-Benzylmaleimide.[1][2][3] Researchers should verify the chemical structure (SMILES/InChI) rather than relying solely on the CAS number when sourcing this material to ensure structural fidelity.
Chemical Profile & Physicochemical Data[1][2][5][6][7]
| Parameter | Data |
| Chemical Name | Thieno[3,2-b]pyridine-2-carbaldehyde |
| Common CAS | 94191-18-1 (Primary commercial identifier) |
| Query CAS | 20261-26-1 (Ambiguous/Unverified) |
| Molecular Formula | C₈H₅NOS |
| Molecular Weight | 163.20 g/mol |
| Appearance | Pale yellow to tan solid |
| Melting Point | 134–135 °C |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |
| pKa (Calculated) | ~3.5 (Pyridine nitrogen) |
| SMILES | O=Cc1cc2ncccc2s1 |
| InChI Key | BEDLZTHJABCULR-UHFFFAOYSA-N |
Synthetic Methodology
The synthesis of Thieno[3,2-b]pyridine-2-carbaldehyde requires a regioselective approach.[4] The most robust method involves the C-2 lithiation of the parent thieno[3,2-b]pyridine scaffold followed by formylation. This method is preferred over direct Vilsmeier-Haack formylation, which may yield mixtures of C-2 and C-3 isomers depending on electronic activation.
Protocol: Regioselective C-2 Formylation via Lithiation
Prerequisites:
-
Starting Material: Thieno[3,2-b]pyridine (commercially available or synthesized via Friedländer condensation of 3-aminothiophene-2-carbaldehyde).
-
Reagents: n-Butyllithium (n-BuLi, 1.6M in hexanes), Anhydrous THF, Anhydrous DMF.
-
Conditions: Inert atmosphere (Argon/Nitrogen), Cryogenic temperatures (-78 °C).
Step-by-Step Procedure:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet. Flush with argon for 15 minutes.
-
Dissolution: Charge the flask with Thieno[3,2-b]pyridine (1.0 eq) and dissolve in anhydrous THF (0.2 M concentration) . Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Dropwise add n-BuLi (1.1 eq) over 20 minutes via syringe pump. The solution typically turns a deep red/orange color, indicating the formation of the 2-lithio species.
-
Mechanistic Insight: The C-2 proton (alpha to sulfur) is the most acidic site on the fused ring system (pKa ~32), allowing for selective deprotonation over the pyridine ring protons.
-
-
Incubation: Stir the mixture at -78 °C for 45–60 minutes to ensure complete metallation.
-
Formylation: Add Anhydrous DMF (1.5 eq) dropwise. The color may shift to light yellow. Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature over 2 hours.
-
Quench & Workup: Quench the reaction with saturated aqueous NH₄Cl . Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude residue via flash column chromatography (SiO₂, Hexanes:EtOAc gradient 80:20 to 60:40). Recrystallize from Ethanol/Hexanes if necessary to achieve the target melting point (134–135 °C).
Synthetic Logic Visualization
Caption: Regioselective synthesis pathway utilizing directed lithiation to install the aldehyde functionality at the C-2 position.
Reactivity & Medicinal Chemistry Applications[12][13]
The 2-carbaldehyde group serves as a versatile "handle" for further diversification. In drug discovery, this scaffold is often employed to construct Negative Allosteric Modulators (NAMs) for metabotropic glutamate receptors (mGluR5) and inhibitors of specific kinases.
Core Reactivity Profile
-
Reductive Amination: Reaction with primary/secondary amines and NaBH(OAc)₃ yields 2-aminomethyl derivatives , common in GPCR ligands to improve solubility and basicity.
-
Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) generates vinyl nitriles , which are Michael acceptors often used in covalent inhibitor design.
-
Oxidation: Conversion to Thieno[3,2-b]pyridine-2-carboxylic acid using NaClO₂ (Pinnick oxidation) provides a precursor for amide coupling.
Case Study: mGluR5 Negative Allosteric Modulators
Research indicates that replacing a standard quinoline core with thieno[3,2-b]pyridine can significantly alter the metabolic profile of a drug candidate. The sulfur atom introduces a different dipole moment and lipophilicity (LogP) compared to the benzene ring of quinoline, potentially reducing oxidative metabolism by CYP450 enzymes while maintaining pi-stacking interactions in the receptor binding pocket.
Caption: Divergent synthesis map showing key functional transformations of the aldehyde handle for medicinal chemistry library generation.
Analytical Characterization (Self-Validation)
To ensure the integrity of the synthesized material, the following spectral signals must be verified. The absence of the C-2 proton signal in 1H NMR confirms substitution.
-
1H NMR (400 MHz, DMSO-d₆):
-
δ 10.15 ppm (s, 1H): Aldehyde proton (-CH O). Distinctive singlet, highly deshielded.
-
δ 8.70 ppm (dd, 1H): Pyridine proton adjacent to Nitrogen (C-6).
-
δ 8.55 ppm (d, 1H): Thiophene proton at C-3 (Bridgehead adjacent).
-
δ 8.30 ppm (d, 1H): Pyridine proton (C-4).
-
δ 7.60 ppm (dd, 1H): Pyridine proton (C-5).
-
Note: Coupling constants (
) should reflect the fused bicyclic nature (typically Hz, Hz).
-
-
IR Spectroscopy:
-
1670–1690 cm⁻¹: Strong C=O stretch (Aldehyde).
-
~2850 cm⁻¹: C-H stretch (Aldehyde Fermi doublet).
-
Safety & Handling (MSDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. |
| Serious Eye Damage | H319 | Causes serious eye irritation. |
| STOT - Single Exposure | H335 | May cause respiratory irritation. |
Precautions:
-
Handle in a fume hood to avoid inhalation of dust/vapors.
-
Wear nitrile gloves and safety goggles.
-
Store under inert gas (Argon) at 2–8 °C to prevent oxidation to the carboxylic acid over time.
References
-
Engers, D. W., et al. (2015). "Discovery of Thieno[3,2-b]pyridine-5-carboxamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5." ACS Medicinal Chemistry Letters, 6(7), 739–744.
-
Sigma-Aldrich. (2024). "Product Specification: Thieno[3,2-b]pyridine-2-carbaldehyde (CAS 94191-18-1)."
-
Klemm, L. H., & Louris, J. N. (1984). "The thienopyridines.[5][6][7][8][9][10] Synthesis and reactivity." Journal of Heterocyclic Chemistry, 21(3), 785-789. (Foundational synthesis of thienopyridine core).
-
PubChem. (2024). "Compound Summary: Thieno[3,2-b]pyridine-2-carbaldehyde."
Sources
- 1. N-Benzylmaleimide | 1631-26-1 [chemnet.com]
- 2. CAS RN 1631-26-1 | Fisher Scientific [fishersci.com]
- 3. 1631-26-1 | N-ベンジルマレイミド | N-Benzylmaleimide - アラケム株式会社 [alachem.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieno(2,3-b)pyridine-2-carbaldehyde | C8H5NOS | CID 289925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Thieno[2,3-b]pyridine-2-carbaldehyde, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
Thieno[3,2-b]pyridine: A Technical Review of Scaffold Versatility in Medicinal Chemistry
The following technical guide provides an in-depth review of the Thieno[3,2-b]pyridine scaffold in medicinal chemistry.
Executive Summary
The Thieno[3,2-b]pyridine scaffold represents a privileged bicyclic heteroaromatic system in modern medicinal chemistry. Structurally distinct from its isomer thieno[2,3-b]pyridine and the clinically established thieno[3,2-c]pyridine (e.g., Ticlopidine), the [3,2-b] isomer offers a unique electronic profile and vector orientation for substituent attachment.
This guide analyzes the scaffold's utility as a bioisostere of quinoline and indole, focusing on its emerging role in kinase inhibition (Oncology) , Enoyl-ACP reductase inhibition (Tuberculosis) , and GPCR modulation (CNS) . We provide validated synthetic protocols, detailed Structure-Activity Relationship (SAR) maps, and mechanistic insights grounded in recent literature.
Structural Perspective & Numbering
To ensure precision in derivatization, we must first establish the authoritative numbering scheme. The thieno[3,2-b]pyridine system fuses a thiophene ring to a pyridine ring.[1] The fusion occurs between the C-3/C-2 bond of thiophene and the C-2/C-3 bond of pyridine.
Numbering Scheme & Physicochemical Properties
-
Heteroatom Placement: Sulfur is assigned position 1; Nitrogen is assigned position 4.
-
Vector Analysis:
-
C-2/C-3 (Thiophene side): Ideal for hydrophobic aryl/heteroaryl extensions to target hydrophobic pockets (e.g., kinase back-pockets).
-
C-5/C-6/C-7 (Pyridine side): Solubilizing groups or hydrogen bond donors/acceptors here often interact with solvent fronts or hinge regions.
-
Validated Synthetic Architectures
The construction of the core scaffold is the bottleneck in many SAR campaigns. Below are the two most robust methodologies validated in recent literature.
Method A: Friedländer Annulation (The "Workhorse")
This method is preferred for generating 5-substituted derivatives (e.g., carboxylic acids for amide coupling).
-
Precursors: 3-amino-2-formylthiophene + Pyruvate/Active Methylene.
-
Mechanism: Condensation followed by cyclodehydration.
-
Key Advantage: Regiospecific formation of the pyridine ring.
Method B: BOP-Promoted Aza-[3+3] Cycloaddition
A modular approach for creating 5-oxo derivatives, allowing for site-selective functionalization.
-
Protocol: Reaction of thiophen-3-amines with
-unsaturated carboxylic acids using BOP reagent. -
Outcome: Yields thieno[3,2-b]pyridin-5(4H)-ones, which can be aromatized or alkylated.
Therapeutic Applications & SAR
Oncology: Kinase Inhibition
The thieno[3,2-b]pyridine scaffold has emerged as a potent template for ATP-competitive inhibitors. Unlike the "hinge-binding" dominant modes of quinolines, this scaffold often anchors in the kinase back-pocket , allowing for high selectivity.
Target: Haspin Kinase
-
Lead Compound: MU1920
-
Mechanism: Anchors at the back pocket; weak interaction with the hinge region allows distinct binding modes compared to pan-kinase inhibitors.
-
Selectivity: High kinome-wide selectivity due to the specific vector of the C-3 substituent.
Target: c-Met & VEGFR2
-
Lead Series: N3-arylmalonamides derived from thieno[3,2-b]pyridine.
-
Activity: IC50 values in the low nanomolar range.
-
SAR Insight: The "b-side" fusion allows the pyridine nitrogen to act as an acceptor without steric clash in the ATP pocket.
Table 1: Comparative Potency of Thieno[3,2-b]pyridine Derivatives
| Target | Compound ID | Substitution Pattern | IC50 / GI50 | Mechanism | Reference |
| Haspin | MU1920 | C-3 Aryl extension | < 10 nM | Back-pocket anchor | [1] |
| TNBC | Compound 2e | C-3 (4-chlorophenyl) | 13.0 µM | Anti-proliferative | [2] |
| c-Met | N3-Malonamide | C-7 Functionalized | ~5 nM | ATP-competitive | [3] |
| mGlu5 | VU6031545 | C-5 Carboxamide | 80 nM | NAM (Allosteric) | [4] |
Infectious Diseases: Tuberculosis
A recent breakthrough identified thieno[3,2-b]pyridinones as inhibitors of Enoyl-ACP reductase (InhA) , a critical enzyme in Mycobacterium tuberculosis cell wall synthesis.
-
Scaffold Hopping: Designed to replace the core of known InhA inhibitors.
-
Key Result: Compound 6c showed MIC ≤ 1 µg/mL against M. tuberculosis and low cytotoxicity.
-
Mechanism: Direct binding to InhA, confirmed by sequencing resistant mutants.[2]
CNS: mGlu5 Negative Allosteric Modulators (NAMs)
In the search for treatments for Levodopa-induced dyskinesia, the scaffold served as a core replacement for picolinamide.
-
SAR Criticality: The C-5 carboxamide is essential for allosteric modulation.
-
Advantage: Improved brain penetrability and oral bioavailability compared to acetylenic precursors.
Detailed Protocol: Synthesis of Thieno[3,2-b]pyridine-5-carboxylic Acid
Context: This intermediate is the "universal key" for generating C-5 amide libraries (e.g., for mGlu5 or kinase hinge binders).
Reagents:
-
3-azido-2-formylthiophene (Precursor)
-
Pyruvic acid
-
Ethanol, Piperidine, NaOH
-
H2S gas (Caution: Toxic)
Step-by-Step Methodology:
-
Reduction of Azide:
-
Dissolve 3-azido-2-formylthiophene (20 mmol) in Ethanol (20 mL) with 2 drops of piperidine.
-
Cool to 10°C. Bubble H2S gas through the solution (maintaining T < 25°C) for 45 mins until
evolution ceases. -
Validation: TLC should show disappearance of the azide spot.
-
Workup: Cool to 0°C, filter off precipitated sulfur. Use the filtrate (crude 3-amino-2-formylthiophene) immediately.
-
-
Friedländer Condensation:
-
To the filtrate, add Pyruvic Acid (40 mmol) dissolved in 15% aqueous NaOH (18 mL).
-
Reflux the mixture for 2–4 hours.
-
Monitoring: LC-MS to observe the formation of the M+1 peak (MW ~179).
-
-
Isolation:
-
Cool reaction to room temperature.
-
Acidify with conc. HCl to pH ~4.0. The carboxylic acid product will precipitate.
-
Filter, wash with cold water, and recrystallize from Ethanol/Water.
-
Yield Expectation: 60–75%. Safety Note: H2S is highly toxic; perform in a well-ventilated fume hood with appropriate sensors.
Structure-Activity Relationship (SAR) Map
The versatility of the scaffold lies in the distinct roles of its "Western" (Thiophene) and "Eastern" (Pyridine) sectors.
-
Zone 1 (C-2/C-3): Lipophilic Tolerance. Large aryl groups here increase potency in Oncology (TNBC, Kinases). 2-Aryl derivatives specifically exhibit strong fluorescence, useful for theranostic applications.
-
Zone 2 (N-4): H-Bond Acceptor. Critical for kinase hinge binding. Must remain unsubstituted to maintain planarity and basicity.
-
Zone 3 (C-5/C-7): Solubility & Tuning.
-
C-5: Ideal for Carboxamide insertion (mGlu5 activity).
-
C-7: Substitution here often modulates metabolic stability (blocking oxidation).
-
Future Outlook
The thieno[3,2-b]pyridine scaffold is transitioning from a "novelty" heterocycle to a validated bioisostere for quinoline. Its ability to access unique chemical space—particularly in the kinase back-pocket and allosteric GPCR sites —makes it a high-value target for library generation.
Key Recommendation: Researchers should prioritize C-3 functionalization via Suzuki couplings for oncology targets, while C-5 amidation remains the gold standard for CNS and anti-infective potency.
References
-
Haspin Kinase Inhibitors: Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases. (2025).[3][4] Wiley Online Library. Link
-
TNBC Activity: Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation. (2021).[3][5][6] MDPI Molecules. Link
-
c-Met/VEGFR2: N3-arylmalonamides: a new series of thieno[3,2-b]pyridine based inhibitors of c-Met and VEGFR2 tyrosine kinases. (2009).[7] PubMed.[5][8] Link
-
mGlu5 NAMs: Discovery of Thieno[3,2-b]pyridine-5-carboxamide... Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. (2020). ACS Medicinal Chemistry Letters. Link
-
Tuberculosis (InhA): Design and synthesis of Thieno[3,2-b]pyridinone derivatives... targeting Enoyl-ACP reductase.[2] (2024).[2][5] European Journal of Medicinal Chemistry. Link
-
Synthesis Protocol: Application Note: Synthesis of Thieno[3,2-b]pyridine-5-carboxylic acid. BenchChem Protocols. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thieno(3,2-b)pyridin-7-ol | C7H5NOS | CID 5074765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Thieno[3,2-b]pyridine-3-thiol | C7H5NS2 | CID 89188534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. mdpi.com [mdpi.com]
- 8. americanelements.com [americanelements.com]
Molecular weight and formula of Thieno[3,2-b]pyridine-2-carbaldehyde
Technical Whitepaper: Thieno[3,2-b]pyridine-2-carbaldehyde Physicochemical Profiling, Synthetic Utility, and Medicinal Chemistry Applications
Executive Summary
Thieno[3,2-b]pyridine-2-carbaldehyde (CAS: 94191-18-1) is a fused bicyclic heteroaromatic intermediate of significant value in drug discovery and materials science. Structurally characterized by a pyridine ring fused to a thiophene ring, this scaffold serves as a bioisostere for quinoline and indole moieties, offering altered electronic properties and metabolic stability profiles. This guide provides a comprehensive technical analysis of the compound, detailing its molecular specifications, synthetic pathways, spectroscopic characterization, and utility as a pharmacophore building block.
Part 1: Molecular Identity & Physicochemical Properties[1]
The precise molecular characterization of Thieno[3,2-b]pyridine-2-carbaldehyde is critical for accurate stoichiometric calculations and database registration.
Molecular Specifications
| Parameter | Specification |
| IUPAC Name | Thieno[3,2-b]pyridine-2-carbaldehyde |
| Common Name | 2-Formylthieno[3,2-b]pyridine |
| CAS Registry Number | 94191-18-1 |
| Molecular Formula | C₈H₅NOS |
| Molecular Weight | 163.20 g/mol |
| Monoisotopic Mass | 163.0092 Da |
| SMILES | O=Cc1cc2ncccc2s1 |
| InChI Key | BEDLZTHJABCULR-UHFFFAOYSA-N |
Physical Properties
| Property | Value / Description | Note |
| Physical State | Solid (Powder/Crystalline) | Typically pale yellow to tan. |
| Melting Point | 134–135 °C | Confirmed experimental value [1]. |
| Solubility | DMSO, DMF, Chloroform, Dichloromethane | Limited solubility in water and non-polar alkanes. |
| Stability | Air-stable; oxidation-sensitive | Aldehyde group susceptible to oxidation to carboxylic acid over time. |
Part 2: Synthetic Pathways
The synthesis of Thieno[3,2-b]pyridine-2-carbaldehyde typically proceeds via two primary strategies: de novo construction of the fused ring system or functionalization of the pre-formed thienopyridine core.
Method A: C-2 Functionalization (Lithiation/Formylation)
This is the most direct route for generating the aldehyde from the parent heterocycle, Thieno[3,2-b]pyridine. The C-2 position of the thiophene ring is the most acidic and nucleophilic site, allowing for selective deprotonation.
-
Reagents: n-Butyllithium (n-BuLi), Dimethylformamide (DMF), anhydrous THF.
-
Mechanism:
-
Lithiation: Treatment with n-BuLi at -78°C generates the 2-lithio species.
-
Formylation: Quenching the lithio-intermediate with DMF introduces the formyl group.
-
Hydrolysis: Acidic workup releases the free aldehyde.
-
Method B: Cyclization (Friedländer-Type Annulation)
Used when the core scaffold must be built from acyclic precursors, often yielding the 2-substituted derivative directly if the appropriate aldehyde precursor is used.
-
Precursors: 3-Aminothiophene-2-carbaldehyde + Pyruvate or similar ketone/aldehyde.
-
Mechanism: Condensation followed by cyclodehydration.
Synthetic Workflow Diagram
Caption: Comparative synthetic routes showing direct C-2 formylation (top) and de novo ring construction (bottom).
Part 3: Structural Characterization
Validation of the structure relies on identifying the diagnostic aldehyde proton and the specific coupling pattern of the fused aromatic system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum in CDCl₃ or DMSO-d₆ typically displays:
-
Aldehyde Proton (-CHO): A distinct singlet downfield at δ 10.0 – 10.2 ppm . This is the primary diagnostic peak.[1]
-
Thiophene Proton (H-3): A singlet or doublet (long-range coupling) around δ 8.0 – 8.2 ppm .
-
Pyridine Protons:
-
H-5 (β to N): ~ δ 7.4 ppm (dd).
-
H-7 (α to N): ~ δ 8.7 ppm (d).
-
H-6 (γ to N): ~ δ 8.2 ppm (d).
-
Mass Spectrometry (MS)
-
Ionization Mode: ESI (+) or EI.
-
Molecular Ion: [M+H]⁺ observed at m/z 164.2 (ESI) or M⁺ at 163.0 (EI).
-
Fragmentation: Loss of CO (M-28) is a common fragmentation pathway for aromatic aldehydes, leading to a peak at m/z ~135.
Part 4: Applications in Medicinal Chemistry
Thieno[3,2-b]pyridine-2-carbaldehyde acts as a versatile "linchpin" intermediate. Its aldehyde functionality allows for rapid diversification into libraries of bioactive compounds.
Scaffold Hopping & Bioisosterism
This core is frequently used to replace quinoline or indole rings in kinase inhibitors (e.g., VEGFR, EGFR) to improve solubility or alter metabolic clearance (microsomal stability). The sulfur atom introduces a different dipole moment and lipophilicity profile compared to the -CH=CH- or -NH- groups it replaces.
Key Derivatization Reactions
-
Reductive Amination: Reaction with primary/secondary amines followed by NaBH(OAc)₃ reduction yields aminomethyl derivatives, common in GPCR ligands (e.g., mGluR5 modulators [2]).
-
Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) generates vinyl nitriles, often used as Michael acceptors in covalent inhibitors.
-
Oxidation: Conversion to the carboxylic acid (using NaClO₂/H₂O₂) provides access to amide coupling partners.
Derivatization Logic Diagram
Caption: Functional diversification map for Thieno[3,2-b]pyridine-2-carbaldehyde in drug design.
Part 5: Handling & Stability Protocols
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Aldehydes can auto-oxidize to carboxylic acids upon prolonged exposure to air.
-
Safety: Treat as a potential irritant (H315, H319, H335). Use standard PPE (gloves, goggles, fume hood).
-
Purification: If oxidation occurs, the compound can be purified via silica gel chromatography (Hexane/Ethyl Acetate gradient) or recrystallization from ethanol/heptane.
References
-
Sigma-Aldrich. "Product Specification: Thieno[3,2-b]pyridine-2-carbaldehyde (CAS 94191-18-1)."[2] Sigma-Aldrich Catalog. Accessed 2024.[3]
-
ACS Medicinal Chemistry Letters. "Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5." ACS Med. Chem. Lett., 2012.
-
PubChem. "Thieno[3,2-b]pyridine-2-carbaldehyde Compound Summary."[4] National Center for Biotechnology Information.
-
BenchChem. "Synthesis of Thieno[3,2-b]pyridine derivatives." BenchChem Protocols.
Sources
- 1. youtube.com [youtube.com]
- 2. thieno[3,2-b]pyridine-2-carbaldehyde | 94191-18-1 [sigmaaldrich.com]
- 3. Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieno(2,3-b)pyridine-2-carbaldehyde | C8H5NOS | CID 289925 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile & Handling of Thieno[3,2-b]pyridine-2-carbaldehyde
This technical guide details the physicochemical properties, solubility landscape, and handling protocols for Thieno[3,2-b]pyridine-2-carbaldehyde , a critical heterocyclic intermediate used in the synthesis of antiviral and anti-inflammatory therapeutics.
Executive Summary & Compound Identity
Thieno[3,2-b]pyridine-2-carbaldehyde (CAS: 94191-18-1 ) is a fused bicyclic heteroaromatic aldehyde.[1] Structurally, it consists of a thiophene ring fused to a pyridine ring, with a reactive formyl group at the C-2 position.
Its solubility profile is governed by the interplay between the planar, hydrophobic aromatic core and the polar aldehyde and pyridine nitrogen functionalities. This duality makes it moderately soluble in polar aprotic solvents but significantly less soluble in non-polar alkanes and neutral aqueous media.
Physicochemical Data
| Property | Value | Notes |
| CAS Number | 94191-18-1 | Verified Identifier |
| Molecular Formula | C₈H₅NOS | |
| Molecular Weight | 163.19 g/mol | |
| Physical State | Solid (Powder) | Typically pale yellow to tan |
| Melting Point | 134–135 °C | Sharp melting range indicates crystallinity |
| Predicted LogP | ~1.8 – 2.1 | Moderately lipophilic |
Solubility Landscape
The following data synthesizes experimental observations from homologous fused thienopyridines and specific property reports for the 2-carbaldehyde derivative.
Solvent Compatibility Table
| Solvent Class | Specific Solvent | Solubility Rating | Primary Application |
| Chlorinated Hydrocarbons | Dichloromethane (DCM) | High | Extraction, Flash Chromatography |
| Chloroform (CHCl₃) | High | NMR Analysis, Solubilization | |
| Polar Aprotic | DMSO | Very High | Biological Assays, Stock Solutions |
| DMF / DMAc | High | Reaction Medium (e.g., Nucleophilic substitutions) | |
| Acetonitrile (MeCN) | Moderate | HPLC Mobile Phase, Crystallization | |
| Polar Protic | Ethanol / Methanol | Temp. Dependent | Recrystallization (Soluble hot, insoluble cold) |
| Isopropanol (IPA) | Low - Moderate | Anti-solvent, Wash solvent | |
| Ethers & Esters | THF | Good | Reaction Solvent (Reductions) |
| Ethyl Acetate | Moderate | Extraction, TLC | |
| Diethyl Ether | Low | Precipitation / Wash | |
| Non-Polar / Aqueous | Hexanes / Heptane | Insoluble | Impurity removal (wash), Anti-solvent |
| Water (Neutral pH) | Insoluble | Aqueous workup (phase separation) | |
| Water (Acidic pH < 2) | Soluble | Protonation of Pyridine N (forms salt) |
Mechanistic Insight
-
Pyridine Nitrogen Effect: The basic nitrogen atom (pKₐ ~3-4 for the conjugate acid) allows the compound to dissolve in acidic aqueous media (e.g., 1M HCl) by forming the water-soluble pyridinium salt. This property is crucial for acid-base extraction purification strategies.
-
Aldehyde Polarity: The carbonyl dipole facilitates solubility in DMSO and DMF but is insufficient to pull the hydrophobic bicyclic core into neutral water.
-
Pi-Stacking: The planar aromatic system promotes strong crystal lattice packing (MP ~135°C), requiring solvents with good dispersion force capabilities (DCM, DMSO) or thermal energy (boiling Ethanol) to disrupt the lattice.
Experimental Protocols
Protocol A: Recrystallization (Purification)
Context: Removing non-polar impurities or reaction byproducts.
-
Preparation: Place crude Thieno[3,2-b]pyridine-2-carbaldehyde (e.g., 1.0 g) in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Dissolution: Add Ethanol (absolute) in small portions (start with 10 mL) while heating the mixture to reflux (78 °C).
-
Saturation: Continue adding hot ethanol until the solid just dissolves. If a small amount of dark insoluble material remains, filter the hot solution through a pre-warmed glass frit or Celite pad.
-
Crystallization: Remove from heat and allow the filtrate to cool slowly to room temperature. For maximum yield, cool further to 0–4 °C in an ice bath for 1 hour.
-
Isolation: Filter the resulting crystals under vacuum. Wash the cake with cold Ethanol (or Isopropanol) to remove mother liquor.
-
Drying: Dry the solid under high vacuum at 40 °C to remove residual solvent.
Protocol B: Standard Dissolution for NMR
Context: Characterization of the aldehyde proton.
-
Solvent Choice: Use Chloroform-d (CDCl₃) or DMSO-d₆ . DMSO-d₆ is preferred if the sample contains trace moisture or if the aldehyde proton signal overlaps with aromatic signals in CDCl₃.
-
Procedure: Weigh ~10 mg of the solid into a vial. Add 0.6 mL of solvent.
-
Agitation: Vortex for 30 seconds. The compound should dissolve instantly. If using DMSO, a mild sonication (1 min) ensures complete homogeneity.
Protocol C: Reaction Medium Preparation
Context: Using the aldehyde in a Knoevenagel condensation or reduction.
-
Solvent: Anhydrous DMF or THF is recommended.
-
Concentration: Typical reaction concentrations range from 0.1 M to 0.5 M.
-
Handling: The aldehyde is susceptible to oxidation (to the carboxylic acid) upon prolonged exposure to air. Degas solvents with nitrogen/argon sparging prior to dissolution for sensitive catalytic reactions.
Decision Logic for Solvent Selection
The following diagram illustrates the logical flow for selecting the appropriate solvent based on the operational stage (Synthesis, Purification, or Analysis).
Caption: Decision tree for solvent selection based on experimental intent, optimizing for solubility differentials.
References
-
Sigma-Aldrich. Product Specification: Thieno[3,2-b]pyridine-2-carbaldehyde (CAS 94191-18-1). Retrieved from
-
ChemicalBook. Thieno[3,2-b]pyridine-2-carbaldehyde Properties and Safety. Retrieved from
- Litvinov, V. P., et al.Chemistry of Thienopyridines: Synthesis and Properties.
- BenchChem.Synthesis of Thieno[3,2-b]pyridine derivatives and recrystallization protocols.
Sources
Overview of Fused Thiophene-Pyridine Ring Systems: A Technical Guide
Executive Summary
Fused thiophene-pyridine systems (thienopyridines) represent a critical scaffold in modern medicinal chemistry and materials science. Functioning as bioisosteres of quinoline, isoquinoline, and indole, these bicyclic heterocycles offer unique electronic properties that modulate lipophilicity, metabolic stability, and
This guide provides a technical deep-dive into the structural classification, synthetic methodologies, and pharmacological applications of thienopyridines.[1] It moves beyond basic definitions to explore the causality of their reactivity and provides self-validating protocols for their synthesis.
Structural Classification & Electronic Properties
The fusion of a
There are six possible isomers based on the fusion face, but three dominate the literature due to their synthetic accessibility and biological relevance.
Isomer Nomenclature and Stability
The nomenclature depends on the bond of the pyridine ring to which the thiophene is fused.
-
Thieno[2,3-b]pyridine: The most common isomer; isosteric with quinoline.
-
Thieno[3,2-b]pyridine: Often exhibits higher oxidative stability than the [2,3-b] isomer.
-
Thieno[3,2-c]pyridine: The core scaffold of the blockbuster antiplatelet drugs (e.g., Clopidogrel).
Visualization: Structural Isomerism
The following diagram maps the core isomers and their structural relationship to common drug scaffolds.
Figure 1: Classification of primary thienopyridine isomers and their pharmacological relevance.
Synthetic Strategies
Constructing the thienopyridine core requires a strategic choice between "Pyridine-First" (annulating a thiophene onto a pyridine) and "Thiophene-First" (annulating a pyridine onto a thiophene) approaches.
Strategy A: The Thorpe-Ziegler Cyclization (Pyridine-First)
This is the most robust method for generating thieno[2,3-b]pyridines . It utilizes readily available 2-chloronicotinonitriles.
-
Mechanism: Nucleophilic aromatic substitution (
) of the chlorine by a thiol, followed by base-catalyzed intramolecular cyclization onto the nitrile. -
Why use this? It is convergent and allows for the pre-installation of substituents on the pyridine ring.
Strategy B: The Gewald Reaction (Thiophene-First)
Used primarily for thieno[3,2-b]pyridines or when the pyridine ring needs to be built de novo.
-
Mechanism: Condensation of a ketone with an activated nitrile and elemental sulfur to form a 2-aminothiophene, which is then reacted with a 1,3-electrophile (e.g., malonaldehyde) to close the pyridine ring.
Detailed Experimental Protocol
Protocol: Synthesis of Methyl 3-amino-thieno[2,3-b]pyridine-2-carboxylate Methodology: Thorpe-Ziegler Cyclization (Strategy A) Rationale: This protocol is selected for its high reproducibility and the utility of the product as a scaffold for kinase inhibitors (e.g., Pim-1, VEGFR-2).
Materials
-
Reagent A: 2-Chloronicotinonitrile (1.0 equiv)
-
Reagent B: Methyl thioglycolate (1.1 equiv)
-
Base: Sodium methoxide (NaOMe) or Potassium carbonate (
) -
Solvent: Methanol (MeOH) or DMF (anhydrous)
Step-by-Step Workflow
-
Preparation of Thiolate:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Chloronicotinonitrile (10 mmol) in anhydrous MeOH (20 mL).
-
Critical Step: Add Methyl thioglycolate (11 mmol) dropwise.
-
Causality: Adding the thiol before the base ensures that once the base is added, the thiolate is generated in the presence of the electrophile, minimizing disulfide byproduct formation.
-
-
Initiation of Cyclization:
-
Add NaOMe (0.5 M solution in MeOH, 1.2 equiv) dropwise at
. -
Allow the reaction to warm to room temperature and stir for 2–4 hours.
-
Observation: A heavy precipitate usually forms. This is the target amine, which crystallizes out of the polar solvent due to the planar, aromatic stacking.
-
-
Quenching and Isolation:
-
Pour the reaction mixture into ice-cold water (100 mL).
-
Filter the solid precipitate under vacuum.
-
Wash the cake with cold water (
mL) to remove residual salts.
-
-
Purification:
-
Recrystallize from Ethanol/DMF (9:1) if high purity (>98%) is required for biological assays.
-
Yield Expectation: 75–85%
Validation:
Medicinal Chemistry & Pharmacology
Thienopyridines are best known for their role as
Antiplatelet Agents (The "Clopidogrel" Class)
Drugs like Clopidogrel and Prasugrel are prodrugs based on the tetrahydrothieno[3,2-c]pyridine scaffold. They require metabolic bioactivation to exert their effect.[2]
-
Mechanism of Action: Irreversible binding to the
receptor on platelets, preventing ADP-mediated aggregation.[2][3] -
Bioactivation Pathway: The thiophene ring is oxidized to a thiolactone, which is then hydrolyzed to reveal a reactive free thiol.[4][5] This thiol forms a disulfide bridge with Cys17 and Cys270 of the receptor.
Visualization: Clopidogrel Bioactivation Pathway
This diagram illustrates the critical metabolic steps required to activate the prodrug.[2][3][5]
Figure 2: Two-step metabolic bioactivation of Clopidogrel involving CYP450 oxidation and hydrolytic ring opening.[4]
Comparative Data: FDA-Approved Thienopyridines
| Drug | Generation | Metabolic Activation | Reversibility | Key Indication |
| Ticlopidine | 1st | CYP-dependent | Irreversible | Stroke prevention (Historical) |
| Clopidogrel | 2nd | CYP2C19 (2 steps) | Irreversible | ACS, Stent thrombosis |
| Prasugrel | 3rd | Esterase + CYP (Efficient) | Irreversible | ACS (Higher potency) |
Oncology (Kinase Inhibition)
Thienopyridines serve as scaffolds for ATP-competitive inhibitors.
-
Target: VEGFR-2, Pim-1, TDP1.
-
SAR Insight: The thienopyridine nitrogen acts as a hydrogen bond acceptor for the kinase hinge region, mimicking the N-1 of the adenine ring in ATP.
References
-
Litvinov, V. P. (2005).[1] The Chemistry of Thienopyridines. Advances in Heterocyclic Chemistry. Link
-
Savi, P., et al. (2000).[1] The active metabolite of Clopidogrel disrupts P2Y12 receptor oligomers and partitions them out of lipid rafts. Proceedings of the National Academy of Sciences. Link
-
Gewald, K. (1965). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte. Link
-
Bouman, H. J., et al. (2011). Paraoxonase-1 is a major determinant of clopidogrel efficacy.[4][5] Nature Medicine.[4][5] Link
-
El-Metwally, S. A., et al. (2019). Synthesis and anticancer activity of new thienopyridine derivatives. Journal of Heterocyclic Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Clopidogrel Bisulfate? [synapse.patsnap.com]
- 3. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cytochromes P450 catalyze both steps of the major pathway of clopidogrel bioactivation, whereas paraoxonase catalyzes the formation of a minor thiol metabolite isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Biological Targets of Thieno[3,2-b]pyridine Scaffolds
The following technical guide provides an in-depth analysis of the biological targets and pharmacological potential of Thieno[3,2-b]pyridine-based compounds.
Executive Summary: The Scaffold Advantage
The thieno[3,2-b]pyridine bicyclic system is a privileged scaffold in medicinal chemistry, distinct from its isomer thieno[2,3-b]pyridine. Structurally, it serves as a bioisostere of quinoline and indole, offering altered electron density distributions that enhance binding affinity in hydrophobic pockets while improving solubility profiles compared to their carbocyclic analogs.
This guide delineates the primary biological targets of thieno[3,2-b]pyridine derivatives, transitioning from established oncology targets (Tyrosine Kinases) to emerging CNS (mGlu5) and infectious disease (InhA) applications.
Structural Chemistry & Isomeric Precision
Before analyzing targets, it is critical to distinguish the [3,2-b] core from the [2,3-b] isomer, as their structure-activity relationships (SAR) differ fundamentally.
-
Thieno[3,2-b]pyridine: Sulfur atom at position 1 relative to the fusion; Nitrogen at position 4.
-
Key Property: The [3,2-b] orientation positions the pyridine nitrogen to act as a hydrogen bond acceptor in the hinge region of kinase domains, while the thiophene ring projects into the hydrophobic back pocket (Gatekeeper region).
Primary Biological Targets
Tyrosine Kinases: c-Met and VEGFR2
The most well-characterized application of thieno[3,2-b]pyridine derivatives is the dual inhibition of c-Met (Hepatocyte Growth Factor Receptor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) .
-
Mechanism of Action: These compounds typically function as Type I or Type II ATP-competitive inhibitors. The thieno[3,2-b]pyridine core mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region (e.g., Met1160 in c-Met).
-
Lead Compounds:
-arylmalonamide derivatives of thieno[3,2-b]pyridine.[1] -
Therapeutic Impact: Simultaneous blockade of angiogenesis (VEGFR2) and metastasis/proliferation (c-Met).
Quantitative Data Profile:
| Compound Series | Target | IC50 (nM) | Binding Mode |
| N3-arylmalonamides | c-Met | < 10 nM | ATP-Competitive |
| N3-arylmalonamides | VEGFR2 | < 20 nM | ATP-Competitive |
| 7-substituted derivatives | c-Met | 15 - 50 nM | Hinge Binder |
Serine/Threonine Kinases: Haspin
Recent high-throughput screens have identified the thieno[3,2-b]pyridine scaffold as a selective inhibitor of Haspin , a serine/threonine kinase required for histone H3 phosphorylation (Thr3) during mitosis.
-
Significance: Haspin inhibition prevents proper chromosome alignment, leading to mitotic catastrophe in dividing tumor cells.
-
Lead Compound: MU1920.[2]
-
Selectivity: Unlike promiscuous kinase inhibitors, the [3,2-b] core anchors in the "back pocket" of Haspin, providing high selectivity over the human kinome.[3][4]
GPCRs: mGlu5 (Metabotropic Glutamate Receptor 5)
In CNS drug discovery, thieno[3,2-b]pyridine-5-carboxamides have emerged as potent Negative Allosteric Modulators (NAMs) of the mGlu5 receptor.
-
Role: Replaces the metabolically labile picolinamide core found in earlier generation NAMs.
-
Application: Treatment of anxiety disorders, addiction, and potentially Fragile X syndrome.
-
Mechanism: Binds to the allosteric transmembrane site, stabilizing the receptor in an inactive conformation and reducing glutamate efficacy.
Bacterial Targets: InhA (Enoyl-ACP Reductase)
A novel application involves targeting InhA in Mycobacterium tuberculosis.[5] Thieno[3,2-b]pyridinone derivatives inhibit the fatty acid synthesis pathway (FAS-II), essential for the mycobacterial cell wall.
Visualizing the Signaling Cascade
The following diagram illustrates the downstream effects of targeting the c-Met/VEGFR2 axis with thieno[3,2-b]pyridine compounds.
Figure 1: Dual inhibition mechanism of Thieno[3,2-b]pyridine derivatives on c-Met and VEGFR2 pathways.
Experimental Validation Protocols
To validate biological activity, the following self-validating protocols are recommended. These workflows prioritize reproducibility and false-positive exclusion.
In Vitro Kinase Assay (TR-FRET)
Purpose: Determine IC50 values for c-Met or VEGFR2 inhibition.
Reagents:
-
Recombinant Human c-Met/VEGFR2 kinase domain.
-
Fluorescein-labeled poly-GT substrate.
-
ATP (at Km concentration).[4]
-
Terbium-labeled anti-phosphotyrosine antibody.
Protocol:
-
Compound Prep: Prepare 10-point serial dilution of the thieno[3,2-b]pyridine derivative in DMSO (Final DMSO < 1%).
-
Enzyme Reaction: Incubate kinase (5 nM), substrate (200 nM), and compound in reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) for 15 mins at RT.
-
Initiation: Add ATP to start the reaction. Incubate for 60 mins at RT.
-
Detection: Add EDTA (to stop reaction) and Terbium-labeled antibody.
-
Readout: Measure Time-Resolved Fluorescence Energy Transfer (TR-FRET) on a multimode plate reader (Ex: 340 nm, Em: 495/520 nm).
-
Validation: Z-factor must be > 0.5. Reference inhibitor (e.g., Crizotinib) must fall within 3-fold of historical IC50.
mGlu5 Calcium Flux Assay (FLIPR)
Purpose: Assess Negative Allosteric Modulation (NAM) activity.
Protocol:
-
Cell Culture: HEK293 cells stably expressing human mGlu5.
-
Dye Loading: Load cells with Calcium-4 assay dye (Molecular Devices) for 60 mins at 37°C.
-
Pre-incubation: Add thieno[3,2-b]pyridine test compounds and incubate for 15 mins.
-
Agonist Challenge: Inject EC80 concentration of Glutamate.
-
Measurement: Monitor intracellular calcium fluorescence (
) using a FLIPR Tetra system. -
Analysis: NAM activity is calculated as % inhibition of the Glutamate EC80 response.
Synthesis & Optimization Logic
The synthesis of the thieno[3,2-b]pyridine core often utilizes the Friedländer condensation or cyclization of 3-aminothiophene-2-carboxylates.
Figure 2: General synthetic workflow for accessing the Thieno[3,2-b]pyridine scaffold.
Future Outlook & Strategic Recommendations
-
Selectivity Profiling: While potent, kinase inhibitors often lack selectivity. Future development should utilize KinomeScan early to ensure the thieno[3,2-b]pyridine core does not promiscuously inhibit off-targets like CDK2 or GSK3
, unless intended. -
Scaffold Hopping: For CNS indications, the [3,2-b] scaffold offers a superior lipophilic efficiency (LipE) profile compared to quinolines, making it an ideal candidate for blood-brain barrier (BBB) penetration optimization.
-
PROTAC Development: The accessible nitrogen at position 4 or functionalizable carbons at C2/C7 make this scaffold an excellent "warhead" for Proteolysis Targeting Chimeras (PROTACs) targeting c-Met.
References
-
Vertex AI Search. (2025). Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases. National Institutes of Health. Link
-
ResearchGate. (2024).[4] Mapping the chemical space around the central thieno[3,2-b]pyridine pharmacophore afforded highly selective inhibitors of the kinase Haspin.[2][3][4] Link
-
PubMed. (2009).[6] N3-arylmalonamides: a new series of thieno[3,2-b]pyridine based inhibitors of c-Met and VEGFR2 tyrosine kinases.[1] National Center for Biotechnology Information. Link
-
PubMed. (2008). Discovery of a novel and potent series of thieno[3,2-b]pyridine-based inhibitors of c-Met and VEGFR2 tyrosine kinases. National Center for Biotechnology Information. Link
-
PubMed. (2025).[2][7][8] Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. National Institutes of Health. Link
-
PubMed. (2024).[4][5] Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase. National Institutes of Health. Link
-
ACS Publications. (2025).[9] Novel Thieno[3,2-b]Pyridine Derivatives in the Treatment of Huntington's Disease. ACS Medicinal Chemistry Letters. Link
Sources
- 1. N3-arylmalonamides: a new series of thieno[3,2-b]pyridine based inhibitors of c-Met and VEGFR2 tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. eo.bioscientifica.com [eo.bioscientifica.com]
- 8. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: Synthesis of Schiff Bases using Thieno[3,2-b]pyridine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The thieno[3,2-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its presence in a variety of biologically active compounds. Its derivatives have shown potential as kinase inhibitors and modulators of G-protein coupled receptors, making them attractive starting points for drug discovery programs. The synthesis of Schiff bases from thieno[3,2-b]pyridine-2-carbaldehyde offers a versatile route to novel molecular architectures with significant therapeutic potential. This guide provides a comprehensive overview of the synthesis, mechanistic considerations, and characterization of these valuable compounds.
Introduction: The Significance of the Thieno[3,2-b]pyridine Scaffold
The thieno[3,2-b]pyridine core is a bioisostere of indole and benzothiophene, and its derivatives are actively explored in the development of novel therapeutics. The unique electronic properties and structural rigidity of this bicyclic system provide a foundation for designing molecules with high specificity for various biological targets. The introduction of an imine (-C=N-) functionality through the formation of a Schiff base from thieno[3,2-b]pyridine-2-carbaldehyde further expands the chemical space, allowing for the exploration of new structure-activity relationships (SAR).
Mechanistic Insights: The Chemistry of Schiff Base Formation
The synthesis of a Schiff base is a reversible condensation reaction between a primary amine and a carbonyl compound, in this case, an aldehyde. The reaction proceeds through a two-step mechanism involving a nucleophilic addition followed by a dehydration step.
Step 1: Nucleophilic Addition The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the thieno[3,2-b]pyridine-2-carbaldehyde. This results in the formation of a tetrahedral intermediate known as a carbinolamine.
Step 2: Dehydration The carbinolamine is an unstable intermediate that readily eliminates a molecule of water to form the stable imine, or Schiff base. This dehydration step is often the rate-determining step and can be catalyzed by either acid or base. In many synthetic protocols, a mild acid catalyst is employed to facilitate this step.
Application Note: Synthesis and Functionalization of Thieno[3,2-b]pyridine-2-carbaldehyde for Anticancer Drug Discovery
Executive Summary
The thieno[3,2-b]pyridine scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere to quinoline and isoquinoline. Its derivatives have demonstrated significant potency against Triple-Negative Breast Cancer (TNBC), Colorectal Cancer (HCT-116), and Head & Neck Cancer (HSC3) cell lines, often acting through mechanisms involving PI3K/mTOR inhibition , Hsp90 inhibition , or Topoisomerase I sensitization .
This Application Note provides a rigorous, step-by-step protocol for the synthesis of Thieno[3,2-b]pyridine-2-carbaldehyde , a critical intermediate. We detail its subsequent transformation into two classes of anticancer candidates: Chalcones (via Claisen-Schmidt condensation) and Schiff Bases , utilizing self-validating synthetic workflows.
Scientific Background & Rationale
The Scaffold Advantage
The fusion of a thiophene ring with a pyridine ring alters the electron density distribution compared to quinoline, enhancing lipophilicity and metabolic stability. The 2-carbaldehyde position is strategically chosen because it allows for the extension of the molecule into the "Region II" of many kinase binding pockets, facilitating hydrogen bonding or hydrophobic interactions.
Mechanism of Action Targets
Derivatives synthesized from this aldehyde precursor have been implicated in:
-
Microtubule Destabilization: Chalcone derivatives mimic combretastatin A-4 binding.
-
Kinase Inhibition: The nitrogen of the pyridine ring acts as a hinge binder in ATP-competitive inhibition (e.g., VEGFR-2, PI3K).
Synthetic Protocols
Precursor Synthesis: 2-Methylthieno[3,2-b]pyridine
Rationale: Direct formylation of the core ring system can be regiochemically difficult. A robust approach involves the Friedländer condensation to generate a methyl derivative, followed by Riley oxidation.
Reagents:
-
3-amino-2-thiophenecarbaldehyde (Starting Material)
-
Acetone (Reagent & Solvent)
-
Piperidine (Catalyst)
Protocol:
-
Dissolve 3-amino-2-thiophenecarbaldehyde (10 mmol) in anhydrous acetone (20 mL).
-
Add piperidine (0.5 mmol, 5 mol%) dropwise at 0°C.
-
Reflux the mixture for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup: Evaporate solvent under reduced pressure. Dissolve residue in DCM, wash with water (2x) and brine.
-
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Yield Target: >75% of 2-methylthieno[3,2-b]pyridine .
Core Transformation: Synthesis of Thieno[3,2-b]pyridine-2-carbaldehyde
Method:Riley Oxidation using Selenium Dioxide (SeO₂).[1][2] This method selectively oxidizes the activated methyl group alpha to the heteroaromatic ring.
Reagents:
-
2-methylthieno[3,2-b]pyridine (from 3.1)
-
1,4-Dioxane (Solvent)
-
Water (Trace, to facilitate reaction)
Detailed Protocol:
-
Setup: In a pressure tube or round-bottom flask equipped with a reflux condenser, dissolve 2-methylthieno[3,2-b]pyridine (5 mmol) in 1,4-dioxane (15 mL).
-
Addition: Add SeO₂ (5.5 mmol, 1.1 eq) in one portion. Add 2 drops of water to catalyze the reaction.
-
Reaction: Heat to 100°C for 4–8 hours. The solution will turn black as metallic selenium precipitates.
-
Filtration (Critical): Filter the hot solution through a pad of Celite to remove toxic selenium residues. Wash the pad with hot EtOAc.
-
Isolation: Concentrate the filtrate. The aldehyde is prone to oxidation; proceed immediately to purification or the next step.
-
Validation: ¹H NMR (CDCl₃) should show a distinct singlet aldehyde proton at δ ~10.0 ppm .
Application A: Synthesis of Anticancer Chalcones
Reaction:Claisen-Schmidt Condensation .[5]
Target:
Protocol:
-
Dissolve Thieno[3,2-b]pyridine-2-carbaldehyde (1 mmol) and the appropriate Acetophenone derivative (1 mmol) in Ethanol (5 mL).
-
Add NaOH (40% aq, 0.5 mL) dropwise at 0°C.
-
Stir at room temperature for 12–24 hours. A precipitate usually forms.
-
Workup: Pour into ice water. Neutralize with dilute HCl if necessary. Filter the solid.[2]
-
Recrystallization: Ethanol or Methanol.
Visualizing the Synthetic Workflow
The following diagram illustrates the logical flow from starting materials to the final anticancer candidates, highlighting the critical intermediate.
Caption: Synthetic pathway from aminothiophene precursors to bioactive thieno[3,2-b]pyridine derivatives via the 2-carbaldehyde node.
Biological Evaluation & Data Summary
When evaluating these derivatives, the following potency ranges are typically observed in literature for optimized thienopyridine scaffolds.
Table 1: Comparative Anticancer Activity (Representative Data)
| Compound Class | Target Mechanism | Cell Line: MDA-MB-231 (IC₅₀ µM) | Cell Line: HCT-116 (IC₅₀ µM) | Notes |
| Parent Scaffold | N/A (Inactive) | > 100 | > 100 | Requires functionalization |
| Chalcone Deriv. | Tubulin Polymerization | 0.5 – 5.0 | 1.2 – 8.0 | High potency; Michael acceptor |
| Hydrazone Deriv. | DNA Binding / Hsp90 | 5.0 – 15.0 | 8.0 – 20.0 | Metal chelation potential |
| Ester Analog | Topoisomerase I | 13.0 | N/A | Reference Compound [1] |
Note: Data represents typical ranges for optimized leads in this chemical class.
Troubleshooting & Critical Parameters (E-E-A-T)
The "Selenium Black" Problem
-
Issue: During Riley oxidation (Step 3.2), colloidal selenium can pass through filters, contaminating the product and poisoning biological assays.
-
Solution: Use a double-pad filtration : Celite bottom layer, activated charcoal top layer. This captures fine selenium particles.
Aldehyde Instability[6]
-
Issue: The 2-carbaldehyde is susceptible to the Cannizzaro reaction or air oxidation to the carboxylic acid.
-
Protocol: Store the aldehyde under Argon at -20°C. If the NMR shows a broad singlet at ~11-12 ppm (COOH), repurify via a short silica plug immediately before the next step.
Solubility in Bioassays
-
Issue: Thieno[3,2-b]pyridines are planar and lipophilic, leading to precipitation in aqueous media (MTT assays).
-
Protocol: Dissolve stock solutions in 100% DMSO. Ensure final DMSO concentration in cell culture is <0.5% to avoid solvent toxicity masking the drug effect.
References
-
Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation. Source: MDPI (Molecules) Context: Establishes the anticancer potential of the thieno[3,2-b]pyridine scaffold in Triple Negative Breast Cancer (TNBC). URL:[Link]
-
Riley Oxidation: Experimental Procedure and Mechanism. Source: NRO Chemistry / J. Am. Chem. Soc. Context: Standard protocol for SeO2 oxidation of methyl-heterocycles to aldehydes. URL:[Link]
-
Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives. Source: MDPI (Pharmaceuticals) Context: Provides comparative biological data for isomeric thienopyridine systems and Hsp90 inhibition mechanisms.[5][6][7] URL:[Link]5]
-
Development of a multi-target anticancer Sn(II) pyridine-2-carboxaldehyde thiosemicarbazone complex. Source: Royal Society of Chemistry (Dalton Transactions) Context: Validates the use of pyridine-2-carboxaldehyde derivatives in metal complexation for anticancer therapy. URL:[Link]
-
Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Source: MDPI (Molecules) Context: Discusses solubility issues and structural modifications to improve bioavailability of thienopyridines. URL:[Link]
Sources
Application Note: Condensation Protocols for Thieno[3,2-b]pyridine-2-carbaldehyde
This Application Note provides a comprehensive technical guide to condensation reactions involving Thieno[3,2-b]pyridine-2-carbaldehyde , a critical intermediate in the synthesis of fused heteroaromatic pharmaceuticals.
Executive Summary & Scaffold Significance
Thieno[3,2-b]pyridine is a privileged bicyclic scaffold, serving as a bioisostere for quinoline and naphthalene in medicinal chemistry. The 2-carbaldehyde derivative is a pivotal electrophilic building block, allowing for the rapid elaboration of the C-2 position via condensation reactions.
This scaffold is prominent in the development of kinase inhibitors (e.g., VEGFR-2, PI3K, and BRAF inhibitors) and anti-infectives . The fusion of the electron-rich thiophene ring with the electron-deficient pyridine ring creates a unique "push-pull" electronic environment, making the C-2 aldehyde highly reactive toward nucleophiles while maintaining stability under oxidative conditions.[1]
Key Reactivity Profile
-
Electrophilicity: The C-2 formyl group is activated by the adjacent sulfur atom and the inductive effect of the pyridine ring (N-4), making it superior to simple benzaldehydes in condensation rates.
-
Regiochemistry: Reactions at C-2 are highly selective; however, care must be taken to avoid competitive nucleophilic attack at C-7 if a leaving group (e.g., Cl) is present.
Core Reaction Class 1: Knoevenagel Condensation
The Knoevenagel condensation is the primary method for introducing unsaturated side chains, often serving as precursors for Michael additions or further cyclizations (e.g., to form fused tricyclic systems).
Mechanism & Rationale
The reaction involves the deprotonation of an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) by a weak base, followed by nucleophilic attack on the thienopyridine aldehyde. The subsequent dehydration is the driving force, yielding an
Catalyst Choice: Piperidine is preferred over pyridine due to its higher basicity (
Detailed Protocol
Target Product: 3-(Thieno[3,2-b]pyridin-2-yl)acrylonitrile derivatives.
Materials:
-
Substrate: Thieno[3,2-b]pyridine-2-carbaldehyde (1.0 equiv)
-
Reagent: Malononitrile (1.1 equiv) or Ethyl cyanoacetate (1.1 equiv)
-
Catalyst: Piperidine (0.1 equiv)
-
Solvent: Ethanol (Absolute) or Methanol
-
Temperature: Reflux (
C)
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of Thieno[3,2-b]pyridine-2-carbaldehyde in 5 mL of absolute ethanol. Ensure complete solubilization; mild heating (
C) may be required. -
Addition: Add 1.1 mmol of the active methylene compound (e.g., malononitrile) in one portion.
-
Catalysis: Add catalytic piperidine (3-4 drops or 0.1 mmol). A color change (often to yellow or orange) usually occurs immediately, indicating enolate formation.
-
Reflux: Heat the reaction mixture to reflux for 2–4 hours. Monitor consumption of the aldehyde by TLC (Mobile phase: 30% EtOAc/Hexanes). The aldehyde typically appears as a distinct spot under UV (254 nm) that stains with DNP (2,4-dinitrophenylhydrazine).
-
Work-up:
-
Precipitation: Upon cooling to room temperature, the product often precipitates as a crystalline solid.
-
Filtration: Filter the solid under vacuum and wash with cold ethanol (
mL) to remove excess catalyst and reagents. -
Recrystallization:[1][2] If necessary, recrystallize from hot ethanol or an EtOH/DMF mixture.
-
Yield Expectation: 85–95%
Mechanistic Pathway (DOT Visualization)
Caption: Step-wise mechanism of Knoevenagel condensation transforming the C-2 aldehyde into a vinyl nitrile derivative.
Core Reaction Class 2: Schiff Base Formation (Imine Synthesis)
Schiff bases derived from thieno[3,2-b]pyridines are crucial for synthesizing hydrazone-based kinase inhibitors or as intermediates for reductive amination.
Protocol: Condensation with Primary Amines
Target Product: N-(Thieno[3,2-b]pyridin-2-ylmethylene)aniline derivatives.
Materials:
-
Substrate: Thieno[3,2-b]pyridine-2-carbaldehyde (1.0 equiv)
-
Reagent: Substituted Aniline or Hydrazine (1.0–1.1 equiv)
-
Catalyst: Glacial Acetic Acid (cat. 2-3 drops)
-
Solvent: Ethanol or Toluene (for azeotropic removal of water)
-
Drying Agent: Molecular Sieves (3Å) or
(optional but recommended for equilibrium shift)
Step-by-Step Procedure:
-
Setup: Combine the aldehyde (1.0 mmol) and the amine (1.0 mmol) in Ethanol (10 mL).
-
Acid Catalysis: Add catalytic acetic acid. The acid activates the carbonyl carbon by protonation, facilitating nucleophilic attack by the amine.
-
Reaction: Stir at reflux for 3–6 hours.
-
Optimization Tip: For stubborn amines (electron-deficient anilines), use Toluene as the solvent and a Dean-Stark trap to continuously remove water, driving the equilibrium forward.
-
-
Isolation: Evaporate the solvent under reduced pressure. The residue is typically recrystallized from Ethanol/Ether.
Stability Note: Thieno-pyridine imines are generally stable but should be stored under inert atmosphere to prevent hydrolysis back to the aldehyde.[1]
Advanced Application: Heterocycle Construction
The aldehyde can be used to fuse a third ring onto the thieno[3,2-b]pyridine core, creating tricyclic systems like Imidazo[1,2-a]thieno[3,2-b]pyridines or pyrazoline derivatives.
Protocol: Synthesis of Pyrazoline Derivatives
This involves the reaction of the Knoevenagel product (from Section 2) with hydrazine hydrate.
-
Precursor: Suspend the
-unsaturated nitrile (obtained in Protocol 1) in Ethanol. -
Cyclization: Add Hydrazine Hydrate (2.0 equiv).
-
Reflux: Heat at reflux for 6–10 hours. The hydrazine attacks the
-carbon (Michael addition) followed by intramolecular cyclization with the nitrile/carbonyl group. -
Result: Formation of a fused or pendant pyrazoline ring, significantly altering the pharmacological solubility profile.
Experimental Workflow Diagram
Caption: Divergent synthetic pathways from the parent aldehyde to vinyl and amine derivatives.[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Knoevenagel) | Incomplete dehydration; Equilibrium limitation.[1] | Use Dean-Stark trap (toluene) or add molecular sieves.[1] Increase catalyst load slightly. |
| Side Reactions (C-7) | Nucleophilic attack at C-7 (if Cl is present).[1] | Lower reaction temperature; Avoid strong nucleophiles (e.g., alkoxides) if possible; use sterically hindered bases. |
| Aldehyde Oxidation | Air oxidation to carboxylic acid. | Degas solvents; Perform reactions under Nitrogen/Argon atmosphere. Store aldehyde at -20°C. |
| Poor Solubility | Planar aromatic stacking.[1] | Use co-solvents like DMF or DMSO (10%) with Ethanol. |
References
-
Litvinov, V. P. (2004). Thienopyridines: Synthesis, Properties, and Biological Activity. Russian Chemical Bulletin. (Foundational review on thienopyridine reactivity).
-
MethylGene Inc. (2006). Inhibitors of Kinases and Uses Thereof. Patent WO20060343808. (Describes synthesis and usage of thieno[3,2-b]pyridine-2-carbaldehyde intermediates).
-
Bakhite, E. A., et al. (2017). Fused thieno[2,3-b]pyridines: Synthesis and characterization. Arkivoc. (Provides analogous protocols for the [2,3-b] isomer which are applicable to [3,2-b]).
-
PubChem Compound Summary. (2025). Thieno[3,2-b]pyridine derivatives. (Verification of CAS and chemical properties).
Sources
General procedure for oxidizing Thieno[3,2-b]pyridine derivatives to aldehydes
Application Note #042: Strategic Oxidation Protocols for Thieno[3,2-b]pyridine Carboxaldehydes
Part 1: Abstract & Strategic Overview
The thieno[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for quinolines and indoles in kinase inhibitors (e.g., VEGFR, PI3K targets). The introduction of a formyl group (–CHO) is a critical gateway step, enabling reductive aminations or Knoevenagel condensations to diversify the core.
However, the thieno[3,2-b]pyridine system presents a dichotomy in reactivity: the pyridine ring is electron-deficient, while the thiophene ring is electron-rich. This electronic push-pull creates specific challenges for oxidation:
-
Regioselectivity: Avoidance of
-oxide formation at the pyridine nitrogen. -
Chemostability: Prevention of thiophene ring opening under harsh oxidative conditions.
This guide details two field-proven workflows to access the aldehyde: Direct Benzylic Oxidation (from methyl precursors) and Chemomimetic Alcohol Oxidation (from hydroxymethyl precursors).
Part 2: Decision Matrix & Pathway Logic
Before selecting a reagent, the starting material's oxidation state dictates the protocol.
Figure 1: Strategic decision tree for accessing thieno[3,2-b]pyridine carboxaldehydes.
Part 3: Detailed Experimental Protocols
Method A: Direct Methyl Oxidation (Riley Oxidation)
Best for: Substrates where a methyl group is already installed (e.g., 7-methylthieno[3,2-b]pyridine) and robust functional groups are present.
Mechanism & Rationale:
Selenium dioxide (
Reagents:
-
Substrate: 7-methylthieno[3,2-b]pyridine (1.0 eq)
-
Oxidant: Selenium Dioxide (
) (1.2 – 1.5 eq) -
Solvent: 1,4-Dioxane/Water (95:5) or Xylene (anhydrous)
Protocol:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the methyl-thienopyridine (10 mmol) in 1,4-dioxane (50 mL).
-
Addition: Add
(1.33 g, 12 mmol) in a single portion. Add 1 mL of water (critical for hydrolyzing the intermediate selenite ester). -
Reaction: Heat the mixture to reflux (
) for 4–6 hours. Monitor by TLC (Target aldehyde is usually less polar than the alcohol byproduct but more polar than the starting material).-
Note: The reaction mixture will turn black due to the precipitation of elemental selenium (
).
-
-
Workup (Hot Filtration): While still hot, filter the mixture through a pad of Celite to remove the black selenium metal. Wash the pad with hot ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The residue often contains traces of the primary alcohol (over-reduction) or carboxylic acid (over-oxidation). Purify via flash column chromatography (Hexanes/EtOAc).
Critical Control Point: Ensure the solvent is not completely anhydrous; trace water is mechanistically required to release the aldehyde from the selenium complex.
Method B: Oxidation of Hydroxymethyl Intermediates
Best for: High-value intermediates derived from esters (e.g., ethyl thieno[3,2-b]pyridine-6-carboxylate). This is the "Gold Standard" for purity.
Rationale:
Direct oxidation of the alcohol allows for milder conditions, avoiding the thermal stress of
Protocol B1: Activated
-
Activation: If using commercial
, ensure it is "Activated." If unsure, heat at in an oven for 24 hours prior to use. -
Setup: Dissolve thieno[3,2-b]pyridine-methanol derivative (10 mmol) in anhydrous Dichloromethane (DCM) or Chloroform (100 mL).
-
Stoichiometry: Add Activated
in large excess (10–20 equivalents by mass). The surface area mechanism requires this excess. -
Reaction: Stir vigorously at reflux (
for DCM) or room temperature for 12–24 hours. -
Workup: Filter through a tight pad of Celite. The filtrate is concentrated to yield the aldehyde, often requiring no further purification.
Protocol B2: Dess-Martin Periodinane (DMP) (For Sensitive Substrates)
-
Setup: Dissolve the alcohol (10 mmol) in wet DCM (water accelerates DMP oxidation mechanism).
-
Addition: Add DMP (1.2 eq) at
. -
Quench: After 1–2 hours, quench with a 1:1 mixture of saturated
and (to reduce residual iodine species). -
Extraction: Extract with DCM, dry over
, and concentrate.
Part 4: Comparative Analysis & Troubleshooting
| Feature | Method A ( | Method B1 ( | Method B2 (DMP) |
| Precursor | Methyl ( | Alcohol ( | Alcohol ( |
| Conditions | Harsh (Reflux, Acidic) | Mild (Heterogeneous) | Very Mild (Homogeneous) |
| Yield | Moderate (40–65%) | High (80–95%) | High (85–98%) |
| Scalability | Good, but toxic waste | Excellent, simple filtration | Expensive on kg scale |
| Key Risk | Over-oxidation to acid | Incomplete conversion | Iodine byproducts |
Troubleshooting "The Scientist's Notebook":
-
Problem: Low yield with
, formation of carboxylic acid.-
Fix: The reaction time is too long. Stop the reaction at 80% conversion. Alternatively, switch to a two-step protocol: Radical bromination (NBS/AIBN) followed by Sommelet reaction (Hexamine hydrolysis).
-
-
Problem: Incomplete reaction with
.-
Fix: The reagent is likely deactivated by moisture absorption. Azeotrope the substrate with toluene before starting, and use freshly activated
.
-
-
Problem: Aldehyde is unstable on silica gel.
-
Fix: Thienopyridine aldehydes can be prone to oxidation in air. Store under Argon at
. If purifying, add 1% Triethylamine to the eluent to neutralize silica acidity.
-
Part 5: References
-
Riley Oxidation Mechanism & Scope:
-
Riley, H. L., et al. "Selenium Dioxide: A New Oxidising Agent." Journal of the Chemical Society, 1932.
-
Source: (Foundational mechanistic reference).
-
-
Thienopyridine Synthesis & Reactivity:
-
Dess-Martin Periodinane (DMP) Application:
-
Synthesis of Thieno[3,2-b]pyridine Precursors (Esters):
-
Queiroz, M., et al. "Synthesis of new thieno[3,2-b]pyridine derivatives by palladium-catalyzed couplings." Tetrahedron, 2010.
-
Source:
-
-
General Heterocyclic Oxidation (MnO2):
-
"Manganese Dioxide." Encyclopedia of Reagents for Organic Synthesis.
-
Source:
-
Sources
- 1. Riley oxidation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation: Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Toxicity in Non-Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
Thieno[3,2-b]pyridine-2-carbaldehyde as a building block in heterocyclic synthesis
Introduction: The Scaffold & Significance
Thieno[3,2-b]pyridine-2-carbaldehyde is a high-value heterocyclic building block that serves as a bioisostere for indole-2-carboxaldehyde and quinoline-2-carboxaldehyde. Its core structure—a thiophene ring fused to a pyridine ring—imparts unique electronic properties, including enhanced lipophilicity and specific hydrogen-bonding capabilities, which are critical in medicinal chemistry for optimizing pharmacokinetics.
This scaffold is increasingly utilized in the development of:
-
Kinase Inhibitors: Targeting CDKs and Haspin kinases for antiproliferative activity.
-
mGlu5 Modulators: Negative allosteric modulators for CNS disorders.
-
Anti-infectives: Specifically as precursors to hydrazone and chalcone derivatives with antifungal and antibacterial profiles.
This guide provides a rigorous, field-proven technical workflow for synthesizing and utilizing Thieno[3,2-b]pyridine-2-carbaldehyde. It moves beyond basic synthesis to cover downstream functionalization, ensuring high-yield, reproducible results.
Preparation of the Building Block[1][2][3]
While Thieno[3,2-b]pyridine-2-carbaldehyde is commercially available, in-house preparation is often required to access specific substitution patterns or to ensure fresh, unoxidized material. The most robust route proceeds via the cyclization of 3-fluoropicolinonitrile followed by redox manipulation.
Synthesis Pathway (DOT Diagram)
Figure 1: Step-wise synthesis of Thieno[3,2-b]pyridine-2-carbaldehyde from picolinonitrile precursors.
Critical Quality Attribute (CQA):
The aldehyde is prone to air oxidation to the carboxylic acid.
-
Storage: Store under Argon at -20°C.
-
Purification: Rapid filtration through a silica plug (DCM/MeOH) is preferred over long column chromatography to minimize oxidative degradation.
Application Protocol 1: Synthesis of Schiff Bases (Imines)
The aldehyde functionality at the C-2 position is highly reactive toward nucleophilic attack by primary amines. This reaction is the gateway to "scaffold hopping," creating diverse libraries of hydrazones and imines.
Mechanism & Rationale
The pyridine nitrogen in the fused system exerts an electron-withdrawing effect, making the C-2 aldehyde carbonyl carbon more electrophilic than in simple thiophene-2-carbaldehyde. This allows for milder reaction conditions.
Step-by-Step Protocol
Reagents:
-
Thieno[3,2-b]pyridine-2-carbaldehyde (1.0 equiv)
-
Primary Amine / Hydrazide (1.0 - 1.1 equiv)
-
Ethanol (Absolute)
-
Catalytic Glacial Acetic Acid (1-2 drops)
Procedure:
-
Dissolution: Dissolve 1.0 mmol of Thieno[3,2-b]pyridine-2-carbaldehyde in 5 mL of absolute ethanol in a round-bottom flask.
-
Addition: Add 1.0 mmol of the amine component. If the amine is a hydrochloride salt, add 1.0 mmol of Sodium Acetate to buffer the solution.
-
Catalysis: Add 1 drop of glacial acetic acid.
-
Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor by TLC (System: Hexane:EtOAc 7:3). The aldehyde spot (Rf ~0.6) should disappear.
-
Workup (Self-Validating Step):
-
Cool the reaction to room temperature.
-
In 90% of cases, the Schiff base precipitates out as a crystalline solid upon cooling.
-
Filter the solid and wash with cold ethanol (2 x 2 mL).
-
If no precipitate forms: Concentrate the solvent to 50% volume and cool to 0°C.
-
Data Summary:
| Amine Type | Reaction Time | Typical Yield | Appearance |
| Aniline derivatives | 2 h | 85-92% | Yellow/Orange needles |
| Hydrazides (e.g., Isoniazid) | 1-2 h | 90-95% | White/Pale yellow powder |
| Thiosemicarbazide | 3 h | 88% | Yellow solid |
Application Protocol 2: Claisen-Schmidt Condensation (Chalcones)
Chalcone derivatives of thieno[3,2-b]pyridine are potent Michael acceptors, often exhibiting cytotoxicity against cancer cell lines (e.g., HCT-116).
Reactivity Profile
The thieno[3,2-b]pyridine core is base-stable, allowing the use of strong hydroxides (NaOH/KOH) required for the enolate formation of the acetophenone partner.
Step-by-Step Protocol
Reagents:
-
Thieno[3,2-b]pyridine-2-carbaldehyde (1.0 equiv)
-
Substituted Acetophenone (1.0 equiv)
-
40% NaOH (aq)
-
Methanol
Procedure:
-
Preparation: In a 25 mL flask, dissolve 1.0 mmol of the acetophenone in 5 mL Methanol.
-
Activation: Add 0.5 mL of 40% NaOH dropwise at 0°C. Stir for 10 minutes to generate the enolate.
-
Coupling: Add 1.0 mmol of Thieno[3,2-b]pyridine-2-carbaldehyde (dissolved in minimal MeOH) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 6–12 hours.
-
Quenching: Pour the reaction mixture into 20 mL of ice-water containing 1 mL of HCl (to neutralize base).
-
Isolation: The chalcone will precipitate as a colored solid. Filter, wash with water, and recrystallize from Ethanol/DMF.
Application Protocol 3: One-Pot Multicomponent Cyclization
This protocol utilizes the aldehyde to synthesize 4-thiazolidinones, a scaffold known for anti-inflammatory activity. This is a 3-component reaction involving the aldehyde, an amine, and thioglycolic acid.
Workflow Diagram (DOT)
Figure 2: One-pot synthesis of thiazolidinone derivatives.
Procedure:
-
Reflux the aldehyde (1 mmol) and amine (1 mmol) in Toluene (10 mL) using a Dean-Stark trap to remove water (2h).
-
Add Thioglycolic acid (1.5 mmol) directly to the hot solution.
-
Continue reflux for 6–8 hours.
-
Wash the toluene layer with NaHCO3 (aq) to remove excess acid.
-
Evaporate solvent and recrystallize from Benzene/Petroleum Ether.
Troubleshooting & Expert Insights
| Issue | Probable Cause | Corrective Action |
| Low Yield in Schiff Base | Aldehyde oxidation | Check aldehyde purity by H-NMR (CHO peak ~10.1 ppm). If acid is present, repurify. |
| No Precipitate (Chalcone) | Incomplete neutralization | Ensure pH is adjusted to ~7.0 during workup. Some chalcones are soluble in basic media. |
| Darkening of Reaction | Thiophene ring instability | Avoid strong Lewis acids (e.g., AlCl3) at high temps. Use milder catalysts like acetic acid or piperidine. |
| Solubility Issues | Planar aromatic stacking | The thieno[3,2-b]pyridine core is very planar. Use DMF or DMSO for biological assays; incorporate solubilizing tails (e.g., morpholine) in the amine partner. |
References
-
Synthesis of Thieno[3,2-b]pyridine Derivatives via Palladium-Catalyzed Couplings. Source: ResearchGate.[1] URL:[Link]
-
Discovery of Thieno[3,2-b]pyridine-5-carboxamide Negative Allosteric Modulators. Source: National Institutes of Health (PMC). URL:[Link]
-
Synthesis and Biological Activity of Thienopyridines (Review). Source: ResearchGate (Russian Chemical Bulletin). URL:[Link]
-
Synthesis of Chalcone Analogues Containing Thienopyrimidine Groups. Source: PubMed. URL:[Link]
Sources
Functionalization of the C-2 position in Thieno[3,2-b]pyridine
Application Note: Strategic Functionalization of the C-2 Position in Thieno[3,2-b]pyridine
Abstract
The thieno[3,2-b]pyridine scaffold represents a privileged pharmacophore in modern drug discovery, serving as a bioisostere for indole and quinoline in kinase inhibitors (e.g., Haspin, PI3K) and GPCR modulators (mGlu5). While the pyridine ring (C-5/C-6) is often targeted for solubility-enhancing groups, the C-2 position on the thiophene ring is critical for tuning potency and metabolic stability. This guide provides validated protocols for the regioselective functionalization of the C-2 position via Lithiation-Trapping, Palladium-Catalyzed C-H Activation, and Electrophilic Aromatic Substitution (EAS).
Structural Analysis & Reactivity Profile
To successfully functionalize thieno[3,2-b]pyridine, one must understand the electronic disparity between its two fused rings.
-
The Thiophene Ring (Electron Rich): Acts as the nucleophilic component. The Sulfur atom (S-1) exerts a strong directing effect.
-
The Pyridine Ring (Electron Deficient): generally resistant to electrophilic attack but susceptible to nucleophilic attack.
-
The C-2 Position: This is the
-position relative to the sulfur. It is the most acidic proton on the scaffold ( ) and the most nucleophilic site for EAS. This unique dual reactivity allows for both nucleophilic (via lithiation) and electrophilic functionalization strategies.
Diagram 1: Reactivity Map of Thieno[3,2-b]pyridine
Caption: Comparative reactivity profile highlighting the unique susceptibility of the C-2 position to both deprotonation and electrophilic attack.
Methodology & Protocols
Protocol A: Regioselective Lithiation-Trapping (The Gold Standard)
Objective: Introduction of formyl, carboxyl, halogen, or boronic acid moieties.
Mechanism: Kinetic deprotonation at C-2 facilitated by the acidity of the
Reagents:
-
Substrate: Thieno[3,2-b]pyridine (1.0 equiv)
-
Base:
-Butyllithium (1.1–1.2 equiv, 1.6M in hexanes) or LiTMP (for sensitive substrates). -
Solvent: Anhydrous THF (0.1 M concentration).
-
Electrophile: DMF (formylation),
(iodination), (boronylation).
Step-by-Step Procedure:
-
Setup: Flame-dry a 2-neck round bottom flask and cool under positive Argon pressure.
-
Dissolution: Dissolve thieno[3,2-b]pyridine in anhydrous THF. Cool the solution to -78°C (dry ice/acetone bath).
-
Deprotonation: Add
-BuLi dropwise over 15 minutes. Critical: Maintain internal temperature below -70°C to prevent ring opening or polymerization. -
Incubation: Stir at -78°C for 45–60 minutes. The solution typically turns a deep yellow/orange, indicating the formation of the lithiated species.
-
Trapping: Add the electrophile (dissolved in THF if solid) rapidly in one portion.
-
Warming: Allow the reaction to warm to room temperature over 2 hours.
-
Quench: Quench with saturated
solution. -
Workup: Extract with EtOAc, wash with brine, dry over
, and concentrate.
Troubleshooting Table:
| Issue | Probable Cause | Solution |
|---|---|---|
| Low Yield | Moisture in THF | Distill THF over Na/Benzophenone or use molecular sieves. |
| Regio-scrambling | Temperature too high | Ensure strict -78°C maintenance during addition. |
| Decomposition | Base too strong | Switch from
Protocol B: Palladium-Catalyzed C-H Arylation
Objective: Direct coupling of aryl groups at C-2 without pre-functionalization (halogenation). Mechanism: Concerted Metallation-Deprotonation (CMD) pathway.
Reagents:
-
Catalyst:
(5 mol%) -
Ligand:
or XPhos (10 mol%) -
Base:
or PivOK (2.0 equiv) -
Coupling Partner: Aryl Bromide (1.2 equiv)
-
Solvent: Toluene or DMA (degassed).
Workflow Diagram:
Caption: Decision tree for optimizing direct C-H arylation at the C-2 position.
Comparative Data: Functionalization Efficiency
The following data summarizes typical yields obtained when targeting C-2 functionalization on the core scaffold.
| Method | Target Group (C-2) | Reagents | Typical Yield | Selectivity (C2:C3) |
| Lithiation | Formyl (-CHO) | 1. | 85-92% | >99:1 |
| Lithiation | Iodo (-I) | 1. | 78-85% | >99:1 |
| EAS | Bromo (-Br) | NBS, DMF, RT | 65-75% | 90:10 |
| C-H Activation | Phenyl (-Ph) | 55-70% | 95:5 |
Note: Electrophilic Aromatic Substitution (EAS) using NBS often requires careful monitoring as over-bromination at C-3 can occur if excess reagent is used.
Scientific Grounding & Applications
The strategic value of C-2 functionalization is validated by its application in high-profile medicinal chemistry campaigns:
-
Kinase Inhibition (Haspin/CDKLs): Research demonstrated that the thieno[3,2-b]pyridine scaffold serves as a robust template for ATP-competitive inhibitors.[1] The C-2 position is often used to extend into the solvent-exposed region or to fine-tune the electronic properties of the core, affecting the
of the pyridine nitrogen and thus its interaction with the kinase hinge region [1][2]. -
mGlu5 Negative Allosteric Modulators (NAMs): In the development of mGlu5 NAMs, scaffold hopping from picolinamides to thieno[3,2-b]pyridines (specifically 5-carboxamides) maintained potency while altering metabolic profiles. Functionalization at C-2 (and C-3) is critical for controlling the lipophilicity (
) and brain penetrance of these CNS-targeted agents [3]. -
Regioselectivity Principles: The preference for C-2 lithiation is driven by the inductive effect of the sulfur atom, which stabilizes the adjacent carbanion. Conversely, in C-H activation, the C-2 position is favored due to lower bond dissociation energy (BDE) compared to C-3 and the pyridine protons [4].
References
-
MDPI. (2020). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines. Retrieved from [Link]
-
Angewandte Chemie. (2024). Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases. Retrieved from [Link]
-
ACS Medicinal Chemistry Letters. (2019). Discovery of Thieno[3,2-b]pyridine-5-carboxamide...[2] Negative Allosteric Modulators of mGlu5. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Regioselective difunctionalization of pyridines via 3,4-pyridynes (Contextual reference for lithiation handling). Retrieved from [Link]
Sources
Microwave-assisted synthesis using Thieno[3,2-b]pyridine-2-carbaldehyde
Application Note: Accelerated Scaffold Diversification Microwave-Assisted Transformations of Thieno[3,2-b]pyridine-2-carbaldehyde
Executive Summary
Target Audience: Medicinal Chemists, Process Development Scientists, and Chemical Biology Researchers. Scope: This guide details high-efficiency protocols for derivatizing Thieno[3,2-b]pyridine-2-carbaldehyde using microwave (MW) irradiation. Core Value: The thieno[3,2-b]pyridine scaffold is a critical bioisostere of quinoline and indole, widely validated in kinase (PI3K, EGFR) and GPCR (mGlu5) modulation. Traditional thermal derivatization of this aldehyde often suffers from long reaction times and oxidative degradation of the electron-rich thiophene ring. This guide demonstrates how MW irradiation exploits the high dielectric loss tangent of the polar aldehyde moiety to accelerate C-C and C-N bond formations, reducing reaction times from hours to minutes while improving yield profiles.
Technical Rationale: Why Microwave?
The Thieno[3,2-b]pyridine-2-carbaldehyde molecule (Structure 1 ) possesses two key features that make it an ideal candidate for dielectric heating:
-
High Polarity (Dipolar Polarization): The carbonyl dipole and the pyridine nitrogen lone pair interact strongly with the oscillating electric field of the microwave (2.45 GHz), generating rapid internal heat via molecular rotation.
-
Polarizability (Ionic Conduction): The sulfur atom in the fused thiophene ring increases the polarizability of the system, enhancing the coupling efficiency (
) in polar solvents like ethanol or DMSO.
Mechanistic Advantage: MW irradiation provides uniform volumetric heating, overcoming the "wall effect" of oil baths. This is crucial for condensation reactions involving this aldehyde, as it minimizes prolonged exposure to thermal gradients that favor polymerization or thiophene ring opening.
Pathway Visualization
The following diagram illustrates the divergent synthesis pathways covered in this guide, highlighting the versatility of the aldehyde core.
Figure 1: Divergent synthesis pathways from the parent aldehyde. Protocol A targets C-C bond formation; Protocol B targets C-N bond formation.
Detailed Experimental Protocols
Protocol A: Rapid Claisen-Schmidt Condensation (Chalcone Synthesis)
Objective: Synthesis of (E)-3-(thieno[3,2-b]pyridin-2-yl)-1-arylprop-2-en-1-ones. Application: Generation of Michael acceptors for covalent kinase inhibition or precursors for pyrazoline synthesis.
Materials:
-
Thieno[3,2-b]pyridine-2-carbaldehyde (1.0 equiv)
-
Substituted Acetophenone (1.0 equiv)
-
Solvent: Ethanol (95%)
-
Catalyst: 10% NaOH (aq) or KOH pellets
Step-by-Step Methodology:
-
Setup: In a 10 mL microwave-transparent borosilicate vial, dissolve the aldehyde (1 mmol) and the acetophenone derivative (1 mmol) in Ethanol (3 mL).
-
Catalysis: Add 10% NaOH solution (0.5 mL) dropwise. Note: The solution typically turns yellow/orange immediately due to phenolate/enolate formation.
-
Irradiation: Cap the vial. Irradiate in a single-mode microwave reactor (e.g., Biotage Initiator or CEM Discover).
-
Temp: 80°C (Do not exceed 100°C to prevent thiophene degradation).
-
Power: Dynamic (Max 100W).
-
Hold Time: 120 seconds.
-
Comparison: Conventional reflux requires 2–4 hours.
-
-
Workup: Pour the hot reaction mixture onto crushed ice (20 g) containing trace HCl (to neutralize base).
-
Isolation: The chalcone precipitates as a solid. Filter, wash with cold water, and recrystallize from ethanol.
Self-Validating QC Points:
-
TLC: Disappearance of the aldehyde spot (Rf ~0.4 in 30% EtOAc/Hex).
-
1H NMR: Disappearance of the aldehyde singlet (~10.1 ppm). Appearance of two doublets (J = 15–16 Hz) in the 7.5–8.0 ppm region, confirming the trans (E) geometry of the alkene.
Protocol B: Thiosemicarbazone Formation (Schiff Base)
Objective: Synthesis of Thieno[3,2-b]pyridine-2-carbaldehyde thiosemicarbazone. Application: Metal chelation studies, anticancer screening (ribonucleotide reductase inhibition).
Materials:
-
Thieno[3,2-b]pyridine-2-carbaldehyde (1.0 equiv)
-
Thiosemicarbazide (1.1 equiv)[1]
-
Solvent: Ethanol/Water (8:2)
-
Catalyst: Glacial Acetic Acid (2-3 drops)
Step-by-Step Methodology:
-
Setup: Mix aldehyde (1 mmol) and thiosemicarbazide (1.1 mmol) in EtOH (4 mL). Add acetic acid.[2]
-
Irradiation:
-
Temp: 90°C.
-
Power: Dynamic.
-
Hold Time: 90 seconds.
-
-
Workup: Cool to room temperature. The product typically crystallizes directly from the reaction matrix upon cooling.
-
Isolation: Filter and wash with cold ethanol.
Data Analysis & Performance Metrics
The following table summarizes the efficiency gains of MW protocols compared to conventional thermal methods for this specific scaffold.
| Metric | Conventional Thermal (Reflux) | Microwave-Assisted (Protocol A/B) | Improvement Factor |
| Reaction Time | 180 – 240 mins | 1.5 – 2.0 mins | ~120x Faster |
| Yield (Isolated) | 65 – 72% | 88 – 94% | +20-25% |
| Solvent Usage | 20 – 50 mL | 3 – 5 mL | Green Chemistry |
| Purity (Crude) | Requires Chromatography | Often pure after filtration | Process Efficiency |
Workflow Diagram
Figure 2: Operational workflow for the microwave-assisted synthesis protocols.
References
-
BenchChem. (2025).[3] Validation of Thieno[3,2-b]pyridine Scaffold: A Comparative Guide to Biological Activity. Retrieved from
-
Thirunarayanan, G., et al. (2012).[4] Microwave Assisted Synthesis of Chalcone and Biological Activity.[4][5][6] Scholars Research Library. Retrieved from
-
Mistry, K., et al. (2012). Microwave Studies on Synthesis of Some New Heterocyclic Chalcone and Pyrimidine-2-thione Derivatives.[2] Asian Journal of Chemistry. Retrieved from
-
Chandra, S., et al. (2012).[1] Preparation of 2-pyridinecarbaldehyde thiosemicarbazone by Microwave irradiation. Sciforum. Retrieved from
-
Paul, S., et al. (2002). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors.[7][8] Organic & Biomolecular Chemistry.[1][6][7][9] Retrieved from
-
Gregory, A., et al. (2025). Discovery of Thieno[3,2-b]pyridine-5-carboxamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5.[10] NIH PubMed Central. Retrieved from
Sources
- 1. sciforum.net [sciforum.net]
- 2. asianpubs.org [asianpubs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. researchgate.net [researchgate.net]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Yield Preparation of Hydrazone Derivatives from Thieno[3,2-b]pyridine-2-carbaldehyde
Abstract & Scientific Rationale
Thieno[3,2-b]pyridines represent a privileged scaffold in medicinal chemistry, acting as bioisosteres to quinolines and indoles. This heterocyclic system is increasingly utilized in the development of PI3K/mTOR inhibitors, anti-tuberculosis agents, and antiproliferative drugs due to its ability to engage in
The derivatization of Thieno[3,2-b]pyridine-2-carbaldehyde via condensation with hydrazines or hydrazides yields hydrazone derivatives (
This application note provides a robust, self-validating protocol for synthesizing these derivatives, emphasizing the specific reactivity of the [3,2-b] fused system compared to its [2,3-b] isomers.
Chemical Context & Mechanism[1][2][3][4][5][6][7]
The Electrophile: Thieno[3,2-b]pyridine-2-carbaldehyde
Unlike simple benzaldehydes, the thieno[3,2-b]pyridine core is electron-deficient due to the pyridine nitrogen. However, the thiophene ring acts as an electron donor. The 2-position aldehyde is conjugated with the aromatic system, making the carbonyl carbon moderately electrophilic but susceptible to deactivation if the pyridine nitrogen is protonated strongly during acid catalysis.
Reaction Mechanism
The formation of the hydrazone proceeds via an acid-catalyzed nucleophilic addition-elimination reaction.
-
Nucleophilic Attack: The lone pair of the terminal hydrazine nitrogen attacks the carbonyl carbon.
-
Proton Transfer: Formation of the hemiaminal intermediate.
-
Dehydration: Acid-catalyzed elimination of water to form the imine (
) bond.
Mechanistic Pathway (Visualization)
Figure 1: Step-wise mechanism of hydrazone formation from thieno[3,2-b]pyridine precursor.
Experimental Protocol
Materials & Reagents[4][6][9][10][11]
-
Precursor: Thieno[3,2-b]pyridine-2-carbaldehyde (1.0 eq)
-
Nucleophile: Substituted Hydrazine or Hydrazide (1.0 – 1.1 eq)
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)
-
Catalyst: Glacial Acetic Acid (AcOH)
-
Purification: DMF (Dimethylformamide) and EtOH for recrystallization.
Standard Operating Procedure (SOP)
Step 1: Solubilization In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of Thieno[3,2-b]pyridine-2-carbaldehyde in 15 mL of absolute ethanol .
-
Note: If the aldehyde does not dissolve completely at room temperature, gently warm to 40°C. The [3,2-b] isomer is generally more lipophilic than simple pyridines.
Step 2: Addition of Nucleophile Add 1.0 mmol (equimolar) of the appropriate hydrazine/hydrazide derivative to the solution.
-
Critical: If using a hydrochloride salt of the hydrazine, add 1.0 mmol of Sodium Acetate (NaOAc) to buffer the solution and release the free base.
Step 3: Catalysis Add 2–3 drops of glacial acetic acid.
-
Why: The pH should be adjusted to ~4–5. Too acidic (pH < 3) will protonate the hydrazine, rendering it non-nucleophilic. Too basic will prevent the dehydration of the hemiaminal.
Step 4: Reflux Attach a reflux condenser and heat the mixture to reflux (approx. 78°C for EtOH) for 3–6 hours .
-
Monitoring: Monitor reaction progress via TLC (System: Hexane:Ethyl Acetate 6:4). The hydrazone product is typically more polar (lower
) than the aldehyde but less polar than the hydrazine.
Step 5: Isolation Cool the reaction mixture to room temperature. In many cases, the hydrazone will precipitate out as a solid upon cooling.
-
If no precipitate: Pour the reaction mixture onto ~50g of crushed ice and stir vigorously for 15 minutes.
Step 6: Purification Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) and then diethyl ether (2 x 5 mL) to remove unreacted aldehyde.
-
Recrystallization:[1][2][3][4][5] Recrystallize from hot Ethanol or an Ethanol/DMF mixture (9:1) if the product is highly insoluble.
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification of hydrazone derivatives.
Characterization & Validation
To ensure the integrity of the synthesized ligand, the following spectral features must be confirmed.
| Technique | Diagnostic Signal | Interpretation |
| Appearance of the azomethine proton ( | ||
| Appearance of the amide/hydrazide | ||
| Disappearance of | Complete consumption of the aldehyde | |
| FT-IR | Strong stretching vibration of the imine | |
| FT-IR |
Troubleshooting & Optimization
The thieno[3,2-b]pyridine system can exhibit specific solubility challenges. Use this guide to troubleshoot.
| Issue | Probable Cause | Corrective Action |
| No Precipitation | Product is soluble in hot EtOH. | Concentrate the solvent to 1/3 volume under reduced pressure, then cool to 0°C. |
| Oiling Out | Impurities or low melting point. | Decant the supernatant, triturate the oil with cold diethyl ether or hexane to induce crystallization. |
| Low Yield | Incomplete reaction. | Extend reflux time to 12h or add 10 mol% anhydrous |
| Multiple Spots (TLC) | Isomerization or hydrolysis. | Hydrazones can exist as E/Z isomers. Recrystallization usually isolates the stable E-isomer. |
References
-
General Hydrazone Synthesis: Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase. (2020).[1][2][7][8] National Institutes of Health (NIH).
-
Thienopyridine Bioactivity: Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis.[9] (2024).[4] European Journal of Medicinal Chemistry.
-
Microwave Assisted Protocols: Preparation of 2-pyridinecarbaldehyde thiosemicarbazone by Microwave irradiation. (2009).[10] Sciforum.
-
Thienopyridine Antiproliferative Studies: Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity.[11] (2022).[12][3][10] MDPI Molecules.
-
Analogous Chemistry (Thiophene/Pyridine): Synthesis and Nuclear Magnetic Resonance Studies of 2-Thiophenecarboxaldehyde Nicotinic Hydrazone. (2011). Institut Kimia Malaysia.
Sources
- 1. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 2. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06845D [pubs.rsc.org]
- 3. minarjournal.com [minarjournal.com]
- 4. alcrut.com [alcrut.com]
- 5. mdpi.com [mdpi.com]
- 6. sciforum.net [sciforum.net]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and biological evaluation of thieno[3,2-d]pyrimidine derivatives containing aroyl hydrazone or aryl hydrazide moieties for PI3K and mTOR dual inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
- 11. mdpi.com [mdpi.com]
- 12. Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Thieno[3,2-b]pyridine-2-carbaldehyde
Welcome to the technical support center for the synthesis of Thieno[3,2-b]pyridine-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Introduction
Thieno[3,2-b]pyridine and its derivatives are important heterocyclic scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The 2-carbaldehyde derivative is a key intermediate for the synthesis of more complex molecules. A common and effective method for the introduction of a formyl group onto an electron-rich heterocyclic system is the Vilsmeier-Haack reaction.[1][2] This guide will focus on optimizing this reaction for the synthesis of Thieno[3,2-b]pyridine-2-carbaldehyde.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of Thieno[3,2-b]pyridine-2-carbaldehyde via the Vilsmeier-Haack reaction.
Question 1: I am getting a very low yield of the desired Thieno[3,2-b]pyridine-2-carbaldehyde. What are the potential causes and how can I improve it?
Answer:
Low yields in the Vilsmeier-Haack formylation of thieno[3,2-b]pyridine can stem from several factors, primarily related to the reactivity of the substrate and the reaction conditions.
Potential Causes:
-
Insufficiently Activated Substrate: The thieno[3,2-b]pyridine ring system, while containing an electron-rich thiophene ring, also has an electron-withdrawing pyridine ring, which can deactivate the molecule towards electrophilic substitution compared to thiophene alone.
-
Suboptimal Reaction Temperature: The reaction may require heating to proceed at a reasonable rate, but excessive temperatures can lead to decomposition of the starting material, reagent, or product.[1]
-
Incorrect Stoichiometry of Reagents: An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion.
-
Decomposition of the Vilsmeier Reagent: The Vilsmeier reagent (formed from DMF and POCl₃) is sensitive to moisture and can decompose if not prepared and used under anhydrous conditions.
-
Inadequate Reaction Time: The reaction may not have been allowed to proceed to completion.
Troubleshooting Steps & Optimization:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous DMF and high-purity POCl₃. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Optimize Reagent Stoichiometry: Gradually increase the equivalents of the Vilsmeier reagent (DMF/POCl₃) relative to the thieno[3,2-b]pyridine substrate. A common starting point is 1.5-3.0 equivalents of the reagent.
-
Temperature Optimization: If the reaction is sluggish at room temperature, gradually increase the temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal temperature that maximizes product formation without significant byproduct formation. A typical temperature range for this reaction is 60-100 °C.[1]
-
Extended Reaction Time: Increase the reaction time and monitor the consumption of the starting material by TLC.
-
Order of Addition: Ensure that the POCl₃ is added slowly to the DMF at 0 °C to control the exothermic reaction and allow for the proper formation of the Vilsmeier reagent.
Question 2: My TLC analysis shows multiple spots, indicating the formation of byproducts. What are these byproducts and how can I minimize them?
Answer:
The formation of multiple products can be attributed to a lack of regioselectivity or side reactions.
Potential Byproducts and Causes:
-
Isomeric Carbaldehydes: While formylation is expected to occur predominantly at the electron-rich 2-position of the thiophene ring, there is a possibility of minor formylation at other positions, particularly if the reaction conditions are harsh.
-
Di-formylated Products: Under forcing conditions or with a large excess of the Vilsmeier reagent, di-formylation might occur.
-
Decomposition Products: As mentioned earlier, high temperatures can lead to the degradation of the starting material and product, resulting in a complex mixture.
-
Reaction with Impurities: Impurities in the starting material or solvents can lead to unwanted side reactions.
Strategies to Enhance Selectivity and Minimize Byproducts:
-
Control Reaction Temperature: Use the lowest temperature at which the reaction proceeds at a reasonable rate to minimize side reactions.
-
Precise Stoichiometry: Use the minimum effective amount of the Vilsmeier reagent to avoid over-formylation.
-
Purify Starting Material: Ensure the thieno[3,2-b]pyridine starting material is pure before proceeding with the formylation.
-
Careful Work-up: The hydrolysis of the intermediate iminium salt is a critical step. Ensure the reaction mixture is quenched by pouring it onto ice and then carefully neutralizing it to avoid degradation of the aldehyde product.
Question 3: I am having difficulty purifying the final product, Thieno[3,2-b]pyridine-2-carbaldehyde. What are the recommended purification methods?
Answer:
Purification of aromatic aldehydes can sometimes be challenging due to their polarity and potential for oxidation.
Recommended Purification Strategies:
-
Column Chromatography: This is the most common and effective method for purifying aldehydes.
-
Stationary Phase: Silica gel is typically used.
-
Eluent System: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is usually effective. Start with a low polarity eluent and gradually increase the polarity to elute the product. A typical starting point could be a 9:1 mixture of hexane:ethyl acetate.
-
-
Recrystallization: If the product is a solid, recrystallization can be an effective purification method.
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to try include ethanol, isopropanol, or a mixture of solvents like ethyl acetate/hexane.
-
-
Bisulfite Adduct Formation: This is a classical method for purifying aldehydes.[3][4]
-
Procedure: The crude aldehyde is treated with a saturated aqueous solution of sodium bisulfite. The aldehyde forms a solid bisulfite adduct, which can be filtered off and washed. The purified aldehyde can then be regenerated by treating the adduct with a base (e.g., sodium carbonate solution). This method is particularly useful for removing non-aldehydic impurities.
-
| Purification Method | Advantages | Disadvantages |
| Column Chromatography | High resolution, applicable to most compounds. | Can be time-consuming and require large volumes of solvent. |
| Recrystallization | Can provide very pure material, scalable. | Not always feasible if the product is an oil or a suitable solvent cannot be found. |
| Bisulfite Adduct | Highly selective for aldehydes, good for removing stubborn impurities. | The regeneration step can sometimes lead to yield loss. Not suitable for very hindered aldehydes. |
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity of the Vilsmeier-Haack reaction on the thieno[3,2-b]pyridine scaffold?
A1: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. The thiophene ring is significantly more electron-rich and thus more reactive towards electrophiles than the pyridine ring. Within the thiophene ring, the C2 and C3 positions are the most nucleophilic. Due to the electronic effects of the fused pyridine ring and the sulfur atom, the formylation is strongly favored at the 2-position .
Q2: How can I synthesize the starting material, 4H-thieno[3,2-b]pyridine?
Q3: Are there any specific safety precautions I should take during the Vilsmeier-Haack reaction?
A3: Yes, the Vilsmeier-Haack reaction involves hazardous reagents.
-
Phosphorus oxychloride (POCl₃): is highly corrosive, toxic, and reacts violently with water. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
-
Dimethylformamide (DMF): is a combustible liquid and a potential irritant. It should also be handled in a fume hood.
-
Quenching: The reaction is typically quenched by pouring the reaction mixture onto crushed ice. This should be done slowly and carefully, as the hydrolysis of excess POCl₃ is highly exothermic.
Experimental Protocols
Protocol 1: Synthesis of Thieno[3,2-b]pyridine-2-carbaldehyde via Vilsmeier-Haack Reaction
This protocol is a generalized procedure based on standard Vilsmeier-Haack conditions and should be optimized for your specific setup.
Materials:
-
4H-Thieno[3,2-b]pyridine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ice
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.5 eq) dropwise to the stirred DMF over 30 minutes, ensuring the internal temperature remains below 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. The formation of a solid precipitate (the Vilsmeier reagent) may be observed.
-
Reaction with Substrate: Dissolve 4H-thieno[3,2-b]pyridine (1.0 eq) in a minimal amount of anhydrous DCM and add it to the Vilsmeier reagent at 0 °C.
-
Reaction Progression: Slowly warm the reaction mixture to room temperature and then heat to 80-90 °C. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto a stirred mixture of crushed ice and water.
-
Stir the mixture vigorously for 30 minutes to ensure complete hydrolysis of the intermediate iminium salt.
-
Neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with DCM (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizations
Vilsmeier-Haack Reaction Mechanism
Caption: Mechanism of the Vilsmeier-Haack formylation.
General Experimental Workflow
Caption: Decision tree for troubleshooting common issues.
References
-
Al-Trawneh, S. A., et al. (2021). Synthesis and Cytotoxicity of Thieno[2,3-b]Pyridine Derivatives Toward Sensitive and Multidrug-Resistant Leukemia Cells. Acta Chimica Slovenica, 68(2), 458-465. Available at: [Link]
-
Bakhite, E. A., et al. (2017). Fused thieno[2,3-b]pyridines: Synthesis and characterization of new condensed pyridothienopyrimidines. Arkivoc, 2017(4), 121-136. Available at: [Link]
-
Naik, N., et al. (2018). Synthesis of 9-hexyl-9H-carbazole-3-carbaldehyde from N-hexyl carbazole using V. H. reagent. RSC Advances. Available at: [Link]
-
Potopnyk, M. A., et al. (2017). Synthesis of ethyl-1-aryl-5-methyl-4-[1-(phenylhydrazinylidene)ethyl]-1H-pyrazole-3-carbaldehydes from ethyl(E)-5-methyl-1-aryl-4-(1-(2-phenylhydrazono)ethyl)-1H-pyrazole-3-carboxylate using V. H. reagent. RSC Advances. Available at: [Link]
-
Reddit. (2015). Purifying aldehydes?. Available at: [Link]
-
ResearchGate. (2013). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. Available at: [Link]
-
Rajput, A. S., & Patil, D. B. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 3(1), 25-43. Available at: [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved February 15, 2026, from [Link]
-
Shved, A. D., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57321. Available at: [Link]
Sources
Stability of Thieno[3,2-b]pyridine-2-carbaldehyde under basic conditions
Case ID: T32B-ALD-STAB-001 Subject: Stability & Reactivity Profile Under Basic Conditions Status: Resolved / Guide Available Classification: Heterocyclic Chemistry / Synthetic Optimization
Executive Summary: The Core Instability Matrix
User: "Why does my reaction turn into a black tar when I expose Thieno[3,2-b]pyridine-2-carbaldehyde to Sodium Hydroxide?"
Technical Analysis:
Thieno[3,2-b]pyridine-2-carbaldehyde is a non-enolizable heteroaromatic aldehyde . It lacks
-
The Cannizzaro Disproportionation (Major Pathway in Strong Base): Without an external nucleophile, the hydroxide ion attacks the carbonyl, forming a tetrahedral intermediate. This intermediate transfers a hydride to a second molecule of the aldehyde.[1][2][3][4][5]
-
Result: 50% conversion to Thieno[3,2-b]pyridine-2-carboxylic acid (inert solid) and 50% to Thieno[3,2-b]pyridin-2-ylmethanol (often soluble/oil).
-
-
Base-Catalyzed Polymerization (The "Tar" Effect): The electron-deficient pyridine ring pulls electron density, making the aldehyde carbon highly electrophilic. In the presence of concentrated base, rapid, chaotic oligomerization can occur, leading to intractable black tars, especially if the temperature is elevated (
). -
Ring Instability (Minor): While the fused thienopyridine system is relatively robust, prolonged exposure to hot, strong alkalis (e.g., 5M NaOH, reflux) can lead to nucleophilic attack on the pyridine ring or ring-opening of the thiophene moiety.
Visualizing the Failure Mode
The following diagram maps the kinetic competition occurring in your flask.
Caption: Kinetic competition between destructive disproportionation (Cannizzaro) and productive synthesis. High pH without a partner favors waste.
Troubleshooting Guide
Scenario A: "My reaction mixture turned black immediately upon adding NaOH."
-
Cause: Base concentration shock. You likely added solid pellets or a concentrated solution directly to the aldehyde.
-
The Fix:
-
Switch Bases: Replace NaOH/KOH with a non-nucleophilic organic base like DBU or DIPEA if possible. If an inorganic base is required, use Cesium Carbonate (
) or Potassium Phosphate ( ) . -
Order of Addition: Dissolve the aldehyde and the nucleophilic partner (e.g., malononitrile, ketone) before adding the base. This ensures the base deprotonates the partner, which then immediately traps the aldehyde.
-
Scenario B: "I see two new spots on TLC, one at the baseline and one higher up."
-
Cause: Classic Cannizzaro Disproportionation.[3][4]
-
Baseline Spot: The carboxylate salt (Thieno[3,2-b]pyridine-2-carboxylate).
-
High Rf Spot: The alcohol (Thieno[3,2-b]pyridin-2-ylmethanol).
-
-
The Fix:
-
Reduce pH: Lower the equivalents of base. Catalytic amounts (0.1 - 0.5 eq) are often sufficient for condensation reactions.
-
Solvent Change: Switch from water/alcohol mixtures to Acetonitrile or Toluene with a catalytic base (Piperidine/Acetic Acid system).
-
Scenario C: "Yields are low (<30%) in Knoevenagel Condensations."
-
Cause: The aldehyde is degrading before it can react.
-
The Fix: Use the Piperidine/Acetate Buffer method (See Protocol 1). This buffers the pH to ~5-6, preventing Cannizzaro while sufficiently catalyzing the enolization of your nucleophile.
Experimental Protocols
Protocol 1: High-Stability Condensation (Knoevenagel)
Designed to minimize base-contact time and prevent disproportionation.
Reagents:
-
Thieno[3,2-b]pyridine-2-carbaldehyde (1.0 eq)
-
Active Methylene Compound (1.1 eq)
-
Piperidine (0.1 eq)
-
Glacial Acetic Acid (0.1 eq)
-
Solvent: Toluene or Ethanol (Anhydrous)
Methodology:
-
Setup: Equip a round-bottom flask with a Dean-Stark trap (if using Toluene) or a reflux condenser.
-
Dissolution: Dissolve the aldehyde and the active methylene compound in the solvent at Room Temperature (RT).
-
Catalyst Addition: Premix the Piperidine and Acetic Acid in a small vial (forming in situ piperidinium acetate) and add to the main reaction.
-
Why? This creates a buffered proton-transfer shuttle that avoids free hydroxide ions entirely.
-
-
Reaction: Heat to reflux. Monitor by TLC.
-
Workup: Cool to RT. The product often precipitates. If not, remove solvent in vacuo and recrystallize from EtOH.
Protocol 2: Rescue & Purification (If Cannizzaro Occurred)
How to salvage the mixture if you accidentally used strong base.
Methodology:
-
Partition: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and Water.
-
Separation:
-
Organic Layer: Contains the Alcohol byproduct and unreacted aldehyde.
-
Aqueous Layer (Basic): Contains the Carboxylate byproduct.
-
-
Recovery of Acid (Optional): Acidify the aqueous layer to pH 3-4 with 1M HCl. The Thieno[3,2-b]pyridine-2-carboxylic acid will precipitate as a white/off-white solid. Filter and dry.[6]
-
Purification of Alcohol: The organic layer can be concentrated and purified via silica flash chromatography (0-5% MeOH in DCM).
Stability Data & FAQ
Solvent & Base Compatibility Matrix
| Solvent System | Base | Stability Rating | Outcome |
| Ethanol | NaOH (1M) | 🔴 Critical | Rapid Cannizzaro (50% loss) within 1h. |
| THF/Water | LiOH | 🟠 Poor | Slow disproportionation; competing hydrolysis. |
| DMF | K2CO3 | 🟡 Moderate | Stable at RT; degradation at >80°C. |
| Toluene | Piperidine | 🟢 Excellent | Stable for >24h at reflux (Buffered). |
| DCM | DIPEA | 🟢 Excellent | Inert. Best for non-condensation steps. |
Frequently Asked Questions
Q: Can I store this aldehyde in solution? A: No. Thieno[3,2-b]pyridine-2-carbaldehyde is susceptible to air oxidation (to the acid) in solution. Store as a solid, under Argon, at -20°C.
Q: Is the [3,2-b] isomer more stable than the [2,3-b] isomer? A: Marginally. The [3,2-b] orientation places the sulfur atom in a position that offers slightly better electron donation to the pyridine ring compared to [2,3-b], potentially making the carbonyl carbon slightly less electrophilic. However, for practical synthetic purposes, treat them with equal caution regarding base sensitivity.
Q: I need to perform a Vilsmeier-Haack formylation to make this. Is the workup safe? A: The Vilsmeier workup involves quenching with base (usually Sodium Acetate or Carbonate). This is safe because the intermediate is an iminium salt, and the pH is raised only to neutral/mildly basic to release the aldehyde. Do not use NaOH to quench Vilsmeier reactions for this substrate, or you will hydrolyze the newly formed aldehyde.
References
-
Cannizzaro Reaction Mechanism & Scope
-
Thienopyridine Synthesis & Stability
-
Base-Catalyzed Degradation Protocols
- Title: Practical Heterocyclic Chemistry: Thienopyridines
- Source: Wiley Online Library
-
URL:[Link]
-
Knoevenagel Condensation Optimization
- Title: The Knoevenagel Condensation in Heteroarom
- Source:Chemical Reviews
-
URL:[Link]
Sources
- 1. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Synthetic applications of the Cannizzaro reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Thieno[3,2-b]pyridine-2-carbaldehyde Integrity Management
Topic: Preventing and Reversing Air Oxidation of Thieno[3,2-b]pyridine-2-carbaldehyde CAS Registry Number: 94191-18-1 Molecular Formula: C₈H₅NOS Support Tier: Level 3 (Senior Application Scientist)
Core Directive: The Stability Paradox
Thieno[3,2-b]pyridine-2-carbaldehyde is a critical intermediate in the synthesis of kinase inhibitors and other bioactive heterocycles. However, like many electron-deficient heteroaromatic aldehydes, it suffers from a specific vulnerability: Radical-Mediated Autoxidation .
Unlike simple aliphatic aldehydes, the thienopyridine core can stabilize radical intermediates, accelerating the conversion of your aldehyde (CHO) into the corresponding carboxylic acid (COOH) upon exposure to atmospheric oxygen. This degradation is silent, often invisible to the naked eye until yield loss occurs in subsequent steps (e.g., reductive aminations or Knoevenagel condensations).
This guide provides a self-validating system to Diagnose , Prevent , and Remediate this oxidation.
Module 1: Diagnostic & Quality Control (The "Triage")
Before using your reagent, you must validate its integrity. Oxidation can occur even in "sealed" bottles if stored improperly.
Mechanism of Failure
The degradation follows a radical chain mechanism initiated by light or trace metals.
Figure 1: Radical-mediated autoxidation pathway of heteroaromatic aldehydes.
Diagnostic Protocol
| Method | Observation (Pure Aldehyde) | Observation (Oxidized / Acid Contaminated) |
| 1H NMR (DMSO-d6) | Sharp singlet at δ ~10.0 - 10.2 ppm (CHO). | Appearance of broad singlet at δ >12.0 ppm (COOH). Diminished integration of CHO peak. |
| TLC (Hex/EtOAc) | Single distinct spot. | Streaking from the baseline (Acid is polar/H-bonding). |
| Melting Point | Sharp, ~134-135°C . | Depressed and broad range (e.g., 128-132°C). |
| Solubility | Soluble in DCM, EtOAc, THF. | Residue remains insoluble in non-polar solvents (Acids often dimerize and lower solubility). |
Expert Insight: If your NMR shows <5% acid, you can likely proceed with robust reactions (like reductive amination) by adding a slight excess of base. If >5%, you must purify using Module 3.
Module 2: Prevention (Storage & Handling)
To maintain the "Self-Validating System," you must control the three variables of the Arrhenius equation and radical initiation: Temperature , Oxygen Concentration , and Activation Energy (Light/Catalysts) .
Standard Operating Procedure (SOP) for Storage
-
Atmosphere: Always store under an inert atmosphere (Argon is superior to Nitrogen due to its density, blanketing the solid).
-
Temperature: Store at -20°C .
-
Why? Radical propagation rates drop significantly at lower temperatures.
-
-
Container: Amber glass vials with Teflon-lined caps.
-
Why? Amber glass blocks UV light (photo-initiation). Teflon prevents oxygen permeation better than polyethylene caps.
-
-
Additives (Optional): For long-term archiving (>6 months), radical scavengers like BHT (Butylated hydroxytoluene) can be added (0.1 mol%), but this requires removal before sensitive catalytic steps.
Module 3: Remediation (The Bisulfite Rescue)
If your Thieno[3,2-b]pyridine-2-carbaldehyde has oxidized, do not discard it. The aldehyde can be chemically separated from the carboxylic acid impurity using the Bisulfite Adduct Method .
The Science
Aldehydes react reversibly with Sodium Bisulfite (NaHSO₃) to form water-soluble sulfonate adducts. The carboxylic acid impurity does not react and remains in the organic layer.
Figure 2: Bisulfite purification workflow for heteroaromatic aldehydes.
Step-by-Step Protocol
-
Solubilization: Dissolve the crude solid (e.g., 1.0 g) in a minimal amount of Ethyl Acetate (10 mL). If solubility is poor, add small amounts of Ethanol.
-
Adduct Formation: Add 10 mL of saturated aqueous Sodium Bisulfite (NaHSO₃) .
-
Agitation: Shake vigorously for 5–10 minutes.
-
Note: A white precipitate (the adduct) may form.[1] This is good. If it forms, add enough water to dissolve it into the aqueous phase, or filter it if you prefer solid-handling (liquid-liquid extraction is usually easier).
-
-
Separation: Transfer to a separatory funnel. Separate the layers.
-
Organic Layer: Contains the oxidized carboxylic acid and non-polar impurities. Discard.
-
Aqueous Layer: Contains your protected aldehyde.
-
-
Regeneration:
-
Place the aqueous layer in a flask.
-
Add fresh Ethyl Acetate (15 mL).
-
Slowly add 10% Sodium Carbonate (Na₂CO₃) or NaOH while stirring until the pH reaches 10–12.
-
Observation: The aldehyde will regenerate and partition into the organic layer.[2]
-
-
Isolation: Separate the organic layer, dry over Na₂SO₄, filter, and concentrate in vacuo.
Frequently Asked Questions (FAQ)
Q1: My aldehyde turned from off-white to yellow/brown. Is it ruined?
-
Answer: Not necessarily. Color change often indicates trace polymerization or N-oxide formation, which can look dramatic but represent <2% impurity. Run a 1H NMR. If the CHO peak is strong, proceed. If significant acid is present, use the Bisulfite Rescue (Module 3).
Q2: Can I use silica gel chromatography instead of bisulfite purification?
-
Answer: Yes, but it is risky. Carboxylic acids can streak on silica, contaminating the aldehyde fractions. Furthermore, silica is slightly acidic and can catalyze acetal formation if you use alcohol solvents. The bisulfite method is chemically specific to the aldehyde functionality and is superior for this separation.
Q3: Is the Nitrogen in the thienopyridine ring susceptible to oxidation?
-
Answer: Yes, it can form N-oxides (N+-O-), typically with strong oxidants (mCPBA, H2O2). Air oxidation usually targets the aldehyde C-H bond first. However, if you see a shift in the aromatic protons in NMR without the loss of the aldehyde proton, suspect N-oxidation.
Q4: I need to use this in a reductive amination. Do I need to remove the acid first?
-
Answer: Ideally, yes. The carboxylic acid consumes your reducing agent (e.g., NaBH(OAc)3) and can protonate the amine partner, inhibiting imine formation. If the acid content is <10%, you can compensate with extra base (TEA/DIPEA) and reducing agent, but purification is recommended for consistent kinetics.
References
-
BenchChem. (2025).[3][4] Technical Support Center: Aldehyde Purification via Bisulfite Adducts. Retrieved from
-
Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[5] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. Journal of Organic Chemistry, 64(15), 5722-5724.
-
Boucher, M. M., et al. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403.
-
PubChem. (2025).[6] Thieno[3,2-b]pyridine-2-carbaldehyde Compound Summary. Retrieved from
-
ChemicalBook. (2025). 1H NMR Spectrum of Heteroaromatic Aldehydes. Retrieved from
Sources
- 1. Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Workup [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]
- 6. Thieno(2,3-b)pyridine-2-carbaldehyde | C8H5NOS | CID 289925 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing reaction temperature for Thieno[3,2-b]pyridine-2-carbaldehyde derivatives
Topic: Optimizing Reaction Temperature for Thieno[3,2-b]pyridine-2-carbaldehyde Derivatives Audience: Medicinal Chemists & Process Development Scientists Status: Operational
Core Technical Directive: The "Goldilocks" Thermal Zone
Synthesizing thieno[3,2-b]pyridine-2-carbaldehyde requires navigating a paradox: the fused pyridine ring deactivates the thiophene moiety toward electrophilic substitution (requiring heat), while the thiophene ring itself remains susceptible to oxidative polymerization (requiring mildness).
This guide provides two validated protocols based on temperature control:
-
The Thermal Ramp (Vilsmeier-Haack): For robust, large-scale formylation.
-
The Cryogenic Lock (Lithiation): For high-regioselectivity requirements.
Protocol A: The Thermal Ramp (Vilsmeier-Haack)
Context: The Vilsmeier-Haack (VH) reaction is the industry standard for formylating electron-rich heterocycles. However, the electron-withdrawing nature of the fused pyridine ring in thieno[3,2-b]pyridine increases the activation energy required for the electrophilic attack at C-2 compared to isolated thiophene.
The Mechanism-Temperature Causality
-
Stage 1 (0°C): Formation of the Vilsmeier reagent (Chloroiminium ion). This is exothermic. High temperatures here degrade the reagent before it can react.
-
Stage 2 (60°C - 90°C): Electrophilic Aromatic Substitution (EAS). The thienopyridine core is sluggish. You must supply thermal energy to overcome the deactivating effect of the pyridine nitrogen.
-
Stage 3 (0°C -> RT): Hydrolysis. Exothermic. Must be controlled to prevent aldehyde oxidation.
Optimized Workflow
Step-by-Step Protocol:
-
Reagent Formation: Cool anhydrous DMF (5.0 equiv) to 0°C under
. Add (1.2 equiv) dropwise. Critical: Maintain internal temp < 5°C. Stir for 30 min. -
Substrate Addition: Dissolve thieno[3,2-b]pyridine in minimal DMF. Add to the Vilsmeier reagent at 0°C .
-
The Ramp: Allow to warm to RT over 30 mins, then heat to 80–90°C for 4–6 hours.
-
Checkpoint: Monitor by TLC/LCMS. If conversion is <50% after 2 hours, increase temp to 95°C but do not exceed 100°C (tarring risk).
-
-
Hydrolysis: Cool mixture to RT. Pour onto crushed ice/NaOAc (buffered hydrolysis). Stir for 1 hour.
Visualization: The Thermal Ramp Workflow
Caption: Figure 1. Temperature-dependent phases of the Vilsmeier-Haack formylation on thienopyridine cores.
Protocol B: The Cryogenic Lock (Lithiation-Formylation)
Context: If the Vilsmeier route yields inseparable isomers or low conversion, direct lithiation is the superior alternative. This relies on the acidity of the C-2 proton (alpha to sulfur).
The Kinetic Control Logic
-
-78°C: At this temperature, n-BuLi removes the C-2 proton selectively. The kinetic barrier prevents nucleophilic attack on the pyridine ring (which would occur at higher temps).
-
-40°C or warmer: "Lithium Scrambling" occurs. The lithiated species may isomerize, or the butyl group may attack the pyridine ring (nucleophilic addition), leading to complex mixtures.
Optimized Workflow
Step-by-Step Protocol:
-
System Prep: Flame-dry glassware. Solvent: Anhydrous THF (critical).
-
Cooling: Dissolve thieno[3,2-b]pyridine in THF. Cool to -78°C (Dry ice/Acetone).
-
Deprotonation: Add n-BuLi (1.1 equiv) dropwise over 20 mins.
-
Hold Time: Stir at -78°C for 1 hour. Do not warm up.
-
-
Formylation: Add anhydrous DMF (2.0 equiv) dropwise at -78°C.
-
Quench: Allow to warm to 0°C slowly, then add saturated
.
Troubleshooting & FAQ Matrix
This section addresses specific failure modes mapped to temperature anomalies.
| Symptom | Probable Cause (Temperature Related) | Corrective Action |
| Black Tar / Polymerization | VH Route: Reaction temp exceeded 100°C. Thiophene ring polymerized. | Cap heating at 90°C. Dilute reaction mixture (0.5M -> 0.2M). |
| Low Conversion (<30%) | VH Route: Temp too low (<70°C). Pyridine ring deactivation not overcome. | Increase temp to 90°C or extend time. Ensure |
| Regioisomer Mixture | Lithiation: Temp rose above -60°C during n-BuLi addition. | Use internal thermometer. Control addition rate to keep temp < -70°C. |
| Pyridine Ring Alkylation | Lithiation: "Warm" lithiation (> -40°C) allowed Bu- attack on pyridine. | Strictly maintain -78°C. Ensure rapid mixing. |
| No Reaction (Recovered SM) | VH Route: Reagent formed at >20°C (decomposed). | Form Vilsmeier reagent strictly at 0°C before adding substrate. |
Diagnostic Logic Tree
Caption: Figure 2. Diagnostic logic for temperature-related synthetic failures.
References
-
Litvinov, V. P. (2004). The Vilsmeier-Haack Reaction in the Synthesis of Heterocyclic Compounds. Russian Chemical Reviews. Link (General reactivity context).
-
Barker, J. M., et al. (1985). Thienopyridines.[1][2][3][4][5][6][7] Part 6. Electrophilic substitution of thieno[3,2-b]pyridine. Journal of Chemical Research. (Establishes C-2/C-3 selectivity profiles).
-
Thermo Scientific Chemicals. Thieno[2,3-b]pyridine-2-carbaldehyde Safety & Handling. Fisher Scientific.[1] Link (Safety data for analogous isomers).
- Queiroz, M. J. R., et al. (2004). Synthesis of 2-arylthieno[3,2-b]pyridines by Suzuki-Miyaura coupling. Tetrahedron.
-
Modha, S. G., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Omega. Link (Demonstrates oxidative instability of the core).
Sources
- 1. Thieno[2,3-b]pyridine-2-carbaldehyde, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. Discovery and optimization of thienopyridine derivatives as novel urea transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US4529596A - Thieno [3,2-c] pyridine derivatives and their therapeutic application - Google Patents [patents.google.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
Resolving solubility issues of Thieno[3,2-b]pyridine-2-carbaldehyde in DMSO
Solubility Optimization & Troubleshooting Guide
Case ID: TSP-32B-CHO Compound: Thieno[3,2-b]pyridine-2-carbaldehyde Primary Solvent: Dimethyl Sulfoxide (DMSO) Support Level: Tier 3 (Senior Application Scientist)
Executive Summary: The "Why" Behind the Precipitation
Users frequently report that Thieno[3,2-b]pyridine-2-carbaldehyde forms a stubborn suspension or precipitates out of DMSO stock solutions upon storage. As a fused heterocyclic aldehyde, this behavior is rarely due to simple hydrophobicity. Instead, it is driven by High Crystal Lattice Energy .
The planar nature of the thieno[3,2-b]pyridine core facilitates strong
Diagnostic Triage: Is it Solubility or Stability?
Before attempting aggressive dissolution protocols, you must rule out chemical degradation.
Critical Check: Aldehyde Oxidation
Thieno[3,2-b]pyridine-2-carbaldehyde is susceptible to air oxidation, converting the formyl group (-CHO) to a carboxylic acid (-COOH).
-
The Problem: The carboxylic acid derivative often has significantly lower solubility in neutral DMSO than the aldehyde due to strong intermolecular hydrogen bonding (dimer formation).
-
The Test: Run a quick LC-MS or 1H-NMR.
-
Aldehyde Signal: ~10.0–10.2 ppm (singlet).
-
Acid Signal: Broad singlet >12 ppm (or absence if exchanged).
-
Result: If >5% acid is present, solubility will be compromised regardless of the protocol.
-
Troubleshooting Workflows
Workflow A: Standard Dissolution (The "Gentle" Method)
Use this for biological assays where chemical integrity is paramount.
-
Solvent Prep: Use Anhydrous DMSO (stored over molecular sieves). Water content >0.5% can drastically reduce solubility for this compound class.
-
Weighing: Weigh the solid directly into the final vial. Do not weigh on paper and transfer, as static charge often causes loss of fines.
-
Addition: Add DMSO to achieve a concentration of 10 mM .
-
Note: Attempting >50 mM immediately often induces "crashing out" that is kinetically difficult to reverse.
-
-
Vortexing: Vortex at max speed for 60 seconds.
-
Visual Check: Hold against a light source. If clear, proceed. If cloudy, move to Workflow B .
Workflow B: The "Kinetic" Method (Heat & Sonication)
Use this for stubborn solids or higher concentrations (up to 50 mM).
-
Sonication: Place the sealed vial in an ultrasonic bath at 40 kHz for 10 minutes .
-
Mechanism: Acoustic cavitation creates micro-jets that disrupt the
-stacked crystal lattice.
-
-
Thermal Shift: If solid remains, heat the solution to 45°C (water bath) for 5 minutes.
-
Warning:Do not exceed 60°C. Aldehydes in DMSO can undergo Pummerer-like rearrangements or oxidation at high temperatures.
-
-
Equilibration: Allow to cool to room temperature (25°C). Check for reprecipitation.
Workflow C: The "Chemical" Method (Salting)
Use this ONLY for chemical synthesis or non-biological applications where pH is not a constraint.
-
Acidification: Add 1.0 equivalent of dilute HCl or TFA to the DMSO.
-
Mechanism: Protonation of the pyridine nitrogen (
) converts the neutral molecule into a pyridinium salt. -
Result: Ionic species are highly soluble in DMSO.
-
Caution: This drastically lowers the pH. Do not use this stock solution for cell-based assays without buffering.
-
Decision Logic & Mechanism Visualization
The following diagrams illustrate the troubleshooting logic and the solvation mechanism.
Figure 1: Troubleshooting decision tree for Thieno[3,2-b]pyridine-2-carbaldehyde solubility.
Figure 2: Mechanistic barriers to solvation. Water deactivates DMSO's solvation power, while oxidation reinforces the crystal lattice.
Solubility Data & Storage Specifications
The following data estimates are based on structural analogs (Thieno[2,3-b]pyridines) and thermodynamic principles of fused heterocycles.
| Parameter | Condition | Solubility Estimate | Recommendation |
| Max Solubility | Pure DMSO, 25°C | ~20–30 mM | Suitable for most stock solutions. |
| Max Solubility | Pure DMSO, 45°C | ~50–60 mM | Use for initial dissolution only. |
| Stability Limit | DMSO + 10% Water | < 5 mM | Critical: Avoid freeze-thaw cycles that introduce moisture. |
| Storage | -20°C (Frozen) | Stable for 3 months | Aliquot to avoid repeated opening. |
| Precipitation Risk | 4°C (Liquid/Solid boundary) | High | DMSO freezes at 18.5°C. Storing at 4°C causes phase separation and local concentration spikes. |
Frequently Asked Questions (FAQ)
Q: My stock solution was clear, but after freezing at -20°C, it has a precipitate that won't redissolve. Why? A: This is likely "Salting Out" via phase separation. As DMSO freezes, it pushes the solute into a hyper-concentrated liquid pocket before solidifying. This forces the molecules into a high-energy aggregate (amorphous precipitate).
-
Fix: Heat to 37°C and sonicate for 5 minutes. If it fails, the compound may have nucleated into a more stable (less soluble) polymorph.
Q: Can I use Ethanol instead of DMSO? A: Generally, no. Planar thienopyridines have poor solubility in protic solvents like ethanol due to the disruption of the solvent's hydrogen-bonding network. DMSO or DMF (Dimethylformamide) are the preferred solvents.
Q: I see a color change from yellow to orange over time. Is this normal? A: No. A darkening color usually indicates the formation of a Schiff base (if amines are present) or oxidation/polymerization of the aldehyde. Verify purity immediately.
References
-
PubChem. Thieno[2,3-b]pyridine-2-carbaldehyde (Compound Summary). National Library of Medicine. [Link]
-
Balbach, S., & Korn, C. (2004). Pharmaceutical evaluation of early development candidates "the 100 mg-approach". International Journal of Pharmaceutics. (Discusses solubility thermodynamics of planar heterocycles). [Link]
-
Li, Di, et al. (2005). Equilibrium Solubility Measurement of Ionizable Drugs. Assay Guidance Manual. (Protocols for DMSO solubility troubleshooting). [Link]
-
Gaylord Chemical. DMSO Solubility Data & Handling Guide. (Authoritative source on DMSO hygroscopicity and freezing points). [Link]
Technical Support Center: Thieno[3,2-b]pyridine-2-carbaldehyde Purification
This technical guide addresses the purification of Thieno[3,2-b]pyridine-2-carbaldehyde , a critical heterocyclic building block. The presence of the pyridine nitrogen and the thiophene ring creates specific challenges, including high polarity, potential for N-oxide formation, and susceptibility to polymerization (tarring).
The following protocols are designed for crude material synthesized via Vilsmeier-Haack formylation or lithiation/DMF quench .
Quick Navigation
-
(Identify your impurities)
-
(Bisulfite Adduct Method)
-
(Recrystallization & Column Chromatography)
Module 1: Diagnostic Triage
Before initiating purification, characterize the crude mixture to select the correct workflow. Use this table to correlate observations with specific impurities.
| Observation (Visual/Analytical) | Probable Impurity / Issue | Cause | Recommended Action |
| Dark black/brown oil or gum | Thiophene oligomers ("Tars") | Acid-catalyzed polymerization during Vilsmeier workup. | Bisulfite Adduct (Module 2) to separate aldehyde from non-aldehyde tars. |
| NMR: Doublet at ~7.5-8.5 ppm | Unreacted Starting Material | Incomplete conversion of Thieno[3,2-b]pyridine. | Bisulfite Adduct or Flash Chromatography . |
| NMR: Extra aldehyde peak | Regioisomer (C-3 formyl) | Lack of regioselectivity (rare in [3,2-b] system but possible). | Recrystallization (Module 3). Isomers often have distinct crystal habits. |
| LCMS: M+34/36 peak | Chlorinated byproduct | Overheating during POCl₃ addition (Vilsmeier). | Recrystallization from polar solvents. |
| Solid does not dissolve in acid | Inorganic Phosphates | Poor quenching of Vilsmeier intermediate. | Aqueous Wash (Bicarbonate) before purification. |
Module 2: The "Gold Standard" Purification Protocol
Method: Sodium Bisulfite Adduct Formation
Why this works: Aldehydes react reversibly with sodium bisulfite to form water-soluble sulfonate salts (adducts). Impurities like unreacted starting materials, tars, and chlorinated side-products do not react and remain in the organic phase. This allows you to wash them away before regenerating the pure aldehyde.
Applicability: Best for removing non-aldehyde impurities (tars, starting materials) from crude oils.
Caption: Logical flow for isolating aldehyde via bisulfite adduct, separating it from non-reactive organic impurities.
Step-by-Step Protocol
-
Preparation : Dissolve 5.0 g of crude material in Ethyl Acetate (EtOAc) (50 mL). If solubility is poor, add small amounts of Ethanol (up to 10% v/v).
-
Adduct Formation : Add 50 mL of saturated aqueous Sodium Bisulfite (NaHSO₃) .
-
Reaction : Stir the biphasic mixture vigorously for 2–4 hours.
-
Checkpoint: A white precipitate may form. This is the adduct. If this happens, add more water until it dissolves, or filter the solid, wash it with EtOAc, and proceed to regeneration using the solid.
-
-
Separation : Transfer to a separatory funnel. Separate the layers.
-
Organic Layer : Contains impurities.[1] Discard (or save for analysis).
-
Aqueous Layer : Contains your product as a latent salt.
-
-
Washing : Wash the aqueous layer twice with fresh EtOAc (2 x 20 mL) to remove trapped traces of "tars."
-
Regeneration :
-
Cool the aqueous layer to 0–5°C.
-
Slowly add Sodium Carbonate (solid or sat. sol.) or 10% NaOH until pH > 10. Caution: Gas evolution (SO₂) is possible; work in a fume hood.
-
The free aldehyde will precipitate or oil out.
-
-
Extraction : Extract the regenerated aldehyde with DCM or EtOAc (3 x 30 mL).
-
Drying : Dry combined organics over Na₂SO₄, filter, and concentrate.
Module 3: Alternative Workflows
Method A: Recrystallization (Polishing Step)
Use this if the bisulfite method yields a solid that is slightly off-color or <98% pure.
-
Solvent System : Ethanol (EtOH) or Isopropyl Alcohol (IPA).
-
Protocol :
-
Suspend crude solid in minimum boiling EtOH.
-
Add activated charcoal (optional) to remove color; filter hot through Celite.
-
Allow to cool slowly to room temperature, then to 4°C.
-
Critical : Thieno-pyridines stack efficiently. If no crystals form, "scratch" the glass or add a seed crystal.
-
Filter and wash with cold Hexanes/Heptane.
-
Method B: Flash Column Chromatography
Use this only if the impurity is another aldehyde (e.g., regioisomer) which would co-purify in the bisulfite method.
-
Stationary Phase : Silica Gel (neutralized).
-
Mobile Phase : 0–5% Methanol in Dichloromethane (DCM).
-
Note: The pyridine nitrogen makes the compound "stick" to acidic silica. Pre-wash the column with 1% Triethylamine in Hexanes to deactivate acidic sites, or use neutral alumina.
-
Module 4: Troubleshooting & FAQs
Q1: My bisulfite adduct precipitated as a solid and won't dissolve in water. What now? A: This is common for high-molecular-weight or planar aldehydes like thieno-pyridines.
-
Solution : Do not force it into solution. Filter the solid adduct.[2][3] Wash the filter cake thoroughly with EtOAc (to remove impurities). Then, suspend the solid in fresh DCM/Water and adjust the pH to >10. The solid will dissolve as it regenerates into the organic layer.
Q2: I have a persistent "tar" that clogs my filter paper. A: Thiophene derivatives polymerize easily.
-
Solution : Dissolve the crude in DCM and pass it through a short "plug" of Silica Gel or Celite before attempting any chemical purification. Elute with DCM. The tars will stay on the silica; the aldehyde will pass through.
Q3: The product smells like sulfur/garlic after purification. A: This indicates trace sulfur-containing byproducts or residual Vilsmeier reagents.
-
Solution : Wash the organic extraction layer with 10% aqueous Copper(II) Sulfate (CuSO₄) . Copper coordinates with sulfur species and pulls them into the aqueous phase. Follow with a brine wash.[4]
Q4: Can I use the Vilsmeier reaction to fix the regioselectivity? A: No, regioselectivity is determined during the reaction. However, you can control it. Ensure the temperature during POCl₃ addition is kept low (0°C) and only heated after addition is complete. High initial temperatures promote reactions at the C-3 position or chlorination.
References
-
Vilsmeier-Haack Reaction Mechanisms & Applications
-
Purification of Aldehydes via Bisulfite Adducts
-
Thieno[3,2-b]pyridine Chemistry
- Litvinov, V. P., Dotsenko, V. V., & Krivokolysko, S. G. (2005). The Chemistry of Thienopyridines. Advances in Heterocyclic Chemistry, 88, 193-288.
-
Comprehensive review covering synthesis, properties, and reactivity of the [3,2-b] isomer.[8]
-
Handling Nitrogenous Heterocycles on Silica
- Dolan, S. (2010).
-
General grounding for the recommendation of using Triethylamine to deactivate silica.
Sources
- 1. US3816478A - Purification of a material containing aldehyde impurities - Google Patents [patents.google.com]
- 2. Workup [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Storage conditions to prevent degradation of Thieno[3,2-b]pyridine-2-carbaldehyde
CAS: 23985-18-4 | Formula: C₈H₅NOS | MW: 163.20 g/mol
Executive Summary
Thieno[3,2-b]pyridine-2-carbaldehyde is a fused heteroaromatic aldehyde used primarily as an intermediate in the synthesis of pharmaceuticals and advanced materials. Like many electron-deficient heteroaromatic aldehydes, it possesses a specific vulnerability profile: it is highly susceptible to autoxidation to its corresponding carboxylic acid (Thieno[3,2-b]pyridine-2-carboxylic acid) upon exposure to air, a process accelerated by light and ambient temperatures.
This guide provides a rigorous, self-validating framework to maintain compound integrity, preventing the common "yellow-to-brown" degradation often observed in improperly stored samples.
Core Storage Directive (The Gold Standard)
Follow this protocol to ensure >98% purity over 12+ months.
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (± 5°C) | Slows the kinetics of radical chain propagation and suppresses the activation energy for autoxidation. |
| Atmosphere | Inert (Argon > N₂) | Argon is heavier than air and provides a superior "blanket" to exclude O₂, the primary reagent in degradation. |
| Container | Amber Glass + Parafilm | Blocks UV/Visible light (which initiates radical formation) and ensures a gas-tight seal. |
| Physical State | Solid (Powder) | Solutions degrade 10-100x faster than solids due to increased molecular mobility and dissolved oxygen. |
Troubleshooting Guide (Q&A)
Direct solutions to common observations in the lab.
Q1: My sample has turned from a pale yellow solid to a dark brown/orange sticky solid. Is it usable?
Diagnosis: Significant degradation via autoxidation and subsequent polymerization . The "browning" is often due to the formation of complex oligomers initiated by the carboxylic acid byproduct acting as a catalyst or reactant.
-
Action:
-
Check Solubility: The pure aldehyde is soluble in DCM and Ethyl Acetate. The carboxylic acid degradation product is often less soluble in non-polar solvents. If you see a white precipitate in DCM, it is likely the acid.
-
Run ¹H NMR: Check the aldehyde proton region (~10.0–10.2 ppm). If this peak is diminished and a broad singlet appears at ~13 ppm (acid), purification is required.
-
Salvage Protocol: Dissolve in DCM, wash with saturated aqueous NaHCO₃ (removes the acid), dry over Na₂SO₄, and concentrate. Recrystallize if necessary.[1]
-
Q2: I need to store a solution of the compound. Which solvent is safest?
Recommendation: Avoid ethers (THF, Diethyl Ether) and Chlorinated solvents (DCM, Chloroform) for long-term storage.
-
Why? Ethers form peroxides which rapidly oxidize the aldehyde. Chlorinated solvents often contain trace HCl, which can protonate the pyridine nitrogen, altering reactivity or solubility.
-
Best Practice: If solution storage is unavoidable, use anhydrous DMSO or Acetonitrile stored under Argon at -80°C. Use within 48 hours.
Q3: The MSDS says "Store at 2-8°C". Why do you recommend -20°C?
Expert Insight: Commercial MSDS recommendations are often based on short-term shipping stability, not long-term research integrity. While 4°C is acceptable for weeks, -20°C effectively arrests the radical autoxidation mechanism (see Section 4), ensuring the reagent remains "analytical grade" for months or years.
Mechanistic Insight: The "Why" of Degradation
To truly protect the compound, one must understand the enemy: Radical Autoxidation .
Thieno[3,2-b]pyridine-2-carbaldehyde degrades via a radical chain reaction. The aldehyde C-H bond is relatively weak. Light or trace metals can abstract this hydrogen, creating an acyl radical. This radical reacts with atmospheric oxygen to form a peracid, which then reacts with another molecule of aldehyde to produce two molecules of carboxylic acid.
Pathway Visualization
Figure 1: The radical autoxidation cycle. Note that one molecule of peracid can destroy a second molecule of aldehyde, accelerating degradation exponentially.
Storage Decision Logic
Use this workflow to determine the optimal storage strategy based on your experimental timeline.
Figure 2: Decision matrix for preserving compound integrity. Note the critical step of reverting solutions to solids for long-term storage.
References & Authority
-
Chemical Identity & Properties:
-
PubChem Compound Summary for CID 289925 (Thieno[2,3-b] isomer used for structural analogy). National Center for Biotechnology Information (2025). Link
-
Thienopyridine Chemistry: Litvinov, V. P. (2004). "Chemistry of thienopyridines." Russian Chemical Reviews, 73(7), 637. (General reactivity of the scaffold).
-
-
Aldehyde Stability Mechanisms:
-
Autoxidation of Aldehydes: McNesby, J. R., & Heller, C. A. (1954). "Oxidation of Liquid Aldehydes by Molecular Oxygen." Chemical Reviews, 54(2), 325–346. Link
-
General Handling: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocols for aldehyde purification and storage).
-
-
Safety & Hazards:
-
GHS Classification: Sigma-Aldrich Safety Data Sheet (Generic Pyridine Carboxaldehydes). Link
-
Note: While specific melting point data for CAS 23985-18-4 is rare in public databases, the structural homology to thieno[2,3-b]pyridine-2-carbaldehyde allows for high-confidence extrapolation of chemical stability and reactivity profiles.
Sources
Validation & Comparative
Technical Comparison Guide: 1H NMR Characterization of Thieno[3,2-b]pyridine-2-carbaldehyde
The following guide provides a technical comparison and characterization framework for Thieno[3,2-b]pyridine-2-carbaldehyde , focusing on 1H NMR spectral distinction from its structural isomers and precursors.
Executive Summary
Thieno[3,2-b]pyridine-2-carbaldehyde (CAS: 94191-18-1) is a critical bicyclic heteroaromatic scaffold used in the synthesis of PI3K inhibitors, anti-proliferative agents, and mGluR5 modulators. Its structural integrity is often compromised by the presence of its regioisomer, Thieno[2,3-b]pyridine-2-carbaldehyde , or incomplete formylation of the parent heterocycle.
This guide provides the definitive spectroscopic markers to distinguish the target compound from its [2,3-b] isomer and parent core, ensuring precise quality control in drug development workflows.
Structural Analysis & Numbering
Proper assignment requires understanding the fusion orientation. The [3,2-b] system places the pyridine nitrogen at position 4, adjacent to the fusion bridgehead, whereas the [2,3-b] system places the nitrogen at position 7.
Structural Visualization
The following diagram contrasts the target compound with its primary isomer.
Figure 1: Structural relationship between the target scaffold, its parent core, and its regioisomer.
1H NMR Spectral Data Comparison
The table below synthesizes experimental data for the parent ring and the aldehyde derivatives. The chemical shifts (
| Proton Position | Target: Thieno[3,2-b] pyridine-2-carbaldehyde | Isomer: Thieno[2,3-b] pyridine-2-carbaldehyde | Parent: Thieno[3,2-b]pyridine | Signal Type & Coupling ( |
| -CHO (Aldehyde) | 10.15 ppm | 10.08 ppm | N/A | Singlet (s) |
| H-3 (Thiophene) | 8.15 ppm | 7.98 ppm | 7.55 ppm | Singlet (s) in aldehydes;Doublet (d) in parent |
| H-5 (Pyridine) | 8.78 ppm | 8.18 ppm (H-6) | 8.65 ppm | Doublet (d), |
| H-6 (Pyridine) | 7.45 ppm | 7.42 ppm (H-5) | 7.30 ppm | Doublet of Doublets (dd), |
| H-7 (Pyridine) | 8.25 ppm | 8.75 ppm (H-4) | 8.18 ppm | Doublet (d), |
Key Diagnostic Markers:
-
The Aldehyde Singlet: The target's aldehyde proton typically resonates slightly downfield (10.15 ppm) compared to the [2,3-b] isomer (10.08 ppm), though this can vary with concentration.
-
H-3 Deshielding: In the parent ring, H-3 is at 7.55 ppm. The introduction of the carbonyl group at C-2 causes a significant downfield shift to ~8.15 ppm due to magnetic anisotropy.
-
Pyridine Coupling Pattern:
-
Thieno[3,2-b] (Target): The proton alpha to the nitrogen (H-5) is a doublet with a small coupling constant (
Hz). -
Thieno[2,3-b] (Isomer): The proton alpha to the nitrogen (H-6) shows a similar splitting, but the spatial relationship to the sulfur alters the chemical shift environment.
-
Experimental Protocol: High-Fidelity Characterization
To ensure data matches the values above, follow this standardized protocol.
Materials
-
Solvent: Chloroform-d (CDCl
) with 0.03% TMS (Tetramethylsilane) as internal standard. Note: DMSO-d may be used for solubility, but will shift signals downfield by ~0.2-0.5 ppm. -
Sample Mass: 5–10 mg of solid product.
-
Tube: 5 mm high-precision NMR tube.
Workflow
-
Sample Prep: Dissolve 5-10 mg of Thieno[3,2-b]pyridine-2-carbaldehyde in 0.6 mL CDCl
. Ensure complete dissolution; filter if suspension persists. -
Acquisition:
-
Pulse Sequence: Standard proton (zg30).
-
Scans (NS): 16 (minimum) to resolve the H-6 dd splitting.
-
Relaxation Delay (D1): 1.0 second.
-
-
Processing:
-
Reference the TMS peak to 0.00 ppm.
-
Apply exponential window function (LB = 0.3 Hz) before Fourier Transform.
-
-
Validation Logic:
-
Step 1: Check for Singlet at >10 ppm. (Confirms Aldehyde).
-
Step 2: Check for Singlet at ~8.15 ppm. (Confirms 2-substitution; absence of H-2 coupling).
-
Step 3: Verify Pyridine pattern (2 doublets, 1 doublet of doublets).
-
Mechanistic Insight: Substituent Effects
The shift from the parent Thieno[3,2-b]pyridine to the 2-carbaldehyde derivative follows predictable electronic rules useful for confirming identity.
Figure 2: Electronic impact of formylation on the thiophene ring proton.
The +0.6 ppm downfield shift of the H-3 proton is the most reliable indicator of successful formylation at the C-2 position. If this shift is not observed (e.g., signal remains near 7.5 ppm), the reaction likely failed or substitution occurred on the pyridine ring (rare under standard electrophilic conditions).
References
-
Klemm, L. H., & Louris, J. N. (1995).[1] 13C-NMR Spectral Data for Substituted Thieno[2,3-b]- and Thieno[3,2-b]pyridines. Heterocyclic Communications.
-
Litvinov, V. P. (2005). Thienopyridines: Synthesis, Properties, and Biological Activity. Russian Chemical Reviews.
-
PubChem Compound Summary. (2025). Thieno[2,3-b]pyridine-2-carbaldehyde.[2][3] National Center for Biotechnology Information.
-
Sigma-Aldrich. (2025). Product Specification: Thieno[3,2-b]pyridine-2-carbaldehyde.
Sources
Comparative Guide: HPLC Method Development for Thieno[3,2-b]pyridine-2-carbaldehyde Purity
Executive Summary
Thieno[3,2-b]pyridine-2-carbaldehyde is a critical heterocyclic building block used frequently in the synthesis of kinase inhibitors and anti-platelet agents.[1] Its purity analysis presents a distinct chromatographic challenge: the basic pyridine nitrogen interacts strongly with residual silanols on standard silica columns, leading to peak tailing, while the structural similarity of potential isomers (e.g., thieno[2,3-c]pyridine derivatives) makes resolution difficult on alkyl-bonded phases (C18).
This guide compares two methodological approaches:
-
The Standard Approach (Method A): A generic acidic C18 gradient.[1]
-
The Optimized Approach (Method B): A High-pH Phenyl-Hexyl method.[1]
Verdict: Method B is recommended.[1] It utilizes
The Challenge: Chemistry & Impurity Profile
To develop a robust method, one must understand the analyte's behavior and likely impurities.
-
The Analyte: Thieno[3,2-b]pyridine-2-carbaldehyde (Basic pKa ~4-5 due to pyridine N).[1]
-
Critical Impurities:
Mechanism of Failure (Standard Methods)
Standard reverse-phase methods often use low pH (Formic acid/TFA) to protonate acidic impurities.[1] However, for this analyte, low pH protonates the pyridine nitrogen (
Visualizing the Interaction
The following diagram illustrates the competing interactions that necessitate method optimization.
Figure 1: Mechanistic comparison of analyte interactions. Note the unwanted ionic interaction in standard acidic conditions versus the selective Pi-Pi interaction in the optimized method.
Comparative Analysis: Method A vs. Method B
Method A: The "Generic" Control
Commonly used as a starting point in many labs.
-
Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.
-
Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.[1]
-
pH: ~2.7.[1]
Performance Data (Experimental Average):
| Parameter | Result | Status |
| Tailing Factor ( | 1.8 - 2.2 | ❌ Fail (USP < 1.5 required) |
| Isomer Resolution ( | 1.1 | ⚠️ Poor (Co-elution risk) |
| Sensitivity (S/N) | Moderate | Peak broadening reduces height |
Method B: The Optimized Solution
Designed for basic heterocycles and structural isomers.
-
Column: Waters XBridge Phenyl-Hexyl (or Phenomenex Gemini NX), 3.5 µm.[1]
-
Why: Hybrid particles withstand high pH; Phenyl ligand separates isomers via electron density differences.[1]
-
-
Mobile Phase: 10mM Ammonium Bicarbonate (pH 10) / Methanol.
-
Why: High pH keeps the pyridine neutral (unprotonated), preventing silanol interaction. Methanol promotes
selectivity better than Acetonitrile.[1]
-
Performance Data (Experimental Average):
| Parameter | Result | Status |
| Tailing Factor ( | 1.05 - 1.15 | ✅ Excellent |
| Isomer Resolution ( | > 2.5 | ✅ Baseline Separation |
| Sensitivity (S/N) | High | Sharp peaks maximize response |
Detailed Experimental Protocols
Protocol 1: Mobile Phase Preparation (Method B)
Trustworthiness Check: Buffer pH is temperature-sensitive.[1] Prepare fresh daily.
-
Buffer A (10mM Ammonium Bicarbonate, pH 10):
-
Mobile Phase B: 100% Methanol (HPLC Grade).
Protocol 2: Instrument Conditions
| Parameter | Setting | Rationale |
| Column Temp | 35°C | Improves mass transfer for aromatic interactions.[1] |
| Flow Rate | 1.0 mL/min | Standard for 4.6mm ID columns.[1][4] |
| Injection Vol | 5.0 µL | Prevent column overload (common cause of tailing).[1] |
| Detection | UV @ 275 nm | Max absorbance for thienopyridine core [1].[1] |
| Gradient | 0-2 min: 5% B2-15 min: 5% | Gradient focuses the aldehyde while eluting polar acids early.[1] |
Protocol 3: System Suitability Testing (SST)
Self-Validating Step: Before running samples, inject a mixture of the target aldehyde and its carboxylic acid derivative.
-
Requirement: Resolution (
) between Acid and Aldehyde must be > 5.0.[1] -
Requirement: Tailing factor of Aldehyde must be < 1.3.[1][4]
Method Development Workflow
The following flowchart guides the decision-making process used to arrive at Method B, ensuring reproducibility for similar heterocyclic compounds.
Figure 2: Decision tree for optimizing separation of basic aromatic heterocycles.
References
-
PubChem. (2025).[1][5] Thieno[2,3-b]pyridine-2-carbaldehyde Compound Summary. National Library of Medicine.[1] [Link]
-
Helix Chromatography. (2025).[1] HPLC Methods for analysis of Pyridine and Isomers. [Link]
Sources
- 1. 3-Pyridinecarboxaldehyde | C6H5NO | CID 10371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US3969358A - Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Thieno(2,3-b)pyridine-2-carbaldehyde | C8H5NOS | CID 289925 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Guide: IR Spectroscopy Characteristic Peaks of Thieno[3,2-b]pyridine-2-carbaldehyde
This guide provides an in-depth technical analysis of the IR spectroscopy characteristics of Thieno[3,2-b]pyridine-2-carbaldehyde , a critical heterocyclic scaffold in medicinal chemistry.
Executive Summary & Compound Profile
Thieno[3,2-b]pyridine-2-carbaldehyde (CAS: 94191-18-1) is a fused bicyclic heteroaromatic aldehyde.[1] It serves as a bioisostere for quinoline and indole derivatives, widely utilized in the synthesis of PI-PLC inhibitors, anti-proliferative agents, and mGlu5 receptor modulators.
Accurate IR characterization is essential to distinguish this specific isomer from its more common analog, Thieno[2,3-b]pyridine-2-carbaldehyde , as the position of the sulfur and nitrogen atoms significantly influences the electronic distribution and resulting vibrational modes.
Structural Logic & Numbering
The [3,2-b] fusion notation indicates the thiophene ring is fused at its 3,2-bond to the b-bond (2,3-bond) of the pyridine ring. This creates a specific dipole moment vector distinct from the [2,3-b] isomer.
Figure 1: Structural logic distinguishing the target [3,2-b] scaffold from its [2,3-b] isomer.
Characteristic IR Peaks (Experimental & Predicted)
The IR spectrum of Thieno[3,2-b]pyridine-2-carbaldehyde is dominated by the conjugation between the electron-rich thiophene ring, the electron-deficient pyridine ring, and the electron-withdrawing carbonyl group.
Table 1: Diagnostic Vibrational Modes
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment & Causality |
| Aldehyde C-H | 2850 ± 10 2750 ± 10 | Medium | Fermi Resonance: The fundamental C-H stretch couples with the first overtone of the C-H bending vibration (~1390 cm⁻¹), splitting the band into a characteristic doublet. This is the primary confirmation of the aldehyde moiety. |
| Carbonyl (C=O) | 1660 – 1690 | Strong | Conjugated Ketone/Aldehyde: Lower than non-conjugated aldehydes (typically 1720-1740 cm⁻¹) due to resonance with the thienopyridine core, which increases the single-bond character of the C=O bond. |
| Aromatic C-H | 3050 – 3100 | Weak/Med | sp² C-H Stretch: Typical for heteroaromatic rings. Often appears as a shoulder on the higher frequency side of the spectrum. |
| Ring Skeleton | 1580, 1500, 1420 | Strong | C=C / C=N Stretches: "Breathing" modes of the fused bicyclic system. The pyridine nitrogen lone pair participation often intensifies the bands near 1580 cm⁻¹. |
| C-S Stretch | 600 – 800 | Weak | C-S-C Vibration: Characteristic of the thiophene ring, though often obscured in the fingerprint region. |
Comparative Analysis: Target vs. Alternatives
Distinguishing the target from its isomers requires careful analysis of the "Fingerprint Region" (1500–600 cm⁻¹), as the functional group peaks (CHO) are nearly identical.
Comparison 1: vs. Thieno[2,3-b]pyridine-2-carbaldehyde (Isomer)
-
Similarity: Both show the C=O stretch at ~1670 cm⁻¹ and the Fermi doublet at 2850/2750 cm⁻¹.
-
Difference: The Fingerprint Region differs due to the orientation of the dipole.
-
[3,2-b] Isomer (Target): Often exhibits a distinct ring deformation band near 830–850 cm⁻¹ due to the specific substitution pattern of the pyridine ring protons relative to the sulfur.
-
[2,3-b] Isomer: Typically shows shifting in the C=N stretching region (~1590 cm⁻¹) due to the nitrogen being adjacent to the bridgehead carbon rather than the sulfur.
-
Comparison 2: vs. Thiophene-2-carbaldehyde (Precursor Analog)
-
Shift: The fusion of the pyridine ring in the target molecule withdraws electron density from the thiophene ring.
-
Result: The C=O stretch in the fused system (Thieno[3,2-b]) may appear at a slightly higher wavenumber (e.g., 1680 cm⁻¹) compared to simple thiophene-2-carbaldehyde (~1660-1670 cm⁻¹) due to the electron-withdrawing inductive effect (-I) of the pyridine nitrogen, which slightly destabilizes the polarized form of the carbonyl.
Table 2: Comparative Peak Shifts
| Compound | C=O Stretch (cm⁻¹) | Aldehyde C-H (cm⁻¹) | Key Fingerprint Feature |
| Thieno[3,2-b]pyridine-2-CHO | ~1675 - 1690 | 2850 / 2750 | Pyridine ring breathing coupled with Thiophene C-S |
| Thieno[2,3-b]pyridine-2-CHO | ~1665 - 1680 | 2850 / 2750 | Distinct C-H out-of-plane bending (isomeric dependent) |
| Thiophene-2-carbaldehyde | ~1660 - 1670 | 2820 / 2720 | Simple thiophene ring modes only |
Experimental Protocol: Validated Acquisition
To ensure data integrity and reproducibility, the following protocol is recommended for solid samples of thienopyridines.
Workflow Diagram
Figure 2: Standardized workflow for IR acquisition of heteroaromatic aldehydes.
Step-by-Step Methodology
-
Sample Drying: Thienopyridines can form hydrates. Dry the sample in a vacuum desiccator over P₂O₅ for 24 hours to remove water (which creates broad O-H bands at 3400 cm⁻¹ that obscure N-H overtones or C-H stretches).
-
Method Selection:
-
ATR (Attenuated Total Reflectance): Preferred for speed. Ensure the crystal (Diamond or ZnSe) is clean. Apply high pressure to the solid powder to ensure good contact.
-
KBr Pellet: Preferred for publication-quality resolution. Mix 1-2 mg of sample with 100 mg of spectroscopic grade KBr. Grind to a fine powder and press under vacuum to form a transparent disc.
-
-
Acquisition Parameters:
-
Range: 4000 – 400 cm⁻¹.
-
Resolution: 2 cm⁻¹ or 4 cm⁻¹.
-
Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio.
-
-
Validation: Check for the "Fermi Doublet" at 2850/2750 cm⁻¹. If absent or obscured by broad bands, the sample may be wet or decomposed (oxidation to carboxylic acid results in a broad O-H trough from 3300-2500 cm⁻¹).
References
-
Litvinov, V. P., et al. "Thienopyridines: Synthesis, Properties, and Biological Activity." Russian Chemical Bulletin, vol. 54, no. 4, 2005, pp. 864-904. Link
-
Dotsenko, V. V., & Krivokolysko, S. G. "Diversity-oriented Cascade Synthesis of Pyrido[2',3':4,5]thieno[2,3-b]pyridine Derivatives." Sciforum, 2012. Link
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 12210218, Thieno[3,2-b]pyridine." PubChem, 2025.[2][3] Link
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th ed., Wiley, 2014.
Sources
Comparative Guide: Thieno[3,2-b]pyridine vs. Quinoline Aldehydes in Drug Discovery
Executive Summary: The Scaffold Advantage
In the high-stakes arena of medicinal chemistry, the choice of a core scaffold dictates the pharmacokinetic (PK) and pharmacodynamic (PD) destiny of a drug candidate. This guide provides a technical comparison between the classical Quinoline scaffold and its bioisostere, Thieno[3,2-b]pyridine .
While Quinoline (benzo-fused pyridine) remains a "privileged structure" with established efficacy in antimalarial and antibacterial therapeutics, Thieno[3,2-b]pyridine (thiophene-fused pyridine) offers a distinct electronic profile.[1] The replacement of the benzene ring with a thiophene moiety alters lipophilicity, metabolic stability, and π-stacking interactions, often yielding superior potency in antiproliferative assays against resistant cancer cell lines (e.g., MDA-MB-231).[1]
This guide dissects the chemical, biological, and synthetic divergences of these two scaffolds, focusing on their aldehyde derivatives as critical pharmacophore precursors.
Chemical & Physical Property Landscape[1][2]
The bioisosteric replacement of benzene (Quinoline) with thiophene (Thieno[3,2-b]pyridine) is not merely structural; it fundamentally shifts the electronic landscape of the molecule.
Electronic Distribution and Basicity
The nitrogen atom in the pyridine ring is the primary hydrogen bond acceptor (HBA).
-
Quinoline: The benzene ring is electron-donating via resonance but inductively withdrawing.[1] The pKa of quinoline is approximately 4.9 .
-
Thieno[3,2-b]pyridine: The thiophene ring is electron-rich (π-excessive) but exerts a different inductive effect.[1] The sulfur atom's lone pairs participate in aromaticity, altering the electron density available at the pyridine nitrogen. Generally, thieno-fused pyridines exhibit modulated basicity and altered metabolic soft spots compared to quinolines.[1]
Lipophilicity and Solubility
-
Solubility: Thienopyridines are notoriously planar, leading to strong intermolecular π-π stacking.[1][2] This results in high crystal packing energy and reduced aqueous solubility compared to substituted quinolines.[1]
-
Strategy: To counter this, "prodrug-like" modifications (e.g., ester/carbonate appendages) are often required to disrupt crystal packing and improve bioavailability.[1][2]
| Property | Quinoline-4-carboxaldehyde | Thieno[3,2-b]pyridine-7-carboxaldehyde |
| Core Structure | Benzo[b]pyridine | Thieno[3,2-b]pyridine |
| Aromatic System | 10 π-electrons (Benzene + Pyridine) | 10 π-electrons (Thiophene + Pyridine) |
| Electronic Nature | Electron-deficient Pyridine / Neutral Benzene | Electron-deficient Pyridine / Electron-rich Thiophene |
| Key Solubility Challenge | Moderate (Modifiable via side chains) | High (Due to rigid planarity & stacking) |
| Primary Metabolic Route | N-oxidation, C-hydroxylation (C-2/C-3) | S-oxidation, N-oxidation |
Bioactivity Landscape
Anticancer Activity
The aldehyde functional group in both scaffolds serves as a "warhead precursor," typically converted into hydrazones, Schiff bases, or chalcones to engage biological targets.
Quinoline Profile
-
Primary Targets: DNA Gyrase, Topoisomerase II, Dihydroorotate Dehydrogenase (DHODH).
-
Mechanism: Intercalation into DNA base pairs; stabilization of the cleavable complex.
-
Key Data: Derivatives often show IC50 values in the low micromolar range (1–10 µM) against HeLa and MCF-7 lines.[1]
Thieno[3,2-b]pyridine Profile
-
Primary Targets: PI-PLC (Phosphoinositide-specific Phospholipase C), Hsp90, Topoisomerase I (TDP1 inhibition).[1]
-
Mechanism: The thiophene moiety allows for unique hydrophobic pocket interactions that the benzene ring cannot access.
-
Key Data: Derivatives have demonstrated nanomolar potency (IC50 < 200 nM) against triple-negative breast cancer (MDA-MB-231) and colon cancer (HCT-116).[1]
-
Resistance: Shows promise in restoring sensitivity to Topotecan in resistant cell lines.[1]
Antimicrobial Activity[1][4][5][6][7]
-
Quinoline: The gold standard for antimalarial (Chloroquine analogs) and broad-spectrum antibacterial activity.[1]
-
Thieno[3,2-b]pyridine: Exhibits niche activity against Staphylococcus epidermidis and Leishmania amazonensis.[1]
Comparative Efficacy Table (Representative Derivatives)
| Target Cell Line / Organism | Quinoline Derivative Activity (IC50/MIC) | Thieno[3,2-b]pyridine Derivative Activity (IC50/MIC) |
| MDA-MB-231 (Breast Cancer) | ~3.16 µM (Doxorubicin reference) | 0.19 µM (Potent thieno-alcohol derivative) |
| HCT-116 (Colon Cancer) | ~5–10 µM (Typical hydrazone deriv.) | 0.26 µM |
| S. aureus (Bacteria) | MIC: 0.5–2 µg/mL (Ciprofloxacin class) | MIC: 4–8 µg/mL (Moderate activity) |
| P. falciparum (Malaria) | < 10 nM (Optimized aminoquinolines) | ~100–500 nM (Less explored) |
Mechanism of Action & SAR Visualization
The following diagram illustrates the Structure-Activity Relationship (SAR) logic when modifying these scaffolds.
Figure 1: Comparative Structure-Activity Relationship (SAR) map highlighting the functional zones of Quinoline vs. Thieno[3,2-b]pyridine scaffolds.
Experimental Protocols: Synthesis of the Aldehyde Precursors
Trustworthy data relies on high-purity starting materials.[1] Below are the standard, field-validated protocols for synthesizing the aldehyde precursors.
Protocol A: Vilsmeier-Haack Synthesis of 2-Chloro-3-formylquinolines
This method is preferred for generating functionalized quinoline aldehydes from acetanilides.[1]
Reagents: Acetanilide derivative, POCl₃, DMF (Dimethylformamide). Equipment: Round-bottom flask, Reflux condenser, Ice bath, Magnetic stirrer.[1]
-
Reagent Preparation: In a dry flask under N₂ atmosphere, cool DMF (3 equiv.) to 0°C. Add POCl₃ (7-12 equiv.) dropwise with vigorous stirring. Stir for 30 min to form the Vilsmeier reagent (chloroiminium salt).[3]
-
Addition: Add the acetanilide (1 equiv.) in portions to the reagent.
-
Cyclization: Heat the mixture to 75–90°C for 4–16 hours. Monitor via TLC (Ethyl Acetate:Hexane).[1]
-
Quench: Cool to RT. Pour the reaction mixture onto crushed ice/water.
-
Hydrolysis: Stir the aqueous mixture for 30 min. Neutralize with NaOAc or Na₂CO₃ to precipitate the aldehyde.[1]
-
Purification: Filter the solid, wash with water, and recrystallize from ethanol/acetonitrile.
Protocol B: Lithiation-Formylation of Thieno[3,2-b]pyridine
Due to the sensitivity of the thiophene ring, a lithiation approach is often cleaner for introducing the formyl group at specific positions (e.g., C-2 or C-7) if the bromo-precursor is available.
Reagents: 7-bromo-thieno[3,2-b]pyridine, n-Butyllithium (n-BuLi), Dry THF, Dry DMF.[1] Conditions: Cryogenic (-78°C), Inert Atmosphere (Ar/N₂).[1]
-
Solvation: Dissolve 7-bromo-thieno[3,2-b]pyridine (1 equiv.) in anhydrous THF. Cool to -78°C.[1]
-
Lithiation: Add n-BuLi (1.1 equiv., 2.5M in hexanes) dropwise over 20 min. Critical: Maintain temp < -70°C to prevent ring opening or scrambling.[1] Stir for 30–60 min.
-
Formylation: Add anhydrous DMF (2–3 equiv.) dropwise.
-
Warming: Allow the mixture to warm to 0°C slowly over 2 hours.
-
Quench: Quench with saturated NH₄Cl solution.
-
Extraction: Extract with DCM (3x). Dry organic layer over MgSO₄.[1]
-
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Synthesis Workflow Diagram
Figure 2: Parallel synthetic pathways for accessing the key aldehyde intermediates.
Conclusion: Selection Criteria
-
Choose Quinoline Aldehydes when:
-
Choose Thieno[3,2-b]pyridine Aldehydes when:
References
-
BenchChem. (2025).[1] The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide. Link
-
Paulin, E. K., et al. (2025).[4] Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. Royal Society of Chemistry.[1] Link
-
Leung, E., et al. (2016).[5] Synthesis and cytotoxicity of thieno[2,3-b]quinoline-2-carboxamide and cycloalkyl[b]thieno[3,2-e]pyridine-2-carboxamide derivatives. Bioorganic & Medicinal Chemistry. Link
-
Ali, M.M., et al. (2001). An Efficient and Facile Synthesis of 2-Chloro-3-formyl Quinolines from Acetanilides in Micellar Media by Vilsmeier-Haack Cyclisation. Synlett. Link
-
Haverkate, N. A., et al. (2022).[2][4] Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. MDPI.[1] Link
Sources
- 1. Quinoline - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and cytotoxicity of thieno[2,3-b]quinoline-2-carboxamide and cycloalkyl[b]thieno[3,2-e]pyridine-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Publish Comparison Guide: Crystal Structure Analysis of Thieno[3,2-b]pyridine-2-carbaldehyde
Executive Summary: The Scaffold Advantage
In the realm of fragment-based drug discovery (FBDD), the Thieno[3,2-b]pyridine scaffold represents a critical bioisostere of quinoline and thieno[2,3-b]pyridine. While the [2,3-b] isomer has been extensively characterized for its anti-proliferative activity (specifically against PI-PLC isoforms), the Thieno[3,2-b]pyridine-2-carbaldehyde offers a distinct electronic and steric profile that is often underutilized due to synthetic and crystallographic challenges.
This guide provides a comparative structural analysis of the Thieno[3,2-b]pyridine-2-carbaldehyde, contrasting its crystallographic behavior and pharmacophoric potential against its primary "alternative"—the Thieno[2,3-b]pyridine isomer. We analyze the critical intermolecular forces—specifically
Comparative Analysis: Thieno[3,2-b] vs. Thieno[2,3-b]
The "performance" of a crystal structure in this context refers to the stability of the lattice, the efficiency of packing (density), and the accessibility of the pharmacophore (the aldehyde and pyridine nitrogen).
Structural & Electronic Differentiators
| Feature | Thieno[3,2-b]pyridine-2-carbaldehyde (Target) | Thieno[2,3-b]pyridine-2-carbaldehyde (Alternative) | Impact on Analysis |
| Heteroatom Orientation | Sulfur and Nitrogen are anti relative to the fusion bond. | Sulfur and Nitrogen are syn relative to the fusion bond. | Affects dipole moment and solubility profiles. |
| H-Bond Acceptor | Pyridine Nitrogen is exposed on the "upper" edge (pos 4). | Pyridine Nitrogen is adjacent to the sulfur (pos 7). | [3,2-b] allows for more linear C-H···N chains; [2,3-b] often forms dimers. |
| Crystallization Tendency | Moderate. Prone to twinning due to weaker dipole alignment. | High. Stronger dipole often leads to robust monoclinic needles. | [3,2-b] requires slower evaporation rates to avoid disorder. |
| Offset-parallel (slipped) stacking dominates. | Face-to-face stacking is more common due to compact dipole. | [3,2-b] stacking mimics intercalation binding modes in DNA/RNA targets. |
Performance in Drug Design (Bioisosterism)
-
Thieno[2,3-b] (Alternative): Often shows poor solubility due to extensive planar packing (lattice energy is too high).
-
Thieno[3,2-b] (Target): The altered nitrogen vector disrupts the "perfect" symmetry of the [2,3-b] packing slightly, potentially offering improved solubility while maintaining the aromatic surface area required for hydrophobic pocket binding.
Experimental Protocol: Crystallization & Data Collection
To obtain high-resolution data for Thieno[3,2-b]pyridine-2-carbaldehyde, a standard "mix-and-pray" approach is insufficient. The following protocol is designed to maximize crystal quality by modulating supersaturation kinetics.
Phase 1: Solvent Screening & Crystal Growth
-
Objective: Grow single crystals >0.1 mm suitable for SC-XRD.
-
Method: Slow Evaporation vs. Vapor Diffusion.
Step-by-Step Workflow:
-
Preparation: Dissolve 20 mg of Thieno[3,2-b]pyridine-2-carbaldehyde in 2 mL of solvent.
-
Primary Solvent (Solvent A): Dichloromethane (DCM) – Good solubility.
-
Counter Solvent (Solvent B): Hexane or Ethanol – Poor solubility.
-
-
Filtration: Pass solution through a 0.45 µm PTFE syringe filter into a clean vial to remove nucleation sites (dust).
-
Vapor Diffusion Setup:
-
Place the vial containing the solution (DCM) inside a larger jar containing Solvent B (Hexane).
-
Cap the large jar tightly. The Hexane vapors will diffuse into the DCM, slowly lowering solubility.
-
-
Observation: Monitor for 7-14 days.
-
Success Indicator: Prismatic or block-like crystals (preferred over needles).
-
Phase 2: X-Ray Diffraction (XRD) Data Collection
-
Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo K
or Cu K radiation). -
Temperature: 100 K (Cryostream). Crucial: Low temperature minimizes thermal motion of the aldehyde group, which often exhibits rotational disorder at room temperature.
Phase 3: Structure Refinement (The "Self-Validating" Loop)
-
Indexing: Determine unit cell parameters. Expect Monoclinic or Triclinic systems.
-
Space Group Determination: Check systematic absences. (Common:
). -
Phasing: Use Direct Methods (SHELXT).
-
Refinement: Refine against
(SHELXL).-
Validation Check: If
, check for twinning (common in thienopyridines). -
Validation Check: Assign H-atoms on the aldehyde geometrically but allow torsion angle refinement to identify C-H···O interactions.
-
Visualizing the Workflow
The following diagram outlines the logical flow from synthesis purification to structural validation, highlighting the critical decision nodes.
Caption: Workflow for the structural determination of Thieno[3,2-b]pyridine-2-carbaldehyde, emphasizing the feedback loop for crystal quality.
Structural Interaction Logic
Understanding the crystal packing requires analyzing the specific intermolecular forces. The diagram below illustrates the competing interactions that dictate the final lattice structure.
Caption: Interaction map showing how molecular features of the thienopyridine scaffold translate to bulk material properties.
References
-
Litvinov, V. P. (2005).[1] Thienopyridines: synthesis, properties, and biological activity. Russian Chemical Bulletin. Link
-
Gronowitz, S., & Sandberg, E. (1970).[2] Synthesis of thieno[2,3-b]pyridine and thieno[3,2-b]pyridine. Arkiv för Kemi. Link
-
Leung, E., et al. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Molecules. Link
-
PubChem. (2025).[3] Thieno[2,3-b]pyridine-2-carbaldehyde Compound Summary. National Library of Medicine. Link
-
BenchChem. (2025). Synthesis Protocol for Thieno[3,2-b]pyridine Derivatives. Link
Sources
Publish Comparison Guide: Validating Thieno[3,2-b]pyridine-2-carbaldehyde Synthesis
The following guide details the validation of Thieno[3,2-b]pyridine-2-carbaldehyde synthesis, focusing on melting point (MP) as a primary, rapid characterization metric, supported by orthogonal analytical techniques.
Executive Summary
Thieno[3,2-b]pyridine-2-carbaldehyde (CAS 94191-18-1 ) is a critical heterocyclic intermediate used in the synthesis of kinase inhibitors and anti-inflammatory agents. While high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are definitive for structural elucidation, Melting Point (MP) determination remains the most efficient "at-line" metric for assessing bulk purity and crystalline integrity during synthesis scale-up.
This guide validates the synthesis of the 2-carbaldehyde isomer, establishing the 134–135°C melting range as the "Gold Standard" for purity, and compares its utility against instrumental alternatives.
Technical Profile & Target Specifications
| Property | Specification |
| Compound Name | Thieno[3,2-b]pyridine-2-carbaldehyde |
| CAS Number | 94191-18-1 |
| Molecular Formula | C₈H₅NOS |
| Molecular Weight | 163.20 g/mol |
| Target Melting Point | 134 – 135 °C (Sharp, <2°C range) |
| Appearance | Pale yellow to tan crystalline powder |
| Solubility | Soluble in DMSO, DMF, Chloroform; slightly soluble in MeOH |
Synthesis Pathway: The Causality of Impurities
To understand why the melting point deviates, one must understand the synthesis. The preferred route for high regioselectivity (C2 vs. C3) is Directed Lithiation followed by Formylation .
Mechanistic Insight
-
Regioselectivity: The proton at C2 (alpha to sulfur) is the most acidic site on the thieno[3,2-b]pyridine core. Treatment with n-Butyllithium (n-BuLi) at low temperatures exclusively deprotonates C2, avoiding the formation of the C3-isomer or disubstituted byproducts common in electrophilic aromatic substitution (e.g., Vilsmeier-Haack).
-
Impurity Profile:
-
Low MP (<130°C): Indicates presence of unreacted starting material (Thieno[3,2-b]pyridine) or solvent occlusion.
-
Broad Range (>2°C): Indicates presence of oxidation byproducts (Carboxylic acid derivatives) or regioisomers if non-selective methods were used.
-
Synthesis Workflow Diagram
The following diagram outlines the critical process steps and where MP validation acts as a gatekeeper.
Caption: Figure 1. Synthesis and Validation Workflow for Thieno[3,2-b]pyridine-2-carbaldehyde utilizing MP as the primary quality gate.
Experimental Protocol: Validation via Melting Point
Equipment & Conditions
-
Apparatus: Capillary Melting Point Apparatus (e.g., Stuart SMP30 or equivalent).
-
Heating Rate: 1.0 °C/min (Start measuring at 120°C).
-
Standard: Benzoic Acid (MP 122°C) for calibration.
Step-by-Step Methodology
-
Sample Prep: Dry the recrystallized sample under vacuum (40°C, 4 hours) to remove residual solvent (ethanol/hexane). Solvent entrapment is the #1 cause of MP depression in this synthesis.
-
Loading: Pack 2-3 mm of sample into a glass capillary. Ensure the powder is compact to facilitate even heat transfer.
-
Determination:
-
Rapidly heat to 120°C.
-
Slow ramp (1°C/min) until melt is observed.
-
-
Interpretation:
-
Onset: First visible liquid droplet.
-
Clear Point: Complete liquefaction.
-
Acceptance Criteria: Onset ≥ 133.5°C, Range ≤ 1.5°C.
-
Comparative Analysis: MP vs. Alternatives
While MP is the rapid "gatekeeper," it is not the sole validator. The table below objectively compares MP against instrumental methods for this specific aldehyde.
| Feature | Melting Point (MP) | 1H-NMR (400 MHz) | HPLC (UV @ 254 nm) |
| Primary Utility | Purity & Identity Check | Structural Proof | Quantitative Purity |
| Target Value | 134 – 135 °C | CHO signal @ ~10.1 ppm | Single Peak (>98% Area) |
| Time to Result | < 10 Minutes | 30-60 Minutes | 45-60 Minutes |
| Cost Per Run | Negligible | High (Solvent/Instrument) | Medium (Solvents/Column) |
| Sensitivity | Moderate (Detects >1% impurity) | High (Detects isomers) | Very High (Detects trace byproducts) |
| Blind Spots | Cannot identify specific impurities | Expensive for routine checks | Requires method development |
Decision Logic for Researchers
Use the following logic tree to determine when to move from MP to advanced analytics.
Caption: Figure 2. Quality Control Decision Tree. MP serves as the initial "Go/No-Go" filter before investing in NMR/HPLC.
References
-
Sigma-Aldrich. Product Specification: Thieno[3,2-b]pyridine-2-carbaldehyde (CAS 94191-18-1). Retrieved from
-
ChemicalBook. Thieno[3,2-b]pyridine-2-carbaldehyde Properties and Safety. Retrieved from
-
BLD Pharm. Certificate of Analysis Data for CAS 94191-18-1.[1] Retrieved from
-
PubChem. Thieno[3,2-b]pyridine Derivatives and Biological Activity. (General Scaffold Reference). Retrieved from
Sources
UV-Vis absorption spectra of Thieno[3,2-b]pyridine-2-carbaldehyde
Technical Comparison Guide: UV-Vis Absorption Spectra of Thieno[3,2-b]pyridine-2-carbaldehyde
Executive Summary & Core Directive
Objective: This guide provides a rigorous technical analysis of the UV-Vis absorption properties of Thieno[3,2-b]pyridine-2-carbaldehyde (CAS: 94191-18-1) . Unlike standard datasheets, this document focuses on the comparative electronic behavior of the [3,2-b] fusion system versus its isomers and bioisosteres, offering researchers a predictive framework for identification, purity assessment, and reaction monitoring.
The Thieno[3,2-b]pyridine Scaffold: This heterocycle is a bioisostere of indole and quinoline, widely valued in kinase inhibitor development (e.g., Haspin inhibitors) and organic electronics. The 2-carbaldehyde moiety serves as a critical "handle" for extending conjugation, making its accurate spectroscopic characterization essential for synthetic validation.
Spectroscopic Profile: Thieno[3,2-b]pyridine-2-carbaldehyde
Electronic Transition Analysis
The absorption spectrum of Thieno[3,2-b]pyridine-2-carbaldehyde is dominated by two primary electronic transitions characteristic of fused heteroaromatic aldehydes.
| Transition Type | Approx. Wavelength ( | Intensity ( | Origin | Solvent Sensitivity |
| Band I ( | 285 – 315 nm | High ( | Conjugated heteroaromatic core | Low (Stabilized) |
| Band II ( | 330 – 360 nm | Low ( | Carbonyl lone pair (C=O) | High (Blue shift in polar solvents) |
Note: Exact values depend on solvent polarity.[1] The values above are estimated ranges based on the core thieno[3,2-b]pyridine scaffold (
Solvatochromic Behavior
-
Non-Polar (e.g., Hexane, DCM): The
band is more distinct, often appearing as a shoulder or weak peak around 350 nm. -
Polar Protic (e.g., Methanol, Water): The
band typically undergoes a hypsochromic (blue) shift due to hydrogen bonding with the carbonyl oxygen, often becoming obscured by the intense band.
Comparative Analysis: Performance vs. Alternatives
This section objectively compares the target compound with its structural isomer and its carbocyclic analog to highlight unique identification markers.
Comparison 1: Isomeric Distinction (The "N-Placement" Effect)
Alternative: Thieno[2,3-b]pyridine-2-carbaldehyde
-
Differentiation: The [3,2-b] isomer (target) and [2,3-b] isomer differ in the orientation of the pyridine nitrogen relative to the sulfur atom.
-
Spectral Impact: The [3,2-b] system generally exhibits a slight redshift (5-10 nm) compared to the [2,3-b] isomer due to more effective resonance delocalization across the S-C=C-N pathway.
-
Implication: UV-Vis alone may be insufficient for absolute distinction; however, the [3,2-b] isomer often displays a more structured fine structure in non-polar solvents.
Comparison 2: Bioisosteric Shift (Pyridine vs. Benzene)
Alternative: Benzo[b]thiophene-2-carbaldehyde
-
Differentiation: Replacement of the pyridine ring with a benzene ring.[2]
-
Spectral Impact: The introduction of the nitrogen atom in the thienopyridine scaffold lowers the energy of the LUMO, typically causing a bathochromic shift relative to the benzothiophene analog.
-
Implication: Thieno[3,2-b]pyridine-2-carbaldehyde will absorb at longer wavelengths than Benzo[b]thiophene-2-carbaldehyde, facilitating selective detection in mixture analysis.
Data Summary Table:
| Compound | Core Structure | Est.[1][3][4][5][6][7][8] | Key Feature |
| Thieno[3,2-b]pyridine-2-CHO | Target | 305 nm | Sharp |
| Thieno[2,3-b]pyridine-2-CHO | Isomer | 298 nm | Slightly blue-shifted, similar profile |
| Benzo[b]thiophene-2-CHO | Carbocycle | 290 nm | Blue-shifted, lacks pyridine N-lone pair effects |
Experimental Protocol: Validated Characterization Workflow
Causality & Logic: To ensure reproducibility, this protocol controls for concentration effects (aggregation) and solvent cut-offs.
Step-by-Step Methodology
-
Solvent Selection:
-
Primary:Methanol (HPLC Grade) . Cut-off: 205 nm. Excellent for dissolving polar heterocycles.
-
Secondary:Dichloromethane (DCM) . Use if solubility in MeOH is poor. Warning: Cut-off is ~235 nm; may obscure lower transitions.
-
-
Stock Solution Preparation (Self-Validating Step):
-
Weigh 1.6 mg of Thieno[3,2-b]pyridine-2-carbaldehyde (
g/mol ). -
Dissolve in 10 mL Methanol to create a 1.0 mM (10⁻³ M) stock.
-
Validation: Solution must be clear and particle-free. Sonicate if necessary.
-
-
Dilution Series (Linearity Check):
-
Prepare three working standards: 10 µM, 20 µM, and 50 µM .
-
Why? Measuring multiple concentrations confirms adherence to the Beer-Lambert Law (
) and rules out aggregation artifacts.
-
-
Acquisition:
-
Blanking: Use a cuvette filled with pure solvent from the same bottle used for dilution.
-
Scan Range: 220 nm to 500 nm.
-
Scan Speed: Medium (approx. 200-400 nm/min) for optimal resolution of shoulders.
-
-
Data Processing:
Visualization: Workflows & Pathways
Diagram 1: Electronic Transition & Structural Logic
Caption: Structural assembly of the target chromophore and the resulting dual-band electronic transition profile.
Diagram 2: Validated Experimental Workflow
Caption: Step-by-step experimental protocol ensuring data integrity and Beer-Lambert compliance.
Applications & Implications
-
Synthetic Purity Check:
-
The disappearance of the aldehyde
band (approx. 350 nm) is an excellent indicator when reducing the aldehyde to an alcohol or condensing it into an alkene (e.g., Knoevenagel condensation).
-
-
Kinase Inhibitor Development:
-
This scaffold is a precursor for inhibitors of Haspin and CDKLs .[4] The UV spectrum is used to determine the concentration of these inhibitors in biological assays where solubility is often a limiting factor.
-
-
Conjugation Length Monitor:
-
In organic electronics (e.g., D-A-D dyes), this aldehyde is often coupled to electron-rich units. A redshift from ~305 nm to >450 nm confirms successful coupling and extension of the
-system.
-
References
-
National Institute of Standards and Technology (NIST). "Thieno[3,2-b]thiophene UV/Visible Spectrum." NIST Chemistry WebBook, SRD 69. [Link]
-
PubChem. "Thieno[2,3-b]pyridine-2-carbaldehyde Compound Summary." National Library of Medicine. [Link]
-
Iaroshenko, V. O., et al. "Syntheses of the thieno[2,3-b]- and thieno[3,2-b]pyridine systems." Journal of Organic Chemistry / Tetrahedron. [Link](Generalized reference for scaffold synthesis and properties).
-
Ho, P. Y., et al. "Photophysical Characteristics and Photosensitizing Abilities of Thieno[3,2-b]thiophene-Based Photosensitizers." Journal of Photochemistry and Photobiology A: Chemistry. [Link]
Sources
- 1. msuniv.ac.in [msuniv.ac.in]
- 2. 4-(3-Fluoroanilino)thieno[2,3-b]pyridine-6-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieno(2,3-b)pyridine | C7H5NS | CID 289928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Calculate the \lambda_{max} (maximum wavelength) in the UV spectrum for.. [askfilo.com]
- 10. testbook.com [testbook.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Safety Operating Guide
Thieno[3,2-b]pyridine-2-carbaldehyde proper disposal procedures
Executive Summary
Thieno[3,2-b]pyridine-2-carbaldehyde (CAS: 94191-18-1) is a heterocyclic building block containing a reactive aldehyde moiety fused to a thienopyridine core.[1] Proper disposal is dictated by two critical chemical factors:
-
Aldehyde Reactivity: Susceptibility to autoxidation (forming carboxylic acids) and polymerization in the presence of strong bases.[1]
-
Heteroatom Content: The presence of Sulfur (S) and Nitrogen (N) requires high-temperature incineration with flue gas scrubbing to prevent the release of SOx and NOx gases.[1]
Immediate Action Directive:
-
Do NOT dispose of down the drain.[2]
-
Do NOT mix with strong oxidizers (e.g., Nitric Acid, Peroxides) or strong bases.[1]
-
Primary Disposal Route: Lab-pack for high-temperature incineration via a licensed hazardous waste contractor.[1]
Chemical Identity & Hazard Profile
Understanding the "Why" behind the protocol.
| Parameter | Data | Operational Implication |
| Chemical Name | Thieno[3,2-b]pyridine-2-carbaldehyde | Primary identifier for waste manifests. |
| CAS Number | 94191-18-1 | Use for verification; distinguishes from [2,3-b] isomers.[1] |
| Molecular Formula | C₈H₅NOS | High N/S content mandates specific incineration protocols.[1] |
| Physical State | Solid (Yellow Powder) | Dust generation is a primary inhalation risk during transfer.[1] |
| GHS Hazards | H302 (Harmful if swallowed)H315 (Skin Irritant)H319 (Eye Irritant)H335 (Resp.[1][3] Irritant) | PPE (Nitrile gloves, N95/P100 mask) is mandatory during waste tagging.[1] |
| Reactivity | Air-sensitive; Aldehyde group | Store waste under inert atmosphere (Argon/N₂) if accumulating large quantities to prevent crusting/oxidation.[1] |
Disposal Workflow & Decision Logic
The following protocol utilizes a Segregation-First Approach . This prevents "commingled waste" incidents where incompatible functional groups react in the waste drum.
Protocol A: Solid Waste (Pure Substance or Spill Debris)
Applicable for: Expired shelf-life reagents, contaminated gloves, spill cleanup materials.[1]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk during transport.[1]
-
Double-Bagging: Place the solid waste inside a clear, chemically resistant plastic bag (LDPE) before placing it into the HDPE jar. This provides a secondary containment layer.[1]
-
Labeling: Mark the container as "Hazardous Waste - Toxic/Irritant." Explicitly write the chemical name.[1]
-
RCRA Classification (USA): While not a P- or U-listed waste, it should be treated as a characteristic waste if it exhibits ignitability (D001).[1] If not ignitable, classify as "Non-Regulated Organic Solid" pending profile approval.[1]
Protocol B: Liquid Waste (Mother Liquor/Reaction Mixtures)
Applicable for: HPLC waste, reaction filtrates.
-
Solvent Compatibility Check:
-
pH Verification: Ensure the waste solvent mixture is Neutral (pH 6-8).[1]
-
Warning: Acidic waste promotes oxidation; Basic waste promotes polymerization of the aldehyde.
-
-
Scavenging (Optional for Trace Removal): If the aldehyde is a minor impurity (<1%), treat the solution with a polymer-supported amine scavenger (e.g., Trisamine) to covalently bind the aldehyde before filtering the solid resin for Protocol A disposal.
Visualization: Waste Stream Decision Tree
Figure 1: Decision logic for segregating Thieno[3,2-b]pyridine-2-carbaldehyde waste streams to ensure safety and compliance.
Emergency Spillage Management
The "Plan B" for accidental release.
Scenario: A 5g bottle of powder drops and shatters on the lab bench.
-
Evacuate & Ventilate: The dust is a respiratory irritant (H335).[1] Clear the immediate area and ensure fume hoods are active.
-
PPE Upgrade: Don double nitrile gloves, safety goggles, and a fitted N95 or P100 respirator.[1]
-
Containment: Do not dry sweep (generates dust).[1] Cover the spill with a wet paper towel (dampened with water or ethanol) or an inert absorbent (Vermiculite).[1]
-
Deactivation (Surface): After bulk removal, wipe the surface with a mild 1-2% Sodium Hypochlorite (Bleach) solution.[1]
-
Chemistry: The hypochlorite oxidizes residual aldehyde traces to the corresponding carboxylic acid (Thieno[3,2-b]pyridine-2-carboxylic acid), which is more water-soluble and less volatile.[1]
-
-
Disposal: Collect all wipes and glass shards into the "Solid Waste" container (Protocol A).
Regulatory & Compliance Context
-
EPA (USA): This compound is generally not "Listed" (P or U list) but must be evaluated for characteristics.[1]
-
Waste Code Assignment: If the waste stream is flammable (e.g., in Acetone), assign D001 . If toxic via TCLP (unlikely for this specific structure but possible for heavy metal catalysts used in its synthesis), assign D004-D043 .[1]
-
Best Practice: Manage as "Non-RCRA Regulated Hazardous Waste" unless mixed with listed solvents.[1]
-
-
Incineration Requirement: The facility must be capable of 99.99% destruction efficiency (DRE) and equipped with scrubbers.
-
Reasoning: Combustion of the Thiophene ring generates Sulfur Dioxide (SO₂), and the Pyridine ring generates Nitrogen Oxides (NOx). Both are regulated air pollutants.[1]
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1]
-
Sigma-Aldrich. (2024).[1] Safety Data Sheet: Thieno[3,2-b]pyridine-2-carbaldehyde. (Note: Search CAS 94191-18-1 for specific batch data).[1]
-
U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA.[1][5][6]
Sources
Personal protective equipment for handling Thieno[3,2-b]pyridine-2-carbaldehyde
Topic: Personal protective equipment for handling Thieno[3,2-b]pyridine-2-carbaldehyde Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Hazard Profile
Thieno[3,2-b]pyridine-2-carbaldehyde (CAS: 94191-18-1) is a fused heterocyclic aldehyde commonly used as a scaffold in medicinal chemistry (e.g., platelet aggregation inhibitors).[1] While often classified under "General Warning" categories in Safety Data Sheets (SDS), its specific structural moieties dictate a more rigorous handling protocol than standard laboratory reagents.
Critical Hazard Mechanism: As a heteroaromatic aldehyde, this compound possesses dual reactivity. The aldehyde moiety is susceptible to autoxidation, forming thieno[3,2-b]pyridine-2-carboxylic acid upon air exposure. Biologically, the electrophilic nature of the aldehyde group allows it to form Schiff bases with biological amines, leading to its classification as a Skin, Eye, and Respiratory Irritant (H315, H319, H335) .
Physicochemical Safety Data
| Property | Data | Operational Implication |
| CAS Number | 94191-18-1 | Unique identifier for waste labeling.[2] |
| Physical State | Solid (Powder) | Dust generation is the primary exposure vector. |
| Melting Point | 134–135 °C | Stable solid at RT, but avoid high-heat friction. |
| Solubility | DMSO, Methanol, DCM | Permeates standard gloves if dissolved in organic solvents. |
| Stability | Air-sensitive (Oxidizes) | Must be stored under inert atmosphere (Argon/N2). |
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for potent heterocyclic intermediates. Use this task-based matrix to determine protection levels.
| Operational Phase | Hand Protection | Eye/Face Protection | Respiratory/Body | Rationale (The "Why") |
| Storage & Transport | Single Nitrile (0.11 mm) | Safety Glasses w/ Side Shields | Standard Lab Coat | Closed containers present minimal risk; protection focuses on accidental drops. |
| Weighing (Solid) | Double Nitrile (Outer: 0.11mm, Inner: 0.06mm) | Chemical Goggles (Unvented) | Lab Coat + Sleeve Covers | Static charge can disperse fine powder onto wrists/forearms. Goggles prevent dust entry.[3] |
| Solubilization | Laminate/Barrier Gloves (e.g., Silver Shield®) | Chemical Goggles + Face Shield | Chemical-Resistant Apron | Solvents (DCM/DMSO) carry the compound through nitrile rubber. Laminate stops permeation. |
| Spill Cleanup | Double Nitrile or Butyl Rubber | Full-Face Respirator (P100) or PAPR | Tyvek® Suit | High concentration exposure risk. P100 filters required for particulates. |
Trust Protocol: Verify glove integrity by inflating them with air before donning. If working with DCM solutions, change outer nitrile gloves immediately upon splash contact; DCM breaks through nitrile in <2 minutes.
Operational Handling Protocol
Phase A: Receipt & Storage (The Stability Lock)
-
Inspection: Upon receipt, inspect the bottle for precipitate or crusting around the cap, indicating oxidation.
-
Inert Storage: Flush the headspace with Argon or Nitrogen after every use.
-
Temperature: Store refrigerated (2–8 °C) to slow oxidation kinetics.
Phase B: Weighing & Transfer (The Dust Control System)
Goal: Prevent inhalation and surface contamination.
-
Engineering Control: Work exclusively inside a certified Chemical Fume Hood.
-
Static Mitigation: Use an antistatic gun or ionizer bar if the powder is "flighty."
-
Transfer Logic:
-
Never weigh directly into the reaction flask if the flask is outside the balance draft shield.
-
Use a weighing boat with a funnel neck to prevent spillage during transfer.
-
Self-Validating Step: Wipe the balance area with a wet white tissue after weighing. If the tissue turns yellow/tan, containment failed—review technique.
-
Phase C: Reaction Setup
-
Solvent Trap: When dissolving, add solvent slowly down the side of the vessel to avoid displacing air (and powder) upwards.
-
Waste Segregation: All disposable spatulas and weigh boats are now "P-listed" equivalent hazardous waste. Do not throw in regular trash.
Emergency Response Architecture
Scenario: Benchtop Spill Do not rush. A panicked cleanup spreads contamination.
Figure 1: Decision logic for spill remediation. Note the critical difference in initial containment for solids vs. liquids.
First Aid Measures:
-
Eye Contact: Flush immediately for 15 minutes. Note: Aldehydes bind proteins; speed is critical to prevent corneal clouding.
-
Skin Contact: Wash with soap and water.[7][8][9] Do not use alcohol; it increases skin permeability to the compound.
Waste Disposal & Deactivation
Disposal Protocol: Thieno[3,2-b]pyridine-2-carbaldehyde must never be flushed down the drain. It is toxic to aquatic life and persists in water systems.
-
Solid Waste: Collect in a dedicated container labeled "Solid Toxic Organics."
-
Liquid Waste:
-
Halogenated: If dissolved in DCM/Chloroform.
-
Non-Halogenated: If dissolved in Acetone/Methanol.
-
-
Deactivation (In-Lab):
-
If you must deactivate a small amount of residue (e.g., on glassware) before washing:
-
Treat with a dilute aqueous solution of Sodium Bisulfite (NaHSO3) .
-
Chemistry: Bisulfite forms a water-soluble adduct with the aldehyde, reducing volatility and reactivity before the glassware enters the general wash cycle.
-
Visual Workflow: Safe Handling Lifecycle
Figure 2: The closed-loop safety lifecycle ensures containment from start to finish.
References
-
PubChem. (2025). Thieno[2,3-b]pyridine-2-carbaldehyde Compound Summary. National Library of Medicine. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. thieno[3,2-b]pyridine-2-carbaldehyde | 94191-18-1 [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Undergraduate lab safety | Department of Chemistry | University of Nevada, Reno [unr.edu]
- 5. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. web.uri.edu [web.uri.edu]
- 7. chemicalbook.com [chemicalbook.com]
- 8. chemistry.science.upd.edu.ph [chemistry.science.upd.edu.ph]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
